molecular formula C23H20Cl2F2N2O2S B1670946 Drinabant CAS No. 358970-97-5

Drinabant

Cat. No.: B1670946
CAS No.: 358970-97-5
M. Wt: 497.4 g/mol
InChI Key: IQQBRKLVEALROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AVE-1625 is an oral selective and potent antagonist of cannabinoid 1 (CB1) receptors having the same mechanism of action as rimonabant. It is currently developed in obesity and its associated comorbidities. AVE-1625 is also being developed for the treatment of Alzheimer disease.
DRINABANT is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
structure in first source

Properties

IUPAC Name

N-[1-[bis(4-chlorophenyl)methyl]azetidin-3-yl]-N-(3,5-difluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2F2N2O2S/c1-32(30,31)29(21-11-19(26)10-20(27)12-21)22-13-28(14-22)23(15-2-6-17(24)7-3-15)16-4-8-18(25)9-5-16/h2-12,22-23H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQBRKLVEALROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189455
Record name Drinabant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358970-97-5
Record name Drinabant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358970-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Drinabant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0358970975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drinabant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DRINABANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61S98RLL5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Drinabant on CB1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drinabant (also known as AVE1625) is a potent and selective antagonist of the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the CB1 receptor, synthesizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. This compound exhibits high affinity for the CB1 receptor and effectively antagonizes agonist-induced signaling. While its classification as a neutral antagonist versus an inverse agonist remains a subject of nuanced investigation, its functional profile suggests a primary role in blocking the effects of cannabinoid agonists. This document is intended to serve as a detailed resource for researchers and professionals engaged in the study of the endocannabinoid system and the development of CB1 receptor-targeted therapeutics.

Introduction

The cannabinoid type 1 (CB1) receptor, a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system, which is extensively expressed in the central nervous system and is involved in a myriad of physiological processes, including appetite, pain perception, mood, and memory. The development of CB1 receptor antagonists has been a significant area of research for treating conditions such as obesity and related metabolic disorders. This compound emerged as a promising therapeutic candidate in this class. Understanding its precise mechanism of action is critical for both elucidating the physiological roles of the CB1 receptor and for the rational design of future therapeutics with improved efficacy and safety profiles.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining this compound's interaction with the CB1 receptor.

Table 1: Binding Affinity of this compound for the CB1 Receptor

ParameterSpecies/SystemValueAssay TypeReference
Ki Not Specified0.16 - 0.44 nMRadioligand Binding Assay[1]
Selectivity Human>400-fold for CB1 over CB2Radioligand Binding Assay

Table 2: Functional Potency of this compound at the CB1 Receptor

ParameterSpecies/SystemValueAssay TypeReference
IC50 Human CB1-R25 nMAgonist-stimulated Calcium Signal[2][3]
IC50 Rat CB1-R10 nMAgonist-stimulated Calcium Signal[2]

Mechanism of Action at the CB1 Receptor

This compound functions as a competitive antagonist at the CB1 receptor, binding to the same orthosteric site as endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) and synthetic agonists. By occupying this site, this compound prevents the conformational changes in the receptor that are necessary for G protein coupling and subsequent downstream signaling.

G Protein Signaling

The canonical signaling pathway for the CB1 receptor involves coupling to inhibitory G proteins, primarily of the Gi/o family. Agonist binding to the CB1 receptor leads to the dissociation of the Gαi/o and Gβγ subunits.

  • Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Gβγ subunit: Modulates the activity of various ion channels, including the inhibition of N-type and P/Q-type calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.

This compound, by blocking agonist binding, prevents these G protein-mediated events. The question of whether this compound possesses inverse agonist properties—that is, the ability to reduce the basal, constitutive activity of the CB1 receptor in the absence of an agonist—is a critical aspect of its pharmacological profile. While some CB1 antagonists like rimonabant have demonstrated clear inverse agonism, the profile of this compound is less definitively characterized in publicly available literature, with some studies suggesting it behaves more like a neutral antagonist. A neutral antagonist would block agonist-induced activity without affecting the receptor's basal signaling.

β-Arrestin Signaling

Upon agonist-induced activation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the CB1 receptor can also recruit β-arrestins. β-arrestin recruitment leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

CB1_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist CB1R CB1 Receptor Agonist->CB1R Activates This compound This compound This compound->CB1R Blocks G_Protein Gαi/o Gβγ CB1R->G_Protein Couples GRK GRK CB1R->GRK Activates beta_Arrestin β-Arrestin CB1R->beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein:sw->AC Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein:se->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases GRK->CB1R Phosphorylates MAPK_Pathway MAPK Pathway beta_Arrestin->MAPK_Pathway Activates Desensitization Desensitization/ Internalization beta_Arrestin->Desensitization Mediates

Caption: this compound's mechanism of action on CB1 receptor signaling pathways.

Experimental Workflows

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_gtp GTPγS Binding Assay cluster_camp cAMP Accumulation Assay cluster_arrestin β-Arrestin Recruitment Assay Binding_Start Prepare Membranes (with CB1R) Binding_Incubate Incubate with Radioligand ± this compound Binding_Start->Binding_Incubate Binding_Filter Separate Bound/ Unbound Ligand Binding_Incubate->Binding_Filter Binding_Measure Measure Radioactivity Binding_Filter->Binding_Measure Binding_Analyze Calculate Ki Binding_Measure->Binding_Analyze GTP_Start Prepare Membranes (with CB1R) GTP_Incubate Incubate with [³⁵S]GTPγS ± Agonist ± this compound GTP_Start->GTP_Incubate GTP_Filter Separate Bound/ Unbound [³⁵S]GTPγS GTP_Incubate->GTP_Filter GTP_Measure Measure Radioactivity GTP_Filter->GTP_Measure GTP_Analyze Determine G Protein Activation/Inhibition GTP_Measure->GTP_Analyze cAMP_Start Culture Cells (expressing CB1R) cAMP_Incubate Treat with Forskolin ± Agonist ± this compound cAMP_Start->cAMP_Incubate cAMP_Lyse Lyse Cells cAMP_Incubate->cAMP_Lyse cAMP_Measure Measure cAMP Levels (e.g., HTRF, ELISA) cAMP_Lyse->cAMP_Measure cAMP_Analyze Determine Adenylyl Cyclase Inhibition/Stimulation cAMP_Measure->cAMP_Analyze Arrestin_Start Culture Cells (e.g., with BRET/BRET2 reporters) Arrestin_Incubate Treat with Agonist ± this compound Arrestin_Start->Arrestin_Incubate Arrestin_Measure Measure Signal (e.g., Luminescence, Fluorescence) Arrestin_Incubate->Arrestin_Measure Arrestin_Analyze Determine β-Arrestin Recruitment Arrestin_Measure->Arrestin_Analyze

Caption: Standard experimental workflows to characterize CB1 receptor ligands.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific cell line, reagents, and equipment used.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the CB1 receptor.

  • Materials:

    • Cell membranes expressing the CB1 receptor (e.g., from CHO or HEK293 cells).

    • Radioligand (e.g., [³H]CP-55,940).

    • Non-labeled competitor (for non-specific binding, e.g., high concentration of WIN 55,212-2).

    • Test compound (this compound) at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid.

  • Protocol:

    • In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the test compound (this compound).

    • For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a non-labeled competitor is added.

    • Initiate the binding reaction by adding the cell membranes.

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of this compound by non-linear regression of the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the CB1 receptor.

  • Materials:

    • Cell membranes expressing the CB1 receptor.

    • [³⁵S]GTPγS.

    • GDP.

    • CB1 receptor agonist (e.g., CP-55,940).

    • Test compound (this compound) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, pH 7.4).

  • Protocol:

    • Pre-incubate the cell membranes with GDP in the assay buffer.

    • In a 96-well plate, add the membrane preparation, a fixed concentration of [³⁵S]GTPγS, and the test compound (this compound) at various concentrations, with or without a fixed concentration of a CB1 agonist.

    • To determine basal binding, no agonist or antagonist is added. For non-specific binding, a high concentration of unlabeled GTPγS is added.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • To assess antagonist activity, measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound. To assess inverse agonist activity, measure the inhibition of basal [³⁵S]GTPγS binding by this compound.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following CB1 receptor activation.

  • Materials:

    • Whole cells expressing the CB1 receptor.

    • Forskolin (an adenylyl cyclase activator).

    • CB1 receptor agonist.

    • Test compound (this compound) at various concentrations.

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Protocol:

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere.

    • Pre-treat the cells with the test compound (this compound) at various concentrations in the presence of a phosphodiesterase inhibitor.

    • Stimulate the cells with a fixed concentration of forskolin and a CB1 receptor agonist.

    • To assess inverse agonist activity, stimulate the cells with forskolin and treat with this compound in the absence of an agonist.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the detection kit.

    • Determine the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation (antagonist activity) or to increase forskolin-stimulated cAMP levels on its own (inverse agonist activity).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1 receptor.

  • Materials:

    • Engineered cell line co-expressing the CB1 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

    • CB1 receptor agonist.

    • Test compound (this compound) at various concentrations.

    • Substrate for the reporter enzyme.

  • Protocol:

    • Plate the engineered cells in a 384-well plate.

    • Add the test compound (this compound) at various concentrations, followed by a fixed concentration of a CB1 receptor agonist.

    • To assess for any agonist activity of this compound, it is added in the absence of another agonist.

    • Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

    • Add the enzyme substrate and incubate to allow for signal development.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Determine the ability of this compound to inhibit the agonist-induced recruitment of β-arrestin.

Conclusion

This compound is a high-affinity, selective CB1 receptor antagonist. Its primary mechanism of action is the competitive blockade of the orthosteric binding site on the CB1 receptor, thereby preventing agonist-induced G protein and β-arrestin signaling. While its classification as a strict neutral antagonist or a weak inverse agonist requires further quantitative characterization across multiple functional assays, its profile suggests a primary role in attenuating the physiological effects of endocannabinoids and synthetic agonists. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the continued investigation of this compound and other CB1 receptor modulators, which is essential for the development of safer and more effective therapies targeting the endocannabinoid system.

References

Drinabant: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drinabant, also known as AVE-1625, is a potent and selective antagonist of the cannabinoid receptor 1 (CB1).[1] Initially investigated for a range of therapeutic applications including obesity, schizophrenia, and Alzheimer's disease, its development was ultimately discontinued.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Identifiers

This compound is a synthetic, small-molecule compound. Its chemical identity is defined by the following identifiers:

IdentifierValue
IUPAC Name N-[1-[bis(4-chlorophenyl)methyl]azetidin-3-yl]-N-(3,5-difluorophenyl)methanesulfonamide[2]
SMILES CS(=O)(=O)N(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)F)F[2]
InChI Key IQQBRKLVEALROM-UHFFFAOYSA-N[2]
Molecular Formula C₂₃H₂₀Cl₂F₂N₂O₂S
CAS Number 358970-97-5

Physicochemical Properties

PropertyValueSource
Molecular Weight 497.4 g/mol PubChem
XLogP3 5.6PubChem
Solubility Soluble in DMSO. Insoluble in water. Soluble in DMF (15 mg/ml), DMSO:PBS (pH 7.2) (1:2) (0.3 mg/ml), and Ethanol (0.15 mg/ml).MedKoo Biosciences, Cayman Chemical
Appearance Crystalline solidCayman Chemical

Pharmacological Properties

This compound functions as a selective antagonist of the CB1 receptor. Its pharmacological activity has been characterized through various in vitro assays, demonstrating high affinity and potent functional antagonism.

ParameterValueDescription
Mechanism of Action Selective Cannabinoid Receptor 1 (CB1) AntagonistThis compound binds to the CB1 receptor, blocking the effects of endogenous cannabinoids and other agonists.
Binding Affinity (Ki) 0.16 - 0.44 nMRepresents the concentration of this compound required to occupy 50% of the CB1 receptors in a radioligand binding assay.
Functional Activity (IC50) 25 nM (human CB1 receptor), 10 nM (rat CB1 receptor)Represents the concentration of this compound that inhibits 50% of the functional response induced by a CB1 agonist in a cellular assay.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and specific analytical characterization of this compound are not extensively available in peer-reviewed literature. However, a general synthetic approach is described in patent literature, and standard methodologies for the analysis of related compounds and for in vitro pharmacological profiling are well-established.

Synthesis

A patented method describes the synthesis of N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide. The synthesis generally involves the reaction of key intermediates to construct the final molecule.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Intermediate_A N-(3,5-difluorophenyl)methanesulfonamide Coupling Coupling Reaction Intermediate_A->Coupling Intermediate_B 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol derivative Intermediate_B->Coupling This compound This compound Coupling->this compound

A simplified workflow for the synthesis of this compound.
Purification

Purification of diarylmethane derivatives like this compound typically involves chromatographic techniques. Column chromatography using silica gel is a common method for separating the desired product from reaction byproducts and unreacted starting materials. Recrystallization from a suitable solvent system can be employed as a final purification step to obtain a high-purity crystalline solid.

Purification_Workflow Crude_Product Crude Reaction Mixture Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Fraction_Collection Collection of Fractions Containing this compound Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Recrystallization Recrystallization Solvent_Evaporation->Recrystallization Pure_this compound Pure Crystalline this compound Recrystallization->Pure_this compound

A general workflow for the purification of this compound.
Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound would be confirmed using ¹H and ¹³C NMR spectroscopy. The spectra would be expected to show characteristic signals for the aromatic protons and carbons of the dichlorophenyl and difluorophenyl rings, the azetidine ring protons, and the methyl group of the methanesulfonamide moiety.

Mass Spectrometry (MS): The molecular weight and fragmentation pattern of this compound would be determined by mass spectrometry. Electrospray ionization (ESI) is a common technique for such molecules. The fragmentation of aromatic sulfonamides can involve the loss of SO₂.

In Vitro Pharmacological Assays

Radioligand Binding Assay (for Ki determination):

This assay measures the affinity of this compound for the CB1 receptor by competing with a radiolabeled ligand, such as [³H]-CP55940.

  • Membrane Preparation: Membranes from cells expressing the human CB1 receptor are prepared.

  • Incubation: A fixed concentration of [³H]-CP55940 is incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare CB1 Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with [3H]-CP55940 and this compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Workflow for a radioligand binding assay.

GTPγS Binding Assay (for functional activity):

This functional assay measures the ability of this compound to antagonize G-protein activation by a CB1 receptor agonist, such as WIN55212-2.

  • Membrane Preparation: Membranes from cells expressing the CB1 receptor are used.

  • Incubation: Membranes are incubated with a CB1 agonist (e.g., WIN55212-2), [³⁵S]GTPγS, and varying concentrations of this compound.

  • Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound.

  • Detection: The amount of incorporated [³⁵S]GTPγS is measured.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined.

GTP_Assay_Workflow Start Start Prepare_Membranes Prepare CB1 Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Agonist, [35S]GTPγS, and this compound Prepare_Membranes->Incubate Separate Separate Bound and Unbound [35S]GTPγS Incubate->Separate Detect Measure Incorporated [35S]GTPγS Separate->Detect Analyze Data Analysis (IC50) Detect->Analyze End End Analyze->End

Workflow for a GTPγS binding assay.

Signaling Pathway

This compound, as a CB1 receptor antagonist, blocks the canonical Gαi/o-coupled signaling pathway activated by endocannabinoids (e.g., anandamide, 2-AG) or synthetic agonists. This pathway normally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gαi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1R Activates This compound This compound This compound->CB1R Blocks G_protein->AC Inhibits ATP ATP ATP->AC

CB1 receptor signaling pathway and the antagonistic action of this compound.

Conclusion

This compound is a well-characterized, potent, and selective CB1 receptor antagonist. This guide has summarized its key chemical, physical, and pharmacological properties, providing a foundational resource for researchers. While detailed, publicly available experimental protocols for its synthesis and analysis are limited, the general methodologies described herein offer a framework for its handling and further investigation in a laboratory setting. The provided data and workflows are intended to facilitate future research into the pharmacology of cannabinoid receptors and the development of novel therapeutics.

References

Drinabant (AVE-1625): A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drinabant (AVE-1625) is a potent and selective cannabinoid receptor 1 (CB1) antagonist that was developed by Sanofi-Aventis for a range of therapeutic indications, most notably obesity. Despite reaching Phase IIb clinical trials, its development was halted due to concerns over psychiatric adverse events, mirroring the fate of the structurally related CB1 antagonist, rimonabant. This technical guide provides a comprehensive overview of the discovery, history, and preclinical pharmacology of this compound. It includes details of its synthesis, binding and functional characteristics, and the signaling pathways it modulates. While specific clinical trial data remains largely unpublished, this guide summarizes the known trajectory of its clinical development and the reasons for its discontinuation. Later, Opiant Pharmaceuticals licensed this compound for development as a potential treatment for acute cannabinoid overdose.

Introduction

The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite, energy metabolism, and mood. This made the CB1 receptor an attractive target for the development of anti-obesity medications. This compound (AVE-1625) emerged from this paradigm as a selective CB1 receptor antagonist.[1] Initially investigated for a variety of conditions including schizophrenia, Alzheimer's disease, Parkinson's disease, and nicotine dependence, its primary development focus was narrowed to appetite suppression and the treatment of obesity.[1]

Discovery and Synthesis

Corporate Development

This compound was discovered and developed by the French pharmaceutical company Sanofi-Aventis. The compound was identified as part of a research program aimed at developing potent and selective CB1 receptor antagonists. Following its discontinuation for obesity, the rights to this compound were licensed by Opiant Pharmaceuticals in late 2018.[1] Opiant is exploring its potential as an injectable treatment for acute cannabinoid overdose (ACO), a condition for which there are currently no approved treatments.[1]

Chemical Synthesis

The synthesis of this compound, chemically named N-{1-[Bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methanesulfonamide, has been described in patent literature. A key step in the synthesis involves the reaction of 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonate with N-(3,5-difluorophenyl)methylsulfonamide in the presence of anhydrous tripotassium phosphate and tris(dioxa-3,6-heptyl)amine in toluene at reflux. The final product is obtained after purification by recrystallization from isopropyl alcohol.

Preclinical Pharmacology

This compound is characterized as a highly potent and selective CB1 receptor antagonist. Its preclinical profile was established through a series of in vitro and in vivo studies.

Binding Affinity

This compound exhibits high affinity for the CB1 receptor. While the specific binding assay protocols used by Sanofi-Aventis have not been publicly detailed, standard radioligand binding assays are typically employed to determine the binding affinity (Ki) of a compound for its target receptor.

Table 1: In Vitro Binding Affinity of this compound

ReceptorSpeciesKi (nM)
CB1Not Specified0.16 - 0.44

Data sourced from publicly available information.

Functional Activity

This compound functions as an antagonist at the CB1 receptor, inhibiting the downstream signaling initiated by receptor agonists. Its functional potency is typically determined through assays that measure the inhibition of agonist-stimulated signaling, such as GTPγS binding assays or calcium mobilization assays.

Table 2: In Vitro Functional Activity of this compound

AssayReceptorSpeciesIC50 (nM)
Agonist-stimulated Calcium SignalCB1Human (hCB1-R)25
Agonist-stimulated Calcium SignalCB1Rat (rCB1-R)10

Data sourced from publicly available information.

In Vivo Studies

Preclinical in vivo studies in rodent models demonstrated the potential of this compound in metabolic and neurological disorders. In models of obesity, this compound was shown to reduce food intake and body weight. In rodent models relevant to schizophrenia, it showed potential in improving cognitive deficits.

Experimental Protocols

While the exact proprietary protocols used by Sanofi-Aventis are not available, the following represent standard and widely accepted methodologies for the key experiments cited.

CB1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the CB1 receptor.

  • Assay Buffer: A suitable buffer, such as Tris-HCl with bovine serum albumin (BSA), is used.

  • Radioligand: A radiolabeled CB1 receptor agonist or antagonist, such as [3H]CP55,940, is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay (Functional Antagonism)

Objective: To determine the functional antagonist potency (IC50) of this compound at the CB1 receptor.

Methodology:

  • Membrane Preparation: CB1 receptor-expressing membranes are prepared as described above.

  • Assay Buffer: A buffer containing GDP is used to facilitate the binding of GTPγS upon receptor activation.

  • Radioligand: A non-hydrolyzable GTP analog, [35S]GTPγS, is used.

  • Assay Procedure: Membranes are incubated with a fixed concentration of a CB1 receptor agonist (to stimulate the receptor) and varying concentrations of this compound.

  • Reaction Initiation: The binding reaction is initiated by the addition of [35S]GTPγS.

  • Incubation: The reaction is allowed to proceed for a defined period.

  • Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is determined by filtration and scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CB1 receptor signaling pathway and a typical experimental workflow for characterizing a CB1 receptor antagonist like this compound.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Cannabinoid Agonist (e.g., Anandamide, THC) Agonist->CB1 Activates This compound This compound (Antagonist) This compound->CB1 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Cellular_Response Phosphorylates

Caption: CB1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay GTPγS or Calcium Assay (Determine IC50, Mode of Action) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. CB2 and other receptors) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Screen->PK_Studies Efficacy_Models Efficacy Models (e.g., Obesity, Schizophrenia) PK_Studies->Efficacy_Models Safety_Tox Safety and Toxicology Studies Efficacy_Models->Safety_Tox Phase_I Phase I Trials (Safety and Tolerability in Healthy Volunteers) Safety_Tox->Phase_I Phase_II Phase II Trials (Efficacy and Dose-Ranging in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy and Safety) Phase_II->Phase_III

Caption: General Experimental Workflow for the Development of a CB1 Antagonist.

Clinical Development and Discontinuation

This compound progressed to Phase IIb clinical trials for the treatment of obesity.[1] However, Sanofi-Aventis ultimately discontinued its development. The primary reason cited for this decision was the emergence of severe psychiatric side effects in patients. These adverse events were reported to be similar to those observed with another of the company's CB1 receptor antagonists, rimonabant, which included anxiety, depression, and suicidal ideation.

Detailed quantitative data from the Phase I and Phase II clinical trials of this compound, including efficacy in weight loss and the specific incidence of adverse events, have not been made publicly available in peer-reviewed literature. This is common for drug candidates that are discontinued during development.

Future Directions

Despite its discontinuation for obesity, this compound has found a new potential application. Opiant Pharmaceuticals is currently developing an injectable formulation of this compound for the emergency treatment of acute cannabinoid overdose (ACO). The rationale is that a rapid-acting CB1 antagonist could counteract the severe psychoactive effects of high doses of THC or synthetic cannabinoids.

Conclusion

This compound (AVE-1625) represents a case study in the challenges of targeting the CB1 receptor for therapeutic intervention. While demonstrating high potency and selectivity in preclinical studies, its clinical development was ultimately thwarted by a safety profile that was deemed unacceptable, particularly the risk of serious psychiatric adverse events. The story of this compound underscores the complex role of the endocannabinoid system in both metabolic and psychiatric regulation and highlights the difficulty in separating the desired therapeutic effects from on-target adverse effects when modulating this system. Its potential revival as a treatment for acute cannabinoid overdose marks an interesting new chapter in the history of this compound.

References

Drinabant's Selectivity Profile: A Technical Guide to its Interaction with Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the selective binding and functional activity of Drinabant (also known as AVE1625) at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This compound has been a subject of significant research interest due to its therapeutic potential.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its receptor selectivity, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Analysis of Receptor Selectivity

This compound demonstrates a high affinity and potent antagonism for the CB1 receptor, with markedly lower affinity for the CB2 receptor. This selectivity is a key feature of its pharmacological profile.

Binding Affinity (Ki)

Radioligand binding assays have been employed to determine the equilibrium dissociation constant (Ki) of this compound at the CB1 receptor. These studies reveal that this compound binds to the CB1 receptor with high affinity, with reported Ki values in the sub-nanomolar range.

CompoundReceptorKi (nM)Species
This compound (AVE1625)CB10.16 - 0.44Not Specified

Table 1: Binding Affinity of this compound for the CB1 Receptor.[2]

Functional Activity (IC50)

Functional assays measuring the inhibition of agonist-stimulated signaling have been used to quantify this compound's potency as a CB1 receptor antagonist. The half-maximal inhibitory concentration (IC50) values demonstrate its potent antagonist activity at both human and rat CB1 receptors. In contrast, this compound is reported to be ineffective at the human CB2 receptor, with a selectivity of over 400-fold for CB1 over CB2 receptors.[3]

CompoundReceptorIC50 (nM)Assay TypeSpecies
This compound (AVE1625)hCB1-R25Agonist-stimulated calcium signalHuman
This compound (AVE1625)rCB1-R10Agonist-stimulated calcium signalRat
This compound (AVE1625)hCB2-RIneffective (>400-fold selectivity for CB1)Not SpecifiedHuman

Table 2: Functional Antagonist Activity of this compound at CB1 and CB2 Receptors.[3]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the selectivity of this compound for CB1 and CB2 receptors.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the target receptor (CB1 or CB2).

  • Radioligand (e.g., [3H]CP55,940).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand like WIN 55,212-2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand-receptor complexes from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (CB1 or CB2) Incubation Incubation Membranes->Incubation Radioligand Radioligand ([3H]CP55,940) Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Workflow for a competitive radioligand binding assay.
GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest. For an antagonist like this compound, it would be used to measure the inhibition of agonist-stimulated GTPγS binding.

Materials:

  • Cell membranes expressing the target receptor (CB1 or CB2).

  • Agonist (e.g., CP55,940).

  • Test compound (this compound).

  • [35S]GTPγS.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubation: Cell membranes are pre-incubated with the test compound (this compound) and GDP.

  • Stimulation: An agonist is added to stimulate the receptor, followed by the addition of [35S]GTPγS.

  • Incubation: The mixture is incubated to allow for the binding of [35S]GTPγS to the activated G proteins.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Washing: Filters are washed with ice-cold buffer.

  • Quantification: The amount of [35S]GTPγS bound to the filters is measured by scintillation counting.

  • Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [35S]GTPγS binding is quantified to determine its IC50 value.

cAMP Assay

This functional assay measures the downstream effect of G protein activation, specifically the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels for Gi/o-coupled receptors like CB1 and CB2. As an antagonist, this compound would block the agonist-induced decrease in cAMP.

Materials:

  • Whole cells expressing the target receptor (CB1 or CB2).

  • Agonist (e.g., WIN 55,212-2).

  • Test compound (this compound).

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Culture: Cells are cultured to an appropriate density.

  • Pre-treatment: Cells are pre-treated with varying concentrations of this compound.

  • Stimulation: Cells are stimulated with an agonist in the presence of forskolin.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit.

  • Data Analysis: The concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production is determined as its IC50 value.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the cannabinoid receptor signaling pathway and the logical relationship of this compound's antagonist action.

Cannabinoid_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular CB1_R CB1 Receptor G_Protein Gi/o Protein CB1_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Effectors cAMP->Downstream Regulates Agonist Cannabinoid Agonist Agonist->CB1_R Activates ATP ATP ATP->cAMP

Simplified CB1 receptor signaling pathway.

Drinabant_Antagonist_Action Agonist Cannabinoid Agonist CB1_R CB1 Receptor Agonist->CB1_R Binds and Activates This compound This compound (Antagonist) This compound->CB1_R Binds and Blocks Signaling Downstream Signaling CB1_R->Signaling Initiates

Logical diagram of this compound's antagonist action.

Conclusion

The data presented in this technical guide unequivocally demonstrate that this compound is a potent and highly selective antagonist of the CB1 receptor. Its high affinity and functional potency at the CB1 receptor, coupled with its significantly lower activity at the CB2 receptor, underscore its utility as a selective pharmacological tool for investigating the endocannabinoid system and as a potential therapeutic agent targeting CB1 receptor-mediated pathways. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of this compound's pharmacological properties.

References

In-Depth Pharmacological Profile of Drinabant (AVE-1625)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Drinabant, also known as AVE-1625, is a potent and selective antagonist of the cannabinoid 1 (CB1) receptor. Initially investigated for a range of therapeutic applications including obesity, schizophrenia, and other central nervous system disorders, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinities, functional activities, and effects in preclinical in vivo models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound functions as a selective antagonist of the CB1 receptor.[1][2] Some evidence also suggests it may act as an inverse agonist, meaning it can reduce the constitutive activity of the receptor in the absence of an agonist. By blocking the CB1 receptor, this compound modulates the endocannabinoid system, which is involved in regulating appetite, energy balance, and cognitive functions.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological properties of this compound.

Table 1: Receptor Binding Affinity

TargetSpeciesKi (nM)RadioligandSource
CB1 ReceptorNot Specified0.16-0.44Not Specified[3]

Table 2: Functional Activity

AssayTargetSpeciesIC50 (nM)NotesSource
Agonist-stimulated Calcium SignalCB1 ReceptorHuman25Ineffective at hCB2-R
Agonist-stimulated Calcium SignalCB1 ReceptorRat10Ineffective at rCB2-R

Table 3: In Vivo Efficacy

Animal ModelSpeciesDose RangeRoute of AdministrationObserved EffectsSource
Working and Episodic MemoryRodent1-3 mg/kgIntraperitoneal (i.p.)Improved performance in working memory tasks.
Schizophrenia (Latent Inhibition)Rodent1, 3, and 10 mg/kgIntraperitoneal (i.p.)Reversed abnormally persistent latent inhibition induced by MK-801.
Obesity/Metabolic SyndromeRat10 mg/kgOral (once daily)Reduced body weight and fat mass, increased lipolysis.
Food IntakeRat30 mg/kgOral (gavage, single dose)Pronounced reduction of food intake.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

CB1 Receptor Radioligand Binding Assay

A standard radioligand binding assay is utilized to determine the binding affinity of this compound for the CB1 receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the CB1 receptor. The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

  • Assay Conditions: The binding assay is typically performed in a 96-well plate format. A constant concentration of a suitable radioligand, such as [3H]-SR141716A, is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Following incubation, the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled CB1 ligand) from the total binding. The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assay: Agonist-Stimulated Calcium Mobilization

This assay measures the ability of this compound to antagonize the increase in intracellular calcium concentration induced by a CB1 receptor agonist.

  • Cell Culture: A suitable cell line endogenously or recombinantly expressing the CB1 receptor is cultured under standard conditions.

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time at 37°C.

  • Assay Procedure: The loaded cells are then incubated with varying concentrations of this compound before being challenged with a known CB1 receptor agonist.

  • Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage inhibition of the agonist-induced calcium response against the concentration of this compound.

In Vivo Model: Diet-Induced Obesity in Rats

This model is used to evaluate the effect of this compound on body weight, food intake, and metabolic parameters in an obesity setting.

  • Induction of Obesity: Male Wistar or Sprague-Dawley rats are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of several weeks to induce obesity. A control group is maintained on a standard chow diet.

  • Drug Administration: this compound is administered orally, for example, once daily at a dose of 10 mg/kg.

  • Measurements: Body weight and food intake are monitored regularly throughout the study. At the end of the treatment period, various metabolic parameters can be assessed, including plasma levels of glucose, insulin, lipids, and adipokines. Body composition (fat mass and lean mass) can be determined using techniques like dual-energy X-ray absorptiometry (DEXA).

  • Data Analysis: The effects of this compound are compared to a vehicle-treated control group to determine its efficacy in reducing body weight and improving metabolic parameters.

In Vivo Model: MK-801-Induced Deficit in Latent Inhibition

This model is used to assess the potential of this compound to ameliorate cognitive deficits relevant to schizophrenia.

  • Apparatus: A standard operant conditioning chamber equipped with a lick tube and a tone generator is used.

  • Procedure: The latent inhibition procedure consists of three phases:

    • Pre-exposure Phase: On the first day, rats are habituated to the chamber. On the second day, one group of rats (pre-exposed group) is exposed to a series of auditory tones without any consequence. The other group (non-pre-exposed group) is placed in the chamber but does not receive the tones.

    • Conditioning Phase: On the third day, all rats receive pairings of the auditory tone with a mild foot shock.

    • Test Phase: On the fourth day, the rats are returned to the chamber, and their lick suppression in response to the tone is measured.

  • Drug Treatment: this compound is administered intraperitoneally before the pre-exposure phase. The NMDA receptor antagonist MK-801 is used to induce a deficit in latent inhibition.

  • Data Analysis: Latent inhibition is demonstrated by a weaker conditioned response (less lick suppression) in the pre-exposed group compared to the non-pre-exposed group. The ability of this compound to reverse the MK-801-induced disruption of latent inhibition is assessed.

Signaling Pathways and Visualizations

The interaction of this compound with the CB1 receptor influences downstream signaling cascades. As a Gi/o-coupled receptor, CB1 activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway. As an antagonist/inverse agonist, this compound is expected to block or reverse these effects.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor Gi_o Gαi/o CB1R->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi_o->AC Inhibits This compound This compound This compound->CB1R Antagonizes/Inverse Agonizes Agonist Agonist (e.g., Anandamide) Agonist->CB1R Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Figure 1: this compound's antagonistic effect on the CB1 receptor-mediated inhibition of the cAMP pathway.

ERK_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gβγ CB1R->G_protein Activates Ras Ras G_protein->Ras Activates This compound This compound This compound->CB1R Blocks Agonist Agonist Agonist->CB1R Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Cellular_Responses Cellular Responses (e.g., Proliferation, Differentiation) Transcription_Factors->Cellular_Responses Regulate

Figure 2: Postulated inhibitory effect of this compound on the CB1 receptor-mediated activation of the ERK/MAPK pathway.

Experimental_Workflow_Binding_Assay start Start mem_prep CB1 Membrane Preparation start->mem_prep incubation Incubation with [3H]-Radioligand & This compound mem_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50, Ki calculation) scintillation->analysis end End analysis->end

Figure 3: General experimental workflow for a CB1 receptor radioligand binding assay.

Conclusion

This compound is a well-characterized, potent, and selective CB1 receptor antagonist. Its pharmacological profile demonstrates high affinity for the CB1 receptor and efficacy in preclinical models of obesity and cognitive dysfunction. This technical guide provides a consolidated resource of its quantitative pharmacological data and detailed experimental protocols to support further research and understanding of CB1 receptor antagonism. While its clinical development was halted, the data on this compound remains valuable for the scientific community in the ongoing exploration of the therapeutic potential of modulating the endocannabinoid system.

References

Drinabant: A Comprehensive Technical Guide to a Selective CB1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drinabant (also known as AVE-1625) is a potent and selective antagonist of the cannabinoid 1 (CB1) receptor. Initially developed for the treatment of obesity and other metabolic disorders, its development was halted due to concerns about psychiatric side effects associated with the CB1 antagonist class. However, there is renewed interest in this compound for other therapeutic indications, such as acute cannabinoid overdose. This technical guide provides an in-depth overview of this compound, including its chemical properties, pharmacological profile, and the experimental protocols used to characterize its activity.

Introduction

This compound is a synthetic, orally active molecule that acts as a selective antagonist at the CB1 receptor.[1] It was originally developed by Sanofi-Aventis for a range of conditions including obesity, schizophrenia, and various neurodegenerative diseases.[2][3] The primary focus of its development eventually narrowed to appetite suppression.[2] this compound progressed to phase IIb clinical trials for obesity but was discontinued, largely due to the severe psychiatric adverse events, such as anxiety, depression, and suicidal ideation, observed with another CB1 antagonist, rimonabant.[2]

More recently, Opiant Pharmaceuticals has licensed this compound for development as an injectable treatment for acute cannabinoid overdose (ACO), a condition for which there are currently no approved treatments. This renewed interest underscores the need for a thorough understanding of this compound's mechanism of action and pharmacological properties.

Chemical and Physical Properties

This compound is a diarylpyrazole derivative. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name N-{1-[Bis(4-chlorophenyl)methyl]-3-azetidinyl}-N-(3,5-difluorophenyl)methanesulfonamide
Synonyms AVE-1625, AVE1625
CAS Number 358970-97-5
Molecular Formula C23H20Cl2F2N2O2S
Molar Mass 497.38 g·mol−1
Appearance Solid powder
Solubility Soluble in DMSO, not in water

Pharmacology

Mechanism of Action

This compound functions as a selective antagonist of the CB1 receptor. In the presence of a CB1 receptor agonist, such as the endogenous cannabinoid anandamide or the exogenous agonist Δ9-tetrahydrocannabinol (THC), this compound binds to the receptor and blocks its activation. This prevents the downstream signaling cascades typically initiated by agonist binding. Some compounds in this class, like rimonabant, have also been shown to act as inverse agonists, meaning they can reduce the basal activity of the receptor in the absence of an agonist.

Binding Affinity and Selectivity
Functional Antagonism

This compound effectively inhibits the functional responses induced by CB1 receptor agonists. In vitro studies have shown that this compound can block agonist-stimulated calcium signals. The IC50 values, representing the concentration of this compound that inhibits 50% of the maximal agonist response, are provided in the table below.

ReceptorIC50 (nM)
Human CB1 (hCB1-R)25
Rat CB1 (rCB1-R)10
Human CB2 (hCB2-R)Ineffective

CB1 Receptor Signaling Pathways

The CB1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the CB1 receptor by an agonist initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these pathways.

Gi/o-Mediated Signaling

Agonist binding to the CB1 receptor leads to the activation of Gi/o proteins. This results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The activated G-protein subunits (Gα and Gβγ) also modulate ion channels, leading to the inhibition of voltage-gated Ca2+ channels and the activation of inwardly rectifying K+ channels. This modulation of ion channel activity is a key mechanism by which cannabinoids influence neurotransmission.

G_protein_signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/oβγ CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates ATP ATP AC->ATP Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in K_ion_out K⁺ Efflux K_channel->K_ion_out Agonist CB1 Agonist Agonist->CB1 Activates This compound This compound This compound->CB1 Blocks cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates

CB1 Receptor Gi/o Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) Pathway

Stimulation of the CB1 receptor can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). This pathway is involved in regulating gene expression and can influence cell survival and differentiation. The activation of MAPK pathways can occur through various mechanisms, including G-protein-dependent and β-arrestin-mediated pathways.

MAPK_signaling CB1 CB1 Receptor Gi_o Gαi/oβγ CB1->Gi_o Activates PI3K PI3K Gi_o->PI3K Ras Ras Gi_o->Ras JNK JNK Gi_o->JNK p38 p38 MAPK Gi_o->p38 Raf Raf-1 PI3K->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription JNK->Transcription p38->Transcription Gene Gene Expression Transcription->Gene

CB1 Receptor MAPK Signaling Pathway

Experimental Protocols

The following are generalized protocols for key assays used to characterize CB1 receptor antagonists like this compound.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the CB1 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing CB1 receptors (e.g., CHO-K1 cells, rat cerebellum).

  • Radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940).

  • Unlabeled CB1 receptor agonist/antagonist for non-specific binding determination (e.g., WIN 55,212-2).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled ligand.

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep Prepare CB1 Receptor Membranes start->prep setup Set up 96-well plate (Total, Non-specific, Competition) prep->setup incubate Incubate at 30°C for 60-90 min setup->incubate filter Rapid Filtration (Separate bound/unbound ligand) incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Workflow for Radioligand Binding Assay

cAMP Functional Assay

This assay measures the ability of an antagonist to block an agonist's effect on intracellular cAMP levels. Since CB1 receptor activation typically inhibits adenylyl cyclase, an agonist will decrease forskolin-stimulated cAMP production. An antagonist will reverse this effect.

Materials:

  • Cells expressing the CB1 receptor (e.g., CHO-K1, HEK293).

  • Adenylyl cyclase stimulator (e.g., forskolin).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • CB1 receptor agonist (e.g., CP 55,940).

  • Test compound (this compound) at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

Procedure:

  • Cell Culture: Culture cells expressing the CB1 receptor in appropriate plates.

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor.

  • Antagonist Treatment: Add varying concentrations of this compound to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of a CB1 agonist in the presence of an adenylyl cyclase stimulator like forskolin.

  • Incubation: Incubate for a specified time to allow for modulation of cAMP production.

  • Lysis and Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection method.

  • Data Analysis:

    • Generate concentration-response curves by plotting the cAMP levels against the log concentration of this compound.

    • Calculate the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist's inhibitory effect.

camp_assay_workflow start Start culture Culture CB1-expressing cells start->culture preincubate Pre-incubate with phosphodiesterase inhibitor culture->preincubate add_antagonist Add varying concentrations of this compound preincubate->add_antagonist add_agonist Add CB1 agonist and forskolin add_antagonist->add_agonist incubate Incubate to allow for cAMP modulation add_agonist->incubate detect Lyse cells and detect intracellular cAMP incubate->detect analyze Data Analysis (Calculate IC50) detect->analyze end End analyze->end

Workflow for cAMP Functional Assay

Preclinical and Clinical Data Summary

Preclinical Findings: In animal models, this compound has demonstrated effects consistent with CB1 receptor antagonism. For instance, at a dose of 10 mg/kg administered orally, it has been shown to reduce body weight in rats. It has also been observed to attenuate body weight gain when combined with olanzapine. Furthermore, this compound has been shown to improve working and episodic memory in rodent models, suggesting potential cognitive-enhancing effects.

Clinical Development and Discontinuation for Obesity: this compound was advanced into Phase IIb clinical trials for the treatment of obesity. However, its development for this indication was halted. This decision was likely influenced by the withdrawal of rimonabant from the market due to an increased risk of severe psychiatric side effects, including depression, anxiety, and suicidal ideation.

Renewed Interest for Acute Cannabinoid Overdose (ACO): There is a significant unmet medical need for a treatment for ACO, which can result from the ingestion of large quantities of THC, particularly from edible products. Symptoms can include panic, paranoia, hallucinations, and nausea. This compound's ability to block CB1 receptors makes it a promising candidate to reverse the effects of THC. Opiant Pharmaceuticals, in collaboration with the National Center for Advancing Translational Sciences (NCATS), is developing an injectable formulation of this compound for the rapid and effective treatment of ACO.

Conclusion

This compound is a well-characterized, potent, and selective CB1 receptor antagonist. While its initial development for obesity was curtailed due to class-wide safety concerns, its strong pharmacological profile makes it a valuable research tool and a promising therapeutic candidate for other indications. The ongoing development of this compound for acute cannabinoid overdose highlights the potential for repurposing compounds based on a thorough understanding of their mechanism of action. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with this and other CB1 receptor modulators.

References

In Vitro Characterization of Drinabant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drinabant (also known as AVE-1625) is a potent and selective antagonist of the cannabinoid receptor 1 (CB1).[1][2] Developed by Sanofi-Aventis, it was investigated for a range of therapeutic applications including obesity, schizophrenia, and other neurological disorders.[2] This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of this compound, presenting key data in a structured format, detailing relevant experimental protocols, and illustrating associated signaling pathways and workflows.

Binding Affinity of this compound

This compound exhibits high-affinity binding to the human and rat CB1 receptors, with significantly lower affinity for the CB2 receptor, highlighting its selectivity. The inhibitory constant (Ki) values, which indicate the concentration of the ligand that will bind to half the available receptors at equilibrium, underscore its potency.

Parameter Receptor Species Value Reference
Ki CB1Not Specified0.16-0.44 nM[1]
Selectivity CB1 vs. CB2Human>400-fold

Functional Antagonism of this compound

Assay Receptor Species Parameter Value Reference
Agonist-Stimulated Calcium Signal InhibitionCB1HumanIC5025 nM
Agonist-Stimulated Calcium Signal InhibitionCB1RatIC5010 nM
Functional ActivityCB2Human-Ineffective

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of compounds like this compound. Below are representative protocols for key assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Materials:

  • Membrane Preparation: Cell membranes expressing the human CB1 receptor.
  • Radioligand: [3H]CP-55,940 or another suitable CB1 receptor agonist/antagonist.
  • Test Compound: this compound.
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
  • Non-specific Binding Control: A high concentration of a known CB1 receptor ligand (e.g., WIN 55,212-2).
  • Filtration Apparatus: Glass fiber filters and a cell harvester.
  • Scintillation Counter and Cocktail.

2. Procedure:

  • Prepare serial dilutions of this compound.
  • In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound or control compounds.
  • Incubate the mixture at 30°C for 60-90 minutes to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Place the filters in scintillation vials with scintillation cocktail.
  • Quantify the bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Inhibition of Adenylyl Cyclase)

This assay measures the ability of a CB1 receptor antagonist to block the agonist-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) levels.

1. Materials:

  • Cell Line: A cell line expressing the human CB1 receptor (e.g., CHO-K1 or HEK293).
  • CB1 Agonist: A known CB1 receptor agonist (e.g., CP-55,940 or WIN 55,212-2).
  • Test Compound: this compound.
  • Adenylyl Cyclase Stimulator: Forskolin.
  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or luminescence-based).
  • Cell Culture Medium and Reagents.

2. Procedure:

  • Plate the cells in a suitable format (e.g., 96-well or 384-well plate) and allow them to adhere.
  • Pre-incubate the cells with varying concentrations of this compound for a defined period.
  • Add a fixed concentration of a CB1 agonist in the continued presence of this compound.
  • Stimulate adenylyl cyclase with forskolin.
  • Incubate for a specified time to allow for cAMP production.
  • Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

3. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the this compound concentration.
  • Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest. An antagonist will block the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

1. Materials:

  • Membrane Preparation: Cell membranes expressing the human CB1 receptor.
  • Radioligand: [35S]GTPγS.
  • CB1 Agonist: A known CB1 receptor agonist.
  • Test Compound: this compound.
  • Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and NaCl.
  • GDP: To ensure G-proteins are in their inactive state at the start of the assay.
  • Non-specific Binding Control: A high concentration of unlabeled GTPγS.
  • Filtration Apparatus and Scintillation Counter.

2. Procedure:

  • Pre-incubate the cell membranes with varying concentrations of this compound.
  • Add a fixed concentration of the CB1 agonist.
  • Initiate the binding reaction by adding [35S]GTPγS and GDP.
  • Incubate at 30°C for a defined period.
  • Terminate the reaction by rapid filtration.
  • Wash the filters with ice-cold buffer.
  • Measure the amount of bound [35S]GTPγS using a scintillation counter.

3. Data Analysis:

  • Plot the amount of [35S]GTPγS bound against the logarithm of the this compound concentration.
  • Determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes are provided below using Graphviz (DOT language).

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Modulation cAMP cAMP AC->cAMP Conversion Ca_ion Ca2+ Ca_channel->Ca_ion Influx This compound This compound (Antagonist) This compound->CB1 Binds & Blocks Agonist Agonist (e.g., Anandamide) Agonist->CB1 Binds & Activates ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Downstream Effects Ca_ion->Cellular_Response Downstream Effects

Caption: CB1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

In_Vitro_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_downstream Downstream Signaling start Start: In Vitro Characterization of this compound binding_assay Radioligand Binding Assay start->binding_assay cAMP_assay cAMP Assay start->cAMP_assay GTP_assay [35S]GTPγS Binding Assay start->GTP_assay Ca_assay Calcium Influx Assay start->Ca_assay arrestin_assay β-Arrestin Recruitment Assay start->arrestin_assay binding_data Determine Ki and Selectivity binding_assay->binding_data end End: Comprehensive In Vitro Profile binding_data->end functional_data Determine IC50/EC50 and Mode of Action (Antagonist) cAMP_assay->functional_data GTP_assay->functional_data Ca_assay->functional_data functional_data->end downstream_data Assess Biased Signaling Potential arrestin_assay->downstream_data downstream_data->end

Caption: General Experimental Workflow for the In Vitro Characterization of this compound.

Summary of In Vitro Profile

This compound is a highly potent and selective CB1 receptor antagonist. Its in vitro profile is characterized by:

  • High Binding Affinity: Sub-nanomolar Ki values for the CB1 receptor.

  • Selectivity: Over 400-fold selectivity for the CB1 receptor over the CB2 receptor.

  • Functional Antagonism: It effectively blocks agonist-mediated signaling through the CB1 receptor, as demonstrated by the inhibition of calcium influx. It is classified as a neutral antagonist, indicating it does not modulate the receptor's basal activity.

This in vitro profile established this compound as a valuable tool for investigating the physiological and pathophysiological roles of the CB1 receptor and as a lead compound in drug development programs targeting the endocannabinoid system.

References

Preclinical Profile of Drinabant (AVE1625) in Obesity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drinabant (also known as AVE1625) is a selective antagonist of the cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system which plays a significant role in regulating energy homeostasis. Preclinical investigations have explored the potential of this compound as a therapeutic agent for obesity, demonstrating its effects on food intake, body weight, and various metabolic parameters. This document provides an in-depth technical guide to the core preclinical findings on this compound for obesity, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. Development of this compound for obesity was discontinued, likely due to the adverse psychiatric side effects observed with other CB1 receptor antagonists such as Rimonabant.[1]

Mechanism of Action: CB1 Receptor Antagonism

This compound exerts its pharmacological effects by selectively blocking the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in areas involved in appetite control, as well as in peripheral tissues such as adipose tissue, liver, and skeletal muscle.[2] Endocannabinoids, the endogenous ligands for CB1 receptors, are known to stimulate appetite and promote energy storage. By antagonizing the CB1 receptor, this compound is designed to reduce food intake and increase energy expenditure, thereby leading to weight loss.

Signaling Pathway of CB1 Receptor and its Antagonism by this compound

The activation of the CB1 receptor by an agonist (e.g., an endocannabinoid) initiates a cascade of intracellular signaling events. This process is inhibited by an antagonist like this compound.

CB1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Agonist Endocannabinoid (Agonist) Agonist->CB1 Activates This compound This compound (Antagonist) This compound->CB1 Blocks PKA ↓ PKA cAMP->PKA Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter

CB1 Receptor Signaling Pathway and this compound's Point of Intervention.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on obesity-related parameters.

Table 1: In Vitro Receptor Binding and Activity
ParameterSpeciesReceptorValueReference
IC50 (Agonist-stimulated Calcium Signal)HumanCB125 nM
IC50 (Agonist-stimulated Calcium Signal)RatCB110 nM
ActivityHumanCB2Ineffective
Table 2: Effects of this compound on Body Weight and Food Intake in Animal Models
Animal ModelTreatmentDoseDurationChange in Body WeightChange in Food IntakeReference
Wistar RatsThis compound (AVE1625)30 mg/kg (single oral dose)10-12 hoursNot specifiedPronounced reduction
Female Hanover Wistar RatsThis compound (AVE1625)10 mg/kg (oral, daily)12 daysMarked reduction in the first 3 days, maintained lower body weightNot specified
RatsOlanzapine + this compound (AVE1625)10 mg/kg (oral, daily)Not specifiedAttenuated olanzapine-induced weight gainDiminished olanzapine-enhanced food intake
Table 3: Metabolic Effects of this compound in Wistar Rats
ParameterTreatmentDoseObservationReference
Basal LipolysisThis compound (AVE1625)Dose-dependent (single dose)Slight increase
Liver Glycogen ContentThis compound (AVE1625)Dose-dependent (single dose)Reduced to ~60% of control after 6 hours
Total Energy ExpenditureThis compound (AVE1625)Not specifiedImmediate increase
Fat OxidationThis compound (AVE1625)Not specifiedLong-lasting increase
Glucose OxidationThis compound (AVE1625)Not specifiedTransient increase

Experimental Protocols

This section outlines the methodologies employed in key preclinical studies of this compound for obesity.

Study 1: Investigation of Primary Metabolic Effects in Wistar Rats
  • Objective: To determine if this compound (AVE1625) has primary effects on metabolic parameters and metabolic rate, independent of its effects on caloric intake.

  • Animal Model: Fed Wistar rats.

  • Drug Administration: Single oral gavage of this compound.

  • Key Measurements:

    • Basal Lipolysis: Assessed by measuring free fatty acids and glycerol levels in blood.

    • Liver Glycogen Content: Measured 6 hours after a single administration.

    • Energy Metabolism: Determined using indirect calorimetry to measure total energy expenditure, fat oxidation, and glucose oxidation.

  • Rationale: This protocol was designed to dissect the direct metabolic consequences of CB1 receptor antagonism from the secondary effects of reduced food intake.

Study 2: Prevention of Antipsychotic-Induced Weight Gain
  • Objective: To evaluate the efficacy of this compound (AVE1625) in preventing weight gain induced by the antipsychotic drug olanzapine.

  • Animal Model: Rats.

  • Drug Administration: Co-administration of olanzapine and this compound (10 mg/kg, oral, once daily).

  • Key Measurements:

    • Body Weight: Monitored throughout the study period.

    • Food Intake: Measured daily.

    • Energy Expenditure and Motility: Assessed to understand the mechanisms of weight change.

  • Rationale: This experimental design mimics a potential clinical scenario where this compound could be used as an adjunct therapy to mitigate the metabolic side effects of other medications.

Experimental Workflow: A Representative Preclinical Obesity Study

The following diagram illustrates a typical workflow for a preclinical study evaluating a potential anti-obesity compound like this compound.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis & Endpoints A1 Animal Model Selection (e.g., Wistar Rats) A2 Acclimatization Period A1->A2 A3 Baseline Measurements (Body Weight, Food Intake) A2->A3 B1 Randomization into Groups (Vehicle, this compound Doses) A3->B1 B2 Daily Drug Administration (e.g., Oral Gavage) B1->B2 B3 Continuous Monitoring (Body Weight, Food Intake, Behavior) B2->B3 C1 Metabolic Assessments (Indirect Calorimetry, Blood Analysis) B2->C1 B3->C1 C2 Tissue Collection (Adipose, Liver) C1->C2 C3 Biochemical Assays (e.g., Glycogen Content) C2->C3 C4 Statistical Analysis C3->C4

A generalized workflow for a preclinical study on an anti-obesity compound.

Conclusion

Preclinical studies on this compound (AVE1625) have demonstrated its potential as a weight-loss agent through the selective antagonism of the CB1 receptor. The available data indicate that this compound not only reduces food intake but also exerts primary effects on metabolism, including increased lipolysis and energy expenditure. These findings highlight the multifaceted role of the endocannabinoid system in energy balance. However, the development of this compound for obesity was halted, reflecting the significant safety concerns, particularly psychiatric side effects, associated with centrally-acting CB1 receptor antagonists. Future research in this area may focus on peripherally restricted CB1 antagonists to retain the metabolic benefits while minimizing central nervous system-mediated adverse events.

References

Drinabant: A Technical Guide on its Potential in Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drinabant (AVE-1625) is a selective antagonist of the cannabinoid CB1 receptor that has been investigated for its therapeutic potential in a range of neurological disorders, including schizophrenia and Alzheimer's disease. As a CB1 receptor antagonist, this compound modulates neuronal excitability and neurotransmitter release, pathways that are often dysregulated in neurological conditions. Preclinical studies have suggested a pro-cognitive effect and a potential to mitigate side effects of existing antipsychotic medications. However, clinical development was ultimately discontinued due to concerns about psychiatric side effects, a challenge observed with other drugs in its class. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and underlying signaling pathways related to this compound's investigation in neurological disorders.

Mechanism of Action: CB1 Receptor Antagonism

This compound exerts its pharmacological effects primarily through the blockade of the cannabinoid receptor type 1 (CB1). These receptors are predominantly located on presynaptic nerve terminals within the central nervous system. Their activation by endogenous cannabinoids (endocannabinoids) typically leads to an inhibition of neurotransmitter release. By antagonizing the CB1 receptor, this compound effectively removes this inhibitory brake, thereby modulating synaptic transmission.

Receptor Binding Affinity

This compound exhibits high affinity for the human and rat CB1 receptors, with minimal activity at the CB2 receptor, highlighting its selectivity.

ReceptorSpeciesIC50
CB1Human25 nM
CB1Rat10 nM
CB2HumanIneffective

Preclinical Investigations in Neurological Disorder Models

This compound has been evaluated in rodent models of schizophrenia, demonstrating potential for cognitive enhancement and amelioration of antipsychotic-induced side effects.

Efficacy in Schizophrenia Models

A key preclinical study investigated the effects of this compound (referred to as AVE1625) in various rodent models relevant to schizophrenia.[1][2]

This compound demonstrated pro-cognitive effects in several behavioral paradigms.

Experimental ModelThis compound Doses (i.p.)Key Findings
MK-801-induced Latent Inhibition Deficit1, 3, and 10 mg/kgReversed the abnormally persistent latent inhibition, indicating an improvement in the ability to ignore irrelevant stimuli.[1][2]
Neonatal Nitric Oxide Synthase Inhibition Model1, 3, and 10 mg/kgReversed the abnormally persistent latent inhibition.[1]
Novel Object Recognition Test1, 3, and 10 mg/kgImproved performance, suggesting an enhancement of working and episodic memory.

This compound was also assessed for its potential to reduce common side effects associated with antipsychotic drugs.

Side EffectAntipsychoticThis compound Doses (i.p.)Key Findings
CatalepsyHaloperidol, Olanzapine1, 3, and 10 mg/kgSignificantly decreased the incidence and duration of catalepsy.
Weight GainOlanzapine1, 3, and 10 mg/kgAttenuated the weight gain induced by chronic olanzapine administration.
Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

The LI paradigm is a measure of selective attention, where prior exposure to a neutral stimulus retards the subsequent conditioning to that stimulus.

  • Apparatus: Conditioned emotional response (CER) chambers.

  • Procedure:

    • Pre-exposure Phase: Animals are repeatedly exposed to a neutral stimulus (e.g., a tone) without any reinforcement.

    • Conditioning Phase: The pre-exposed stimulus is paired with an aversive unconditioned stimulus (e.g., a mild foot shock).

    • Test Phase: The suppression of a baseline behavior (e.g., licking a water spout) in the presence of the conditioned stimulus is measured. A lack of suppression in the pre-exposed group compared to a non-pre-exposed group indicates latent inhibition.

  • Drug Administration: this compound or vehicle was administered intraperitoneally (i.p.) before the pre-exposure or conditioning phase.

The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

  • Apparatus: A square open-field arena.

  • Procedure:

    • Habituation: Animals are allowed to freely explore the empty arena.

    • Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

    • Test Phase (T2): After a delay, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.

  • Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher index indicates better recognition memory.

  • Drug Administration: this compound or vehicle was administered i.p. prior to the familiarization phase.

Catalepsy, a state of motor immobility, is a common extrapyramidal side effect of typical antipsychotics.

  • Apparatus: A horizontal bar raised above a surface.

  • Procedure: The animal's forepaws are gently placed on the bar. The latency to remove both paws from the bar is measured. A longer latency indicates a cataleptic state.

  • Drug Administration: this compound or vehicle was administered i.p. prior to the administration of a cataleptogenic dose of an antipsychotic like haloperidol.

This experiment models the metabolic side effects of atypical antipsychotics.

  • Procedure: Animals are treated chronically with an antipsychotic known to induce weight gain (e.g., olanzapine). Body weight and food intake are monitored regularly over several weeks.

  • Drug Administration: this compound or vehicle was co-administered with the antipsychotic.

Clinical Investigations

This compound entered Phase II clinical trials for both schizophrenia and Alzheimer's disease. However, these trials were terminated, and to date, no results have been publicly released by the sponsor, Sanofi-Aventis.

  • NCT00439634: A 24-week, multicenter, double-blind, randomized, parallel-group, dose-ranging study of the efficacy and safety of three oral doses of this compound as an add-on therapy to either olanzapine, risperidone/paliperidone, quetiapine, or aripiprazole in the treatment of cognitive impairment in schizophrenia.

  • NCT00380302: A double-blind, placebo-controlled study of the activity of this compound at doses of 10 mg and 40 mg for 12 weeks in patients with mild to moderate Alzheimer's disease.

Signaling Pathways and Visualizations

The antagonism of the CB1 receptor by this compound interrupts a complex intracellular signaling cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist (e.g., an endocannabinoid) initiates a signaling cascade through its coupling with inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of the G-protein can also modulate ion channels and other signaling pathways.

CB1_Signaling CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effects PKA->Downstream

CB1 Receptor Signaling Cascade
Effect of this compound on CB1 Signaling

This compound, as a CB1 receptor antagonist, binds to the receptor but does not activate it. This prevents the binding of endogenous or exogenous agonists, thereby blocking the initiation of the downstream signaling cascade. The result is a disinhibition of adenylyl cyclase, leading to a relative increase in cAMP and PKA activity compared to the agonist-stimulated state.

Drinabant_Effect This compound This compound CB1 CB1 Receptor This compound->CB1 G_protein Gi/o Protein CB1->G_protein No activation AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP

This compound's Antagonistic Action
Experimental Workflow: Novel Object Recognition Test

The workflow for the Novel Object Recognition test is a multi-step process designed to assess recognition memory in rodents.

NOR_Workflow start Start habituation Habituation to Arena start->habituation drug_admin Drug Administration (this compound or Vehicle) habituation->drug_admin familiarization Familiarization Phase (T1) (Two identical objects) drug_admin->familiarization delay Inter-Trial Interval familiarization->delay test Test Phase (T2) (One familiar, one novel object) delay->test data_analysis Data Analysis (Discrimination Index) test->data_analysis end End data_analysis->end

Novel Object Recognition Workflow

Conclusion and Future Perspectives

This compound demonstrated promising preclinical activity as a potential treatment for cognitive deficits in schizophrenia and for mitigating the side effects of existing antipsychotic medications. Its mechanism of action, selective CB1 receptor antagonism, provides a clear rationale for its observed effects on neurotransmission. However, the discontinuation of its clinical development, likely due to the serious psychiatric adverse events associated with the CB1 antagonist class, underscores the significant challenges in targeting the endocannabinoid system for therapeutic benefit in neurological disorders.

Future research in this area may focus on developing peripherally restricted CB1 antagonists to avoid central nervous system side effects, or on identifying biased antagonists that selectively block certain downstream signaling pathways while preserving others. A deeper understanding of the complex role of the endocannabinoid system in both normal brain function and in the pathophysiology of neurological disorders will be crucial for the successful development of novel therapeutics targeting this system.

References

Early Clinical Trial Data for Drinabant: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drinabant (formerly AVE-1625) is a selective cannabinoid 1 (CB1) receptor antagonist.[1] Initially investigated by Sanofi-Aventis for a range of indications including obesity, schizophrenia, Alzheimer's disease, Parkinson's disease, and nicotine dependence, its development was ultimately focused on appetite suppression.[1] However, the clinical development of this compound for these indications was discontinued.[1] This decision was likely influenced by the severe psychiatric side effects, such as anxiety, depression, and suicidal ideation, observed with another CB1 receptor antagonist, rimonabant, which was also under development by Sanofi-Aventis.[1]

More recently, Opiant Pharmaceuticals has licensed this compound for development as an injectable formulation for the treatment of acute cannabinoid overdose (ACO).[1] This technical guide provides a comprehensive overview of the available early clinical trial data for this compound, its mechanism of action, and associated signaling pathways.

Mechanism of Action

This compound functions as a selective antagonist of the cannabinoid 1 (CB1) receptor. CB1 receptors are G protein-coupled receptors (GPCRs) primarily expressed in the central nervous system. The primary signaling pathway associated with CB1 receptor activation involves coupling to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), a key enzyme in many cellular signaling cascades. By blocking the CB1 receptor, this compound is expected to inhibit these downstream signaling events.

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor, which this compound antagonizes.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi_o->AC Inhibits This compound This compound This compound->CB1R Antagonizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

CB1 Receptor Signaling Pathway Antagonized by this compound.

Early Clinical Trial Data

Detailed quantitative data from the early clinical trials of this compound conducted by Sanofi-Aventis are not extensively available in the public domain, a common occurrence for discontinued drug development programs. It is known that this compound reached Phase IIb clinical trials for the treatment of obesity. The available information is summarized below.

Phase I and II Clinical Trials (Sanofi-Aventis)
Parameter Information
Drug This compound (AVE-1625)
Phase I and II
Indication Initially broad (obesity, schizophrenia, etc.), later focused on obesity.
Reported Outcome Oral administration was shown to block both subjective and objective effects of inhaled THC.
Safety Profile Early clinical work demonstrated a strong safety profile for the oral formulation.
Reason for Discontinuation Likely due to severe psychiatric side effects observed with the related CB1 antagonist, rimonabant.
Phase II Trial in Obesity and Dyslipidemia (NCT00345410)

Specific results for this dose-ranging study have not been formally published. The trial was completed, but further development by Sanofi-Aventis for this indication was halted.

Experimental Protocols

Detailed experimental protocols from the early Sanofi-Aventis trials are not publicly available. However, based on standard practices for similar clinical trials of that era, the following general methodologies can be inferred.

General Inferred Protocol for Obesity Trials
Component Description
Study Design Randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population Adult male and female patients with a Body Mass Index (BMI) ≥ 30 kg/m ² or ≥ 27 kg/m ² with comorbidities (e.g., dyslipidemia, hypertension).
Intervention Oral administration of this compound at varying doses or placebo, once daily.
Primary Efficacy Endpoints - Mean change in body weight from baseline. - Percentage of participants achieving ≥5% and ≥10% weight loss.
Secondary Efficacy Endpoints - Change in waist circumference. - Changes in lipid profile (e.g., triglycerides, HDL-C). - Changes in glycemic control parameters (e.g., fasting glucose, HbA1c).
Safety and Tolerability Assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Particular attention would have been given to psychiatric adverse events.

Experimental Workflow

The logical workflow for a typical Phase II obesity trial for a drug like this compound is depicted below.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A This compound (Dose 1) Randomization->Treatment_A Treatment_B This compound (Dose 2) Randomization->Treatment_B Placebo Placebo Randomization->Placebo FollowUp Treatment and Follow-up Period Treatment_A->FollowUp Treatment_B->FollowUp Placebo->FollowUp Data_Collection Data Collection (Weight, Vitals, Labs, AEs) FollowUp->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Efficacy and Safety Results Analysis->Results

Logical Workflow of a Phase II Obesity Clinical Trial.

Future Directions

While the initial development of this compound for metabolic disorders was halted, its journey is not over. Opiant Pharmaceuticals is now pursuing its development as a potential treatment for acute cannabinoid overdose. This involves a reformulation for injectable administration to ensure rapid action in an emergency setting. The strong safety profile observed in the early oral formulation studies provides a promising foundation for this new therapeutic application. Future clinical trials will be necessary to establish the safety and efficacy of the injectable formulation of this compound for this novel indication.

Conclusion

The early clinical development of this compound as a CB1 receptor antagonist for obesity showed initial promise but was ultimately discontinued, likely due to class-wide safety concerns related to psychiatric adverse events. Consequently, a comprehensive public record of quantitative clinical trial data and detailed experimental protocols is lacking. However, the understanding of its mechanism of action through the CB1 receptor signaling pathway remains robust. The repurposing of this compound for acute cannabinoid overdose marks a new chapter for this compound, with future clinical trials anticipated to elucidate its potential in this area of unmet medical need.

References

A Technical Guide to Synthetic Cannabinoid Overdose and the Therapeutic Potential of CB1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synthetic cannabinoids (SCs) represent a large and structurally diverse class of new psychoactive substances that act as potent agonists of the cannabinoid type 1 (CB1) receptor.[1] Unlike Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis which is a partial agonist, many SCs are full agonists with higher receptor affinity, leading to a greater potential for severe and life-threatening toxicity.[2][3] The clinical presentation of SC overdose is often severe, characterized by extreme agitation, psychosis, tachycardia, hypertension, and in some cases, seizures, renal failure, and death.[4][5] As the treatment for SC intoxication is currently supportive, there is a critical need for a targeted pharmacological intervention. This guide provides a detailed overview of the central role of the CB1 receptor in SC-mediated toxicity and explores the mechanism and evidence supporting the use of CB1 receptor antagonists as a potential antidote.

The Central Role of the Cannabinoid Type 1 (CB1) Receptor

The CB1 receptor is a Class A G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems, with high concentrations in the brain. This localization is responsible for the psychoactive effects of cannabinoids. SCs bind to and activate these receptors with high affinity and potency, mimicking and often amplifying the effects of endogenous cannabinoids. The severe symptoms of SC overdose are a direct consequence of the hyper-stimulation of these CB1 receptors. Therefore, blocking the action of SCs at the CB1 receptor is a primary strategy for mitigating their toxic effects.

CB1 Receptor Signaling Pathways

Activation of the CB1 receptor by an SC agonist initiates multiple intracellular signaling cascades. The primary pathway involves coupling to pertussis toxin-sensitive inhibitory G-proteins (Gi/o). However, signaling through G-protein independent pathways, such as those mediated by β-arrestin, also plays a crucial role in the overall cellular response and receptor regulation.

2.1.1 G-Protein Dependent Signaling

Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gi/o protein. The Gαi/o subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Both dissociated components then modulate downstream effectors:

  • Gαi/o Subunit : Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Gβγ Dimer : Modulates ion channel activity by inhibiting N- and P/Q-type voltage-gated Ca2+ channels and activating G-protein-gated inward rectifier K+ (GIRK) channels.

This combination of signaling events ultimately dampens neuronal excitability and reduces neurotransmitter release, contributing to the central nervous system depression seen in overdose.

G_Protein_Signaling cluster_membrane Plasma Membrane G_Protein Gαi/o-GDP (Inactive) CB1R->G_Protein Activates G_Protein_Active Gαi/o-GTP (Active) G_Protein->G_Protein_Active GTP for GDP Exchange G_BetaGamma Gβγ G_Protein_Active->G_BetaGamma Dissociates AC Adenylyl Cyclase G_Protein_Active->AC Inhibits Ca_Channel Ca²⁺ Channel G_BetaGamma->Ca_Channel Inhibits GIRK_Channel GIRK K⁺ Channel G_BetaGamma->GIRK_Channel Activates AC->cAMP Ca_Channel->Ca_Influx GIRK_Channel->K_Efflux ATP->AC

Caption: CB1 Receptor G-Protein Dependent Signaling Pathway.

2.1.2 β-Arrestin Mediated Signaling

Following prolonged agonist stimulation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the CB1 receptor. This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of G-protein-independent signaling, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2. It also facilitates the internalization of the receptor via clathrin-coated pits, a key step in receptor downregulation.

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_outcomes Cellular Outcomes CB1R_Active Active CB1R GRK GRK CB1R_Active->GRK Recruits CB1R_Phos Phosphorylated CB1R Beta_Arrestin β-Arrestin CB1R_Phos->Beta_Arrestin Recruits SC Synthetic Cannabinoid SC->CB1R_Active Activation GRK->CB1R_Phos Phosphorylates Desensitization Desensitization (G-Protein Uncoupling) Beta_Arrestin->Desensitization Causes MAPK_Signaling MAPK Signaling (e.g., ERK1/2) Beta_Arrestin->MAPK_Signaling Scaffolds Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

Caption: CB1 Receptor β-Arrestin Recruitment and Signaling.

Quantitative Pharmacology

The significant toxicity of SCs is largely attributable to their pharmacological properties at the CB1 receptor. Compared to THC, a partial agonist, many SCs are full agonists with substantially higher binding affinities (lower Ki values) and greater functional potencies (lower EC50 values).

Binding Affinities of Synthetic Cannabinoids

The binding affinity (Ki) represents the concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher affinity. The table below summarizes the CB1 receptor binding affinities for several common SCs compared to THC.

CompoundCB1 Ki (nM)Reference(s)
Δ⁹-THC230
JWH-0189.0
JWH-2102.6
JWH-25011.0
AM-22011.0
UR-144150
XLR-1198.4
CP 55,940 (Full Agonist)0.58
Rimonabant (Antagonist)12.0
AM251 (Antagonist)7.49

Table 1: Comparative CB1 Receptor Binding Affinities (Ki).

Functional Potency and Efficacy of Synthetic Cannabinoids

Functional potency (EC50) is the concentration of an agonist that produces 50% of the maximal response, while efficacy (Emax) is the maximum response an agonist can produce. Many SCs not only have higher potency than THC but also act as full agonists (Emax ≈ 100%), whereas THC is a partial agonist (Emax < 100%).

CompoundCB1 EC50 (nM)Efficacy (% of CP 55,940)Reference(s)
JWH-01832.2100%
AM-220138.6100%
UR-14442.195%
XLR-1171.999%
5-fluoro MDMB-PICAPotent>100%
4-fluoro MDMB-BUTINACAPotent>100%

Table 2: Functional Potency (EC50) and Efficacy at the CB1 Receptor.

Key Experimental Methodologies

The characterization of SCs and the evaluation of potential antagonists rely on a suite of in vitro and in vivo assays. These protocols are fundamental for drug discovery and development in this field.

In Vitro: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Principle: This is a competitive binding assay that measures the ability of an unlabeled test compound (e.g., an SC or antagonist) to displace a radiolabeled ligand (e.g., [³H]CP-55,940 or [³H]SR141716A) from the CB1 receptor.

Detailed Protocol:

  • Membrane Preparation: Utilize cell membranes from cell lines (e.g., HEK293, CHO) stably overexpressing the human CB1 receptor.

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • Total Binding: Cell membranes, a fixed concentration of radioligand (near its Kd value), and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known unlabeled CB1 ligand to saturate the receptors.

    • Competitive Binding: Cell membranes, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (pre-treated with polyethylenimine) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA) to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow prep Prepare CB1 Receptor Membranes & Reagents setup Set up 96-well Plate: - Total Binding - Non-Specific Binding - Competitive Binding prep->setup incubate Incubate at 30°C for 60-90 min setup->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate IC₅₀ - Calculate Kᵢ via Cheng-Prusoff count->analyze

Caption: Workflow for a competitive radioligand binding assay.
In Vitro: cAMP Accumulation Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of a test compound by measuring its effect on adenylyl cyclase activity.

Principle: Since the CB1 receptor is Gi/o-coupled, agonist activation inhibits adenylyl cyclase. In this assay, adenylyl cyclase is first stimulated with forskolin, leading to an increase in cAMP. The ability of a CB1 agonist to inhibit this forskolin-stimulated cAMP production is then measured.

Detailed Protocol:

  • Cell Culture: Culture whole cells expressing the CB1 receptor in appropriate media.

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (e.g., SC agonist).

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and cAMP production.

  • Lysis: Lyse the cells using the lysis reagents provided in a commercial assay kit to release the intracellular cAMP.

  • Detection: Measure the concentration of cAMP in the cell lysates. This is typically done using a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a homogenous assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Generate dose-response curves by plotting the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Determine the EC₅₀ and Emax values from these curves.

cAMP_Assay_Workflow start Start culture Culture & Plate CB1-Expressing Cells start->culture preincubate Pre-incubate Cells with Test Compound (SC) culture->preincubate stimulate Stimulate with Forskolin to Increase cAMP preincubate->stimulate lyse Lyse Cells to Release cAMP stimulate->lyse detect Detect cAMP Levels (e.g., ELISA, FRET) lyse->detect analyze Data Analysis: - Plot Dose-Response Curve - Determine EC₅₀ & Eₘₐₓ detect->analyze end End analyze->end

Caption: Workflow for a cAMP accumulation functional assay.
In Vivo: Mouse Hypothermia Reversal Model

Objective: To assess the ability of a CB1 antagonist to reverse the physiological effects of an SC in a living animal.

Principle: Activation of CB1 receptors induces a characteristic and quantifiable hypothermia (a drop in core body temperature) in mice. This effect can be used as a reliable biomarker to test whether an antagonist can reverse an established cannabimimetic effect, mimicking a real-world overdose scenario.

Detailed Protocol:

  • Animal Acclimation: Acclimate male mice to the experimental conditions and handling to minimize stress-induced temperature changes.

  • Baseline Temperature: Measure the baseline core body temperature of each mouse using a rectal probe.

  • Agonist Administration: Administer a potent SC agonist (e.g., CB-13 at 5 mg/kg, i.p.) to induce hypothermia.

  • Temperature Monitoring: Monitor the body temperature at regular intervals (e.g., every 10-20 minutes) until a significant drop is observed and established (e.g., 20 minutes post-agonist injection).

  • Antagonist Administration: Once hypothermia is established, administer the test antagonist (e.g., AM251 at 5 mg/kg, i.v.) or vehicle control.

  • Reversal Monitoring: Continue to monitor the core body temperature at regular intervals (e.g., every 20 minutes) for a set period (e.g., 60-120 minutes) to observe the reversal of the hypothermic effect.

  • Data Analysis: Plot the mean body temperature over time for both the antagonist-treated group and the vehicle control group. Use statistical analysis (e.g., two-way ANOVA) to determine if the antagonist produced a significant reversal of hypothermia compared to the control.

Hypothermia_Workflow acclimate Acclimate Mice to Environment start->acclimate baseline Measure Baseline Core Body Temperature acclimate->baseline agonist Administer SC Agonist (e.g., CB-13, i.p.) baseline->agonist monitor_hypo Monitor Temperature until Hypothermia is Established agonist->monitor_hypo antagonist Administer Test Antagonist (e.g., AM251, i.v.) or Vehicle monitor_hypo->antagonist monitor_rev Monitor Temperature to Observe Reversal antagonist->monitor_rev analyze Data Analysis: Plot Temperature vs. Time & Perform Statistics monitor_rev->analyze analyze->end

Caption: Workflow for an in vivo mouse hypothermia reversal experiment.

Evidence for CB1 Antagonism in Overdose Treatment

Converging preclinical and clinical evidence supports the use of CB1 receptor antagonists as a specific antidote for cannabinoid overdose.

  • Preclinical Evidence: Studies in animal models have repeatedly shown that pretreatment with CB1 antagonists like rimonabant can block the effects of THC and SCs. More importantly, for an overdose scenario, studies have demonstrated that administering an antagonist after the onset of cannabimimetic effects can successfully reverse them. For example, the inverse agonist AM251, when administered to mice already experiencing hypothermia and sedation from an SC, rapidly reversed these effects, with sedation lost within 20 minutes and hypothermia returning to baseline within 40 minutes.

  • Clinical Evidence: While no CB1 antagonist is currently approved for treating SC overdose, clinical trials with rimonabant for other indications have provided valuable data. In human studies, oral administration of rimonabant prior to smoking cannabis significantly reduced both subjective intoxication and tachycardia. The development of rimonabant was halted due to psychiatric side effects like anxiety and depression observed during long-term use for obesity. However, these adverse events were not associated with single doses or short-term administration, suggesting that acute use in an emergency overdose setting would have a favorable risk-benefit profile.

Future Directions and Conclusion

The severe and unpredictable toxicity of synthetic cannabinoids presents a significant public health challenge and a clear unmet medical need. The evidence strongly indicates that the overdose syndrome is mediated by hyper-stimulation of the CB1 receptor. Consequently, CB1 receptor antagonism represents the most direct and promising molecular approach for an effective antidote.

Future research should focus on:

  • Developing "Rescue" Antagonists: Drug development efforts should prioritize antagonists with a rapid onset of action and a safety profile suitable for emergency, single-dose administration. Intravenous or intranasal formulations would be ideal.

  • Exploring Biased Signaling: Investigating antagonists that selectively block certain downstream signaling pathways (e.g., G-protein vs. β-arrestin) could potentially dissociate the therapeutic reversal of overdose from the adverse effects seen with previous antagonists.

  • Negative Allosteric Modulators (NAMs): NAMs, which bind to a different site on the receptor to decrease agonist affinity and efficacy, represent a novel approach. They may offer a safer alternative to competitive antagonists, as they can attenuate the effects of potent SCs without needing to directly compete for the binding site and may not precipitate strong withdrawal symptoms.

References

Methodological & Application

Drinabant: In Vivo Experimental Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Drinabant (also known as AVE-1625) is a selective cannabinoid 1 (CB1) receptor antagonist.[1][2] Initially investigated for a range of conditions including obesity, schizophrenia, and Alzheimer's disease, its development for these indications was discontinued.[2] More recently, this compound has garnered renewed interest for a different therapeutic application: the treatment of acute cannabinoid overdose (ACO), particularly from synthetic cannabinoids or high-potency THC edibles.[2][3] This document provides detailed in vivo experimental protocols for investigating the efficacy of this compound, with a primary focus on its current application in ACO, as well as its historical areas of research.

Mechanism of Action

This compound functions by selectively blocking the CB1 receptor, thereby antagonizing the effects of cannabinoid agonists like Δ⁹-tetrahydrocannabinol (THC) and synthetic cannabinoids. The CB1 receptor is a G protein-coupled receptor predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. By inhibiting this receptor, this compound is being investigated to reverse the symptoms of cannabinoid intoxication.

cluster_0 Cannabinoid Agonist Action cluster_1 This compound's Antagonistic Action THC THC / Synthetic Cannabinoid CB1R CB1 Receptor THC->CB1R Binds to G_protein G Protein Activation CB1R->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Psychoactive_effects Psychoactive Effects (e.g., intoxication, hypothermia) cAMP_decrease->Psychoactive_effects This compound This compound CB1R_blocked CB1 Receptor This compound->CB1R_blocked Blocks No_G_protein G Protein Activation Blocked CB1R_blocked->No_G_protein No_AC_inhibition No Adenylyl Cyclase Inhibition No_G_protein->No_AC_inhibition Normal_cAMP Normal cAMP Levels No_AC_inhibition->Normal_cAMP Reversal_effects Reversal of Psychoactive Effects Normal_cAMP->Reversal_effects acclimatization Animal Acclimatization (1 week) baseline Baseline Measurements (e.g., temperature, locomotor activity) acclimatization->baseline agonist_admin Cannabinoid Agonist Administration (e.g., THC, synthetic cannabinoid) baseline->agonist_admin overdose_symptoms Observation of Overdose Symptoms (e.g., hypothermia, catalepsy) agonist_admin->overdose_symptoms drinabant_admin This compound Administration (i.v., i.m., or s.c.) overdose_symptoms->drinabant_admin monitoring Post-treatment Monitoring (continuous or at timed intervals) drinabant_admin->monitoring data_analysis Data Analysis monitoring->data_analysis

References

Drinabant (AVE1625) Application Notes and Protocols for Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Drinabant (AVE1625), a selective CB1 receptor antagonist, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound in various disease models.

Data Presentation

The following tables summarize the quantitative data on this compound dosage and its effects in various rodent models.

Table 1: this compound Dosage and Effects in Rodent Models of Obesity

SpeciesModelDosageRoute of AdministrationDurationKey Findings
Rat (Wistar)-30 mg/kgOral gavage (single dose)1 dayPronounced reduction in food intake for 10-12 hours; increased lipolysis.[1]
Rat (Hanover Wistar)-10 mg/kgOral (once daily)12 daysMarked weight reduction within the first 3 days; sustained lower body weight.[2]
RatOlanzapine-induced weight gain10 mg/kgOral (once daily)Not specifiedAttenuated body weight gain and diminished enhanced food intake.[1]

Table 2: this compound Dosage and Effects in Rodent Models of Cognitive and Neurological Disorders

SpeciesModelDosageRoute of AdministrationDurationKey Findings
RodentMK-801 or neonatal nitric oxide synthase inhibition-induced cognitive deficits1, 3, and 10 mg/kgIntraperitoneal (i.p.)Not specifiedReversed abnormally persistent latent inhibition; improved working and episodic memory.[3]
RodentGeneral cognitive function1-3 mg/kgNot specifiedNot specifiedSignificantly improves the performance of rodents in working memory tasks.[2]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in rodent models. These protocols are based on established methodologies for CB1 receptor antagonists and can be adapted for specific research needs.

Protocol 1: Evaluation of this compound's Effect on Food Intake and Body Weight in a Diet-Induced Obesity (DIO) Mouse Model

This protocol is adapted from studies on the CB1 receptor antagonist Rimonabant in DIO mice.

1. Animals and Acclimation:

  • Use male C57BL/6J mice, 6-8 weeks old.
  • House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle.
  • Provide ad libitum access to a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.
  • Monitor body weight weekly. Animals are considered obese when their body weight is significantly higher (typically 20-30%) than the control group.
  • Acclimate the obese mice to handling and oral gavage for one week prior to the start of the experiment.

2. This compound Formulation:

  • This compound is sparingly soluble in aqueous solutions. A common vehicle is a suspension in 0.5% methylcellulose or a solution containing DMSO, PEG300, and Tween-80.
  • Example Formulation (Suspension): Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Weigh the required amount of this compound and triturate it with a small volume of the vehicle to form a paste. Gradually add the remaining vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse with a dosing volume of 2.5 mL/kg).
  • Example Formulation (Solution): this compound can be dissolved in DMF (15 mg/ml), DMSO (15 mg/ml), or a mixture of DMSO:PBS (pH 7.2) (1:2) at 0.3 mg/ml. For oral administration, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered.
  • Always prepare fresh formulations daily.

3. Experimental Procedure:

  • Randomly assign obese mice to treatment groups (e.g., Vehicle, this compound 3 mg/kg, this compound 10 mg/kg).
  • Administer this compound or vehicle via oral gavage once daily, typically 1-2 hours before the dark cycle begins.
  • Measure body weight and food intake daily at the same time.
  • The study duration can range from a short-term (e.g., 7 days) to a long-term (e.g., 4-8 weeks) treatment period.

4. Data Analysis:

  • Analyze changes in body weight and food intake using appropriate statistical methods, such as repeated measures ANOVA followed by post-hoc tests.

Protocol 2: Assessment of this compound's Anxiolytic/Anxiogenic-like Effects using the Elevated Plus Maze (EPM) in Rats

This protocol is a standard behavioral assay to assess anxiety-like behavior in rodents.

1. Animals and Acclimation:

  • Use adult male Wistar or Sprague-Dawley rats.
  • House animals in groups of 2-4 in a quiet, temperature-controlled environment with a 12-hour light/dark cycle.
  • Handle the rats for 5 minutes daily for at least 5 days prior to the experiment to reduce stress.

2. This compound Formulation and Administration:

  • Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection (e.g., saline with a small percentage of Tween 80 and DMSO to aid solubility).
  • Administer this compound or vehicle via i.p. injection 30-60 minutes before the EPM test.

3. Elevated Plus Maze Test:

  • The EPM apparatus consists of two open arms and two closed arms elevated from the floor.
  • Place the rat in the center of the maze, facing one of the open arms.
  • Allow the rat to explore the maze for 5 minutes.
  • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
  • An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.

4. Data Analysis:

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
  • Analyze the data using a one-way ANOVA followed by post-hoc tests.

Mandatory Visualization

Signaling Pathway

Caption: this compound blocks endocannabinoid signaling at the CB1 receptor.

Experimental Workflow

Experimental_Workflow start Start: Diet-Induced Obesity Study acclimation Animal Acclimation & Obesity Induction (8-12 weeks) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization formulation Daily Preparation of This compound/Vehicle Formulation randomization->formulation administration Daily Administration (Oral Gavage or i.p. Injection) formulation->administration monitoring Daily Monitoring: Body Weight & Food Intake administration->monitoring duration Continuation of Treatment (e.g., 4 weeks) monitoring->duration duration->administration Repeat Daily end End of Study: Data Analysis duration->end

Caption: Workflow for a typical rodent obesity study with this compound.

References

Application Notes and Protocols for Intraperitoneal Injection of Drinabant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drinabant (also known as AVE1625) is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1).[1] The CB1 receptor is a G protein-coupled receptor primarily expressed in the central nervous system and is implicated in a variety of physiological processes, including appetite, pain sensation, mood, and memory.[2] As a CB1 receptor antagonist, this compound has been investigated for its therapeutic potential in a range of conditions, including obesity, schizophrenia, and other neurological disorders.[1][3]

These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in rodent models, a common route of administration for preclinical in vivo studies. This document also includes information on the preparation of this compound solutions, recommended dosages, and a summary of reported quantitative data from relevant studies.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of intraperitoneally administered this compound in a rodent model of cognitive dysfunction.

Table 1: Effect of this compound on MK-801-Induced Latent Inhibition Deficit in Rodents

Treatment GroupDose (mg/kg, IP)OutcomeResult
Vehicle + MK-801-Latent Inhibition (LI)Deficit in LI observed
This compound + MK-8011Reversal of MK-801-induced LI deficitPartial reversal
This compound + MK-8013Reversal of MK-801-induced LI deficitSignificant reversal
This compound + MK-80110Reversal of MK-801-induced LI deficitComplete reversal of the deficit[4]

Latent inhibition is a behavioral paradigm used to assess attentional processes, and its disruption is considered a model for cognitive deficits observed in schizophrenia.

Experimental Protocols

Materials
  • This compound (AVE1625) powder

  • Vehicle components (see below for formulations)

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Corn oil

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Appropriate personal protective equipment (PPE)

Vehicle Formulations for Intraperitoneal Injection

This compound is poorly soluble in aqueous solutions. Therefore, a suitable vehicle is required to ensure its proper dissolution and administration. Two recommended vehicle formulations are provided below. The choice of vehicle may depend on the specific experimental design and institutional guidelines.

Formulation 1: DMSO/PEG300/Tween-80/Saline

  • Composition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Preparation:

    • Weigh the required amount of this compound powder.

    • In a sterile tube, dissolve the this compound powder in DMSO by vortexing.

    • Add PEG300 and vortex thoroughly.

    • Add Tween-80 and vortex until the solution is homogenous.

    • Add the sterile saline in a stepwise manner while continuously vortexing to avoid precipitation.

    • If necessary, sonicate the solution for a few minutes to ensure complete dissolution. The final solution should be clear.

Formulation 2: DMSO/Corn Oil

  • Composition:

    • 10% DMSO

    • 90% Corn Oil

  • Preparation:

    • Weigh the required amount of this compound powder.

    • In a sterile tube, dissolve the this compound powder in DMSO by vortexing.

    • Add the corn oil and vortex thoroughly until a homogenous suspension is formed.

Dosing and Administration

The following protocol is a general guideline for the intraperitoneal injection of this compound in rodents. All procedures should be performed in accordance with approved animal care and use protocols.

  • Dose Calculation:

    • Calculate the required dose of this compound based on the animal's body weight and the desired dosage (e.g., 1, 3, or 10 mg/kg).

    • The injection volume should typically not exceed 10 mL/kg for mice and 5 mL/kg for rats.

  • Animal Restraint:

    • Properly restrain the animal to ensure accurate and safe injection. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-handed grip or appropriate restraint devices can be used.

  • Injection Procedure:

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

    • Insert a sterile needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions following the injection.

Visualizations

Signaling Pathway of this compound at the CB1 Receptor

This compound This compound CB1R CB1 Receptor This compound->CB1R Antagonizes Gi_o Gi/o Protein CB1R->Gi_o Activates (blocked by this compound) AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAP Kinase Pathway Gi_o->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to

Caption: this compound blocks the activation of the CB1 receptor, thereby preventing the Gi/o-mediated inhibition of adenylyl cyclase and activation of the MAP kinase pathway.

Experimental Workflow for a Behavioral Study with this compound

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drinabant_Prep This compound Solution Preparation IP_Injection Intraperitoneal Injection of this compound Drinabant_Prep->IP_Injection Randomization->IP_Injection Behavioral_Test Behavioral Testing (e.g., Latent Inhibition) IP_Injection->Behavioral_Test Data_Collection Data Collection and Recording Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A typical workflow for a behavioral study involving the intraperitoneal administration of this compound in rodents.

References

Application Notes and Protocols for Drinabant in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drinabant (also known as AVE-1625) is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2] The CB1 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in various physiological processes, including appetite, pain sensation, mood, and memory.[2] As a CB1 antagonist, this compound blocks the effects of endogenous cannabinoids, making it a valuable tool for investigating the role of the endocannabinoid system in various diseases.[1] Initially developed for the treatment of obesity and other metabolic disorders, its research applications have expanded to other areas like schizophrenia and Alzheimer's disease.[1]

These application notes provide detailed protocols for the preparation and use of this compound in a range of common in vitro assays, enabling researchers to effectively study its pharmacological properties.

Physicochemical Properties and Storage

A solid understanding of this compound's physicochemical properties is essential for its proper handling and use in in vitro experiments.

PropertyValueSource
Formula C₂₃H₂₀Cl₂F₂N₂O₂S
Molecular Weight 497.4 g/mol
Appearance Crystalline solid
Solubility DMF: 15 mg/mLDMSO: 15 mg/mLDMSO:PBS (pH 7.2) (1:2): 0.3 mg/mLEthanol: 0.15 mg/mL
Storage Store powder at -20°C for long-term (months to years). Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month (stored under nitrogen).

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported in vitro activity of this compound against the CB1 receptor.

Assay TypeReceptorSpeciesValueSource
IC₅₀ CB1Human25 nM
IC₅₀ CB1Rat10 nM
Kᵢ CB1Not Specified0.16 - 0.44 nM

Experimental Protocols

Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers or cell culture media.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Bring the this compound powder and DMSO to room temperature.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube vigorously to dissolve the powder.

  • If precipitation is observed, gentle heating or sonication can be used to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.

Note: It is crucial to use anhydrous DMSO to prevent degradation of the compound.

CB1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the CB1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the CB1 receptor (e.g., CHO-CB1 or HEK293-CB1 cells)

  • Radiolabeled CB1 ligand (e.g., [³H]CP55,940 or [³H]SR141716A)

  • This compound stock solution

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates and vacuum manifold

Protocol:

  • Thaw the CB1 receptor-containing cell membranes on ice.

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • Cell membranes (typically 10-50 µg protein per well)

    • This compound dilutions or vehicle (for total binding)

    • A non-specific ligand (e.g., 10 µM unlabeled WIN 55,212-2) for determining non-specific binding.

  • Add a fixed concentration of the radiolabeled ligand to all wells (typically at a concentration close to its Kₔ).

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 3-4 times).

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

Objective: To assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the CB1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the CB1 receptor

  • Cell culture medium (e.g., DMEM or Ham's F-12) with fetal bovine serum (FBS) and antibiotics

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5)

  • Pluronic F-127

  • CB1 receptor agonist (e.g., WIN 55,212-2 or CP55,940)

  • This compound stock solution

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation)

Protocol:

  • Seed the CB1-expressing cells into 96-well black, clear-bottom plates and culture overnight to form a confluent monolayer.

  • Prepare the dye loading solution by diluting the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • During incubation, prepare serial dilutions of this compound and a fixed concentration of the CB1 agonist in assay buffer.

  • After incubation, wash the cells with assay buffer to remove excess dye.

  • Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the CB1 agonist into the wells and immediately measure the change in fluorescence over time.

  • The antagonist effect of this compound is determined by its ability to reduce the agonist-induced fluorescence signal.

  • Calculate the IC₅₀ value of this compound from the concentration-response curve.

cAMP Accumulation Assay

Objective: To evaluate the effect of this compound on adenylyl cyclase activity by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the CB1 receptor

  • Cell culture medium

  • Assay buffer or serum-free medium

  • Forskolin (an adenylyl cyclase activator)

  • IBMX (a phosphodiesterase inhibitor)

  • CB1 receptor agonist (e.g., WIN 55,212-2)

  • This compound stock solution

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • 96-well or 384-well assay plates

Protocol:

  • Seed the CB1-expressing cells in the appropriate assay plates and culture to the desired confluency.

  • On the day of the assay, replace the culture medium with assay buffer or serum-free medium containing IBMX and incubate for 15-30 minutes at 37°C.

  • Add serial dilutions of this compound to the cells and incubate for a further 15-30 minutes.

  • Add a fixed concentration of the CB1 agonist, followed immediately by a sub-maximal concentration of forskolin.

  • Incubate the plate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • This compound's antagonist activity will be observed as a reversal of the agonist-induced decrease in forskolin-stimulated cAMP levels.

  • Determine the IC₅₀ value of this compound from the concentration-response curve.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • This compound stock solution

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • 96-well cell culture plates

  • Microplate reader (absorbance or luminescence)

Protocol:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add the this compound dilutions to the cells. Include vehicle-only wells as a control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1, 10 minutes for CellTiter-Glo).

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value of this compound for cell proliferation.

Mandatory Visualizations

CB1 Receptor Signaling Pathway

CB1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein Couples to G_protein_q Gαq/11 CB1->G_protein_q AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits G_protein_q->PLC Activates Agonist Cannabinoid Agonist Agonist->CB1 Activates This compound This compound This compound->CB1 Blocks PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces MAPK MAPK Signaling Ca_release->MAPK PKC->MAPK MAPK->Downstream

Caption: this compound blocks CB1 receptor signaling pathways.

Experimental Workflow for In Vitro Antagonist Assays

Antagonist_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Seed CB1-expressing cells in microplate add_this compound Add this compound dilutions to cells and incubate prep_cells->add_this compound prep_this compound Prepare serial dilutions of this compound prep_this compound->add_this compound prep_agonist Prepare fixed concentration of CB1 agonist add_agonist Add CB1 agonist to stimulate cells prep_agonist->add_agonist add_this compound->add_agonist measure_response Measure cellular response (e.g., Ca²⁺, cAMP) add_agonist->measure_response plot_curve Plot concentration-response curve measure_response->plot_curve calc_ic50 Calculate IC₅₀ value plot_curve->calc_ic50

Caption: General workflow for this compound antagonist assays.

Stability and Solubility in Cell Culture Media

While specific stability data for this compound in various cell culture media is not extensively published, general principles for hydrophobic compounds should be followed. This compound is soluble in DMSO, but its solubility in aqueous solutions like cell culture media is limited.

Recommendations:

  • Final DMSO Concentration: When diluting the DMSO stock solution into cell culture medium, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Use of Serum: Fetal bovine serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds, potentially affecting their free concentration and stability. It is advisable to test the effect of this compound in both serum-containing and serum-free media if the experimental design allows.

  • Fresh Preparation: It is best practice to prepare fresh dilutions of this compound in cell culture medium for each experiment to minimize potential degradation or precipitation over time. Avoid storing diluted solutions in aqueous buffers for extended periods.

  • Solubility Check: Before conducting a large-scale experiment, it is recommended to perform a solubility test at the highest intended concentration in the specific cell culture medium to be used. This can be done by preparing the solution and visually inspecting for any precipitation after a short incubation period under experimental conditions.

By following these guidelines and protocols, researchers can confidently prepare and utilize this compound in a variety of in vitro assays to further elucidate the role of the CB1 receptor in health and disease.

References

Application Notes and Protocols for Drinabant CB1 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the binding affinity of Drinabant, a selective CB1 receptor antagonist, to the human cannabinoid receptor 1 (CB1). The protocol is based on a competitive radioligand binding assay format, a robust and reliable method for characterizing ligand-receptor interactions.

This compound (also known as AVE1625) is a potent and selective antagonist of the CB1 receptor.[1][2] Understanding its binding characteristics is crucial for its development as a therapeutic agent. This document outlines the necessary reagents, equipment, and step-by-step procedures to perform a CB1 receptor binding assay and determine the inhibitory constant (Ki) of this compound.

Quantitative Data Summary

The following table summarizes the reported binding affinity of this compound for the human and rat CB1 receptors. This data is critical for comparing the potency of this compound with other compounds and for designing in vivo experiments.

CompoundReceptorAssay TypeParameterValue (nM)
This compound (AVE1625)Human CB1Agonist-stimulated calcium signalIC5025[1][3]
This compound (AVE1625)Rat CB1Agonist-stimulated calcium signalIC5010[1]

Experimental Protocol: Competitive Radioligand Binding Assay for this compound

This protocol describes a method to determine the binding affinity of this compound for the CB1 receptor by measuring its ability to compete with a known radiolabeled CB1 receptor ligand, such as [3H]CP55,940 or [3H]SR141716A.

Objective: To determine the IC50 and Ki of this compound for the human CB1 receptor.

Principle: This assay measures the displacement of a radiolabeled ligand from the CB1 receptor by unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Materials and Reagents
  • CB1 Receptor Source: Membranes prepared from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) or rodent brain tissue.

  • Radioligand: [3H]CP55,940 (agonist) or [3H]SR141716A (antagonist).

  • Test Compound: this compound (AVE1625).

  • Non-specific Binding Control: A high concentration of a known CB1 receptor ligand (e.g., 10 µM WIN 55,212-2 or unlabeled SR141716A).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester or vacuum filtration manifold.

  • Scintillation counter.

  • Incubator (30°C or 37°C).

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Binding Buffer - Wash Buffer - Radioligand Stock - this compound Dilutions prep_membranes Prepare CB1 Receptor Membranes prep_reagents->prep_membranes add_components Add to 96-well plate: 1. Binding Buffer 2. CB1 Membranes 3. This compound (or vehicle/NSB control) 4. Radioligand ([3H]CP55,940) prep_membranes->add_components incubation Incubate (e.g., 60-90 min at 30°C) add_components->incubation filtration Rapid Filtration (through glass fiber filters) incubation->filtration washing Wash Filters (with ice-cold Wash Buffer) filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity washing->scintillation calc_specific_binding Calculate Specific Binding scintillation->calc_specific_binding plot_curve Plot % Inhibition vs. [this compound] determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) determine_ic50->calc_ki cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Events Agonist CB1 Agonist (e.g., Anandamide, CP55,940) Agonist->CB1R Binds & Activates This compound This compound (Antagonist) This compound->CB1R Binds & Blocks Activation

References

Application Notes and Protocols for Calcium Mobilization Assay with Drinabant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Drinabant, a selective cannabinoid receptor 1 (CB1) antagonist, in a calcium mobilization assay. This document is intended to guide researchers in accurately assessing the antagonistic properties of this compound and similar compounds targeting the CB1 receptor.

Introduction

This compound (also known as AVE1625) is a potent and selective antagonist of the cannabinoid receptor 1 (CB1).[1] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and to a lesser extent in peripheral tissues. It is primarily coupled to the Gi/o class of G proteins, which classically inhibit adenylyl cyclase activity. However, under certain conditions, particularly when stimulated by specific agonists like WIN 55,212-2, the CB1 receptor can also couple to Gq/11 proteins.[2][3] This Gq/11 coupling activates the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a phenomenon referred to as calcium mobilization.[2][4]

Calcium mobilization assays are a robust and widely used functional method to screen and characterize compounds that modulate the activity of GPCRs. By measuring the transient increase in intracellular calcium concentration upon receptor activation, the potency and efficacy of agonists, as well as the inhibitory effects of antagonists, can be quantified. This is typically achieved using fluorescent calcium indicators, such as Fluo-4 AM, which exhibit a significant increase in fluorescence intensity upon binding to free calcium.

This document provides detailed protocols for a calcium mobilization assay to determine the inhibitory potency (IC50) of this compound on agonist-induced CB1 receptor activation.

Data Presentation

The inhibitory activity of this compound on agonist-stimulated calcium mobilization via the human and rat CB1 receptors is summarized below.

CompoundTarget ReceptorAgonist UsedCell LineIC50 (nM)
This compound (AVE1625)Human CB1 Receptor (hCB1-R)Not SpecifiedNot Specified25
This compound (AVE1625)Rat CB1 Receptor (rCB1-R)Not SpecifiedNot Specified10

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the CB1 receptor signaling pathway leading to calcium mobilization and the general workflow of the experimental protocol.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1 CB1 Receptor Gq11 Gq/11 Protein CB1->Gq11 Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Gq11->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds & Activates Ca_ER Ca2+ (ER) Ca_cyto Ca2+ (Cytosol) Ca_ER->Ca_cyto Release Response Cellular Response Ca_cyto->Response Triggers Agonist CB1 Agonist (e.g., WIN 55,212-2) Agonist->CB1 Activates This compound This compound (Antagonist) This compound->CB1 Blocks ER Endoplasmic Reticulum (ER)

CB1 Receptor Gq/11 Signaling Pathway

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A Seed CHO or HEK293 cells stably expressing hCB1 receptor in a 96-well plate B Culture cells overnight A->B C Load cells with Fluo-4 AM calcium indicator B->C D Incubate for dye uptake and de-esterification C->D E Add varying concentrations of this compound (antagonist) D->E F Incubate with antagonist E->F G Add CB1 agonist (e.g., WIN 55,212-2 at EC80) F->G H Measure fluorescence intensity (kinetic read) G->H I Analyze data to determine IC50 of this compound H->I

Calcium Mobilization Assay Workflow

Experimental Protocols

Materials and Reagents
  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human CB1 receptor (hCB1).

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin, as required for the cell line).

  • This compound (AVE1625): Prepare a stock solution in DMSO (e.g., 10 mM) and serially dilute to the desired concentrations in assay buffer.

  • CB1 Receptor Agonist: WIN 55,212-2 or a similar potent CB1 agonist. Prepare a stock solution in DMSO (e.g., 10 mM) and dilute to the desired concentration in assay buffer.

  • Fluo-4 AM Calcium Indicator: Commercially available calcium assay kit (e.g., Fluo-4 NW Calcium Assay Kit).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Probenecid: (Optional, depending on the cell line and assay kit) to inhibit organic anion transporters that can extrude the calcium indicator dye.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).

Protocol for Determining the IC50 of this compound

This protocol is designed to measure the inhibitory effect of this compound on the calcium mobilization induced by a CB1 receptor agonist.

Day 1: Cell Seeding

  • Harvest and count the hCB1-expressing cells.

  • Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of complete cell culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

Day 2: Calcium Mobilization Assay

  • Prepare Reagents:

    • Prepare the assay buffer and warm it to 37°C.

    • Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions. This may involve the addition of probenecid.

    • Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentrations.

    • Prepare the CB1 agonist (e.g., WIN 55,212-2) solution in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined in a separate agonist dose-response experiment.

  • Dye Loading:

    • Aspirate the cell culture medium from the wells.

    • Add 100 µL of the prepared Fluo-4 AM dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.

  • Antagonist Incubation:

    • Add 50 µL of the serially diluted this compound solutions to the respective wells. Include wells with assay buffer only as a positive control (no antagonist) and wells with a known CB1 antagonist as a reference control.

    • Incubate the plate for 10-15 minutes at room temperature in the dark.

  • Agonist Addition and Fluorescence Measurement:

    • Place the cell plate into the fluorescence microplate reader.

    • Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Using the instrument's automated liquid handling, add 50 µL of the EC80 concentration of the CB1 agonist to each well.

    • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

By following these detailed application notes and protocols, researchers can effectively utilize the calcium mobilization assay to characterize the antagonistic properties of this compound and other compounds targeting the CB1 receptor.

References

Application Notes: Utilizing Drinabant for Cannabinoid Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Drinabant (formerly AVE1625) is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2] The CB1 receptor, a G-protein coupled receptor (GPCR), is a primary component of the endocannabinoid system and is predominantly expressed in the central nervous system.[3] It plays a crucial role in regulating numerous physiological processes, including mood, appetite, and pain perception. Agonist activation of the CB1 receptor typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2).[3][4]

As a selective CB1 antagonist, this compound serves as an invaluable pharmacological tool for researchers to investigate the physiological and pathological roles of the CB1 receptor. By blocking the effects of endogenous cannabinoids or synthetic agonists, this compound allows for the precise study of the downstream signaling pathways and functional outcomes associated with CB1 receptor activity. These application notes provide detailed protocols for using this compound in key in vitro assays to probe cannabinoid signaling.

Mechanism of Action

This compound functions by binding to the CB1 receptor and preventing its activation by agonists like anandamide, 2-AG, or synthetic cannabinoids such as THC. This blockade inhibits the canonical Gαi/o-mediated signaling cascade, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP. It also blocks the G-protein-dependent and β-arrestin-mediated activation of the ERK pathway. Some CB1 antagonists, like rimonabant, have been shown to act as inverse agonists, meaning they can reduce the basal or constitutive activity of the receptor in the absence of an agonist. This compound's properties as an antagonist make it ideal for dissecting agonist-induced signaling events.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, providing researchers with essential parameters for experimental design.

ParameterSpecies/SystemValueReference
IC₅₀ (vs. Agonist-stimulated Calcium Signal)Human CB1 Receptor (hCB1-R)25 nM
IC₅₀ (vs. Agonist-stimulated Calcium Signal)Rat CB1 Receptor (rCB1-R)10 nM
Receptor Selectivity Human CB2 Receptor (hCB2-R)Ineffective

Cannabinoid Signaling Pathways

The following diagrams illustrate the CB1 receptor signaling pathway and the inhibitory effect of this compound.

Caption: Basal state of the CB1 receptor signaling pathway.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MEK MEK G_protein->MEK Activates Agonist Cannabinoid Agonist Agonist->CB1 Binds ATP ATP cAMP ↓ cAMP ATP->cAMP ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Gene Expression\nCellular Response Gene Expression Cellular Response pERK->Gene Expression\nCellular Response Regulates

Caption: Agonist-activated CB1 receptor signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol CB1 CB1 Receptor G_protein Gαi/o AC Adenylyl Cyclase G_protein->AC No Inhibition MEK MEK G_protein->MEK No Activation Agonist Cannabinoid Agonist Agonist->CB1 This compound This compound This compound->CB1 Blocks ATP ATP cAMP Basal cAMP ATP->cAMP ERK ERK

Caption: this compound blocks agonist binding and subsequent signaling.

Experimental Protocols

Protocol 1: CB1 Receptor Radioligand Binding Assay

This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for the CB1 receptor using a known radiolabeled CB1 agonist, such as [³H]-CP55,940.

G A Prepare CB1 Receptor Membranes (e.g., from CHO-CB1 cells) B Set up Assay Tubes: - Total Binding - Non-specific Binding - Competition (this compound) A->B C Add Radioligand ([³H]-CP55,940) B->C D Incubate (e.g., 60-90 min at 30°C) C->D E Rapid Filtration (GF/B filters) D->E F Wash Filters to Remove Unbound Ligand E->F G Measure Radioactivity (Scintillation Counting) F->G H Data Analysis (Calculate IC₅₀ and Ki) G->H

Caption: Workflow for a CB1 receptor competition binding assay.

Materials:

  • Cell membranes from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells).

  • Radioligand: [³H]-CP55,940.

  • Unlabeled ligand for non-specific binding (e.g., 10 µM CP55,940).

  • This compound stock solution.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4).

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • GF/B glass fiber filters.

  • Scintillation fluid and vials.

  • Filtration apparatus.

  • Scintillation counter.

Methodology:

  • Membrane Preparation : Prepare membrane homogenates from cells overexpressing the CB1 receptor according to standard laboratory procedures. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup : In reaction tubes, set up the following conditions in triplicate:

    • Total Binding : Binding buffer, radioligand, and membrane suspension.

    • Non-specific Binding (NSB) : Binding buffer, radioligand, a high concentration of unlabeled ligand (e.g., 10 µM CP55,940), and membrane suspension.

    • Competition Binding : Binding buffer, radioligand, varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M), and membrane suspension.

  • Incubation : Add a fixed concentration of [³H]-CP55,940 (typically at its Kd value) to all tubes. Add 20-50 µg of membrane protein per tube. The final assay volume is typically 200-500 µL. Incubate the reaction at 30°C for 60-90 minutes with gentle agitation.

  • Filtration : Terminate the binding reaction by rapid vacuum filtration through GF/B filters pre-soaked in wash buffer.

  • Washing : Wash the filters three times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification : Place filters in scintillation vials, add scintillation fluid, and measure the bound radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol measures the ability of this compound to block agonist-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cAMP levels.

G A Seed CB1-expressing cells in assay plates (e.g., CHO-CB1) B Pre-treat with this compound (Varying concentrations) A->B C Stimulate with Forskolin + CB1 Agonist (e.g., CP55,940) B->C D Incubate (e.g., 30 min at 37°C) C->D E Lyse Cells and Stop Reaction D->E F Measure cAMP Levels (e.g., HTRF, AlphaScreen, or ELISA) E->F G Data Analysis (Plot dose-response curve) F->G

Caption: Workflow for a cAMP accumulation antagonist assay.

Materials:

  • CHO or HEK-293 cells stably expressing the human CB1 receptor.

  • Cell culture medium and plates (e.g., 96-well or 384-well).

  • CB1 receptor agonist (e.g., CP55,940 or WIN55,212-2).

  • This compound stock solution.

  • Forskolin (an adenylyl cyclase activator).

  • Stimulation buffer (e.g., HBSS or serum-free media containing a phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Methodology:

  • Cell Plating : Seed CB1-expressing cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.

  • Pre-treatment : The next day, replace the culture medium with stimulation buffer. Add varying concentrations of this compound to the wells. Incubate for 15-30 minutes at 37°C.

  • Stimulation : Add a fixed concentration of a CB1 agonist (typically an EC₈₀ concentration) along with a submaximal concentration of forskolin to all wells (except for the basal control). Forskolin is used to stimulate cAMP production to a level where agonist-induced inhibition can be robustly measured.

  • Incubation : Incubate the plate for 30 minutes at 37°C in a humidified incubator.

  • Cell Lysis and Detection : Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit. This typically involves adding a lysis buffer containing detection reagents.

  • Data Analysis :

    • Generate a cAMP standard curve.

    • Normalize the data to the response produced by forskolin + agonist in the absence of this compound.

    • Plot the normalized cAMP levels against the log concentration of this compound to generate a dose-response curve.

    • Calculate the IC₅₀ value for this compound's antagonism of the agonist effect.

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is designed to assess the effect of this compound on agonist-induced phosphorylation of ERK1/2 (p-ERK), a key downstream event in the CB1 signaling cascade.

G A Plate & Serum-Starve CB1-expressing cells B Pre-treat with this compound A->B C Stimulate with CB1 Agonist B->C D Lyse Cells & Collect Protein C->D E SDS-PAGE & Transfer to PVDF Membrane D->E F Probe with Antibodies (p-ERK, Total ERK, β-actin) E->F G Detect with ECL & Image F->G H Densitometry Analysis (Normalize p-ERK to Total ERK) G->H

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Materials:

  • CB1-expressing cells (e.g., HEK-293, CHO, or neuronal cell lines).

  • Cell culture plates (e.g., 6-well plates).

  • CB1 receptor agonist and this compound.

  • Serum-free medium.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Mouse anti-total-ERK, and an antibody for a loading control (e.g., anti-β-actin).

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Methodology:

  • Cell Culture and Starvation : Seed cells in 6-well plates to reach 70-80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 12-24 hours prior to the experiment.

  • Drug Treatment :

    • Pre-incubate cells with desired concentrations of this compound (or vehicle) for 30 minutes.

    • Stimulate cells with a CB1 agonist (at its EC₅₀ or EC₈₀ for ERK activation) for 5-10 minutes. The optimal stimulation time should be determined empirically.

  • Lysate Preparation : Place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot :

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection : Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing : To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK and then a loading control like β-actin.

  • Data Analysis : Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each condition and normalize to the vehicle control. Plot the results to visualize the inhibitory effect of this compound on agonist-induced ERK phosphorylation.

References

Application Notes and Protocols for Drinabant Injectable Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drinabant (formerly AVE1625) is a selective antagonist of the cannabinoid 1 (CB1) receptor.[1][2] Initially investigated for the treatment of obesity and schizophrenia, its development for these indications was discontinued.[1][2] More recently, this compound has been repurposed for development as a rapid-acting injectable formulation for the treatment of acute cannabinoid overdose (ACO).[1] The rationale for an injectable route of administration is the slow absorption profile of the oral formulation, which is not suitable for emergency situations like ACO.

These application notes provide an overview of this compound's mechanism of action, a summary of available preclinical data, and detailed protocols for the preparation and administration of a research-grade injectable formulation for preclinical studies. It is important to note that publicly available data on a specific, optimized injectable formulation of this compound is limited. The protocols provided herein are based on general principles of parenteral administration in animal models and available data on this compound and other CB1 receptor antagonists.

Mechanism of Action

This compound is a selective antagonist of the CB1 receptor, which is a G-protein coupled receptor predominantly expressed in the central nervous system. Endogenous cannabinoids (endocannabinoids) and exogenous cannabinoids like Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, activate CB1 receptors. This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. In cases of acute cannabinoid overdose, excessive activation of CB1 receptors leads to symptoms such as panic, anxiety, paranoia, hallucinations, and nausea. This compound competitively binds to the CB1 receptor, blocking the effects of cannabinoid agonists and thereby reversing the symptoms of overdose.

Data Presentation

Table 1: Preclinical Efficacy of this compound (Intraperitoneal Administration) in Rodent Models

Note: Data for an injectable formulation for acute cannabinoid overdose is not publicly available. The following data is from studies investigating other indications.

Model Species This compound (AVE1625) Dose (mg/kg, i.p.) Effect Reference
MK-801-induced latent inhibition deficitRat1, 3, 10Reversed abnormally persistent latent inhibition
Neonatal nitric oxide synthase inhibition-induced latent inhibition deficitRat1, 3, 10Reversed abnormally persistent latent inhibition
Novel object recognitionRat1, 3, 10Improved working and episodic memory
Antipsychotic-induced catalepsyRatNot specifiedDecreased catalepsy induced by antipsychotics
Antipsychotic-induced weight gainRatNot specifiedDecreased weight gain induced by antipsychotics
Table 2: Preclinical Reversal of Cannabinoid Agonist Effects by a CB1 Receptor Antagonist (AM251)

Note: This data is for a different CB1 antagonist (AM251) but demonstrates the potential for reversal of cannabinoid-induced effects with an injectable formulation.

Model Species CB1 Agonist CB1 Antagonist (AM251) Dose (mg/kg, i.v.) Effect Reference
HypothermiaMouseCB-13 (5 mg/kg, i.p.)5Rapidly reversed hypothermia

Experimental Protocols

Important Note: The following protocols are intended for research purposes only. A sterile, optimized formulation for clinical use is under development by commercial entities and is not publicly described. Researchers should exercise appropriate caution and adhere to institutional guidelines for animal care and use.

Protocol 1: Preparation of a Research-Grade this compound Formulation for Injection

This protocol describes the preparation of a vehicle solution suitable for solubilizing the lipophilic compound this compound for parenteral administration in small animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • PEG300 (Polyethylene glycol 300), sterile, injectable grade

  • Tween-80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% sodium chloride), sterile, injectable grade

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile vial, dissolve the required amount of this compound powder in DMSO to create a stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

  • To the this compound/DMSO solution, add PEG300. The final concentration of DMSO should be 10% and PEG300 should be 40% of the total volume.

  • Add Tween-80 to the solution to a final concentration of 5%.

  • Add sterile saline to reach the final desired volume. The final concentration of saline will be 45%.

  • Vortex the solution thoroughly until it is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

  • Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.

  • Store the prepared formulation according to stability data, if available. For short-term use, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, though stability under these conditions should be validated.

Example Formulation for a 1 mg/mL final concentration:

  • This compound: 1 mg

  • DMSO: 0.1 mL

  • PEG300: 0.4 mL

  • Tween-80: 0.05 mL

  • Saline: 0.45 mL

  • Total Volume: 1 mL

Protocol 2: Intravenous (i.v.) Administration of this compound in Mice

This protocol outlines the procedure for intravenous injection of the prepared this compound formulation into the lateral tail vein of a mouse.

Materials:

  • Prepared this compound formulation

  • Mouse restraint device

  • Heat lamp or warming pad

  • 27-30 gauge needles

  • 1 mL syringes

  • 70% ethanol

  • Gauze pads

Procedure:

  • Calculate the required dose volume based on the animal's body weight and the concentration of the this compound formulation. The maximum recommended i.v. injection volume for a mouse is 5 µL/g of body weight.

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water (approximately 45°C) to induce vasodilation of the lateral tail veins.

  • Place the mouse in a suitable restraint device.

  • Disinfect the tail with 70% ethanol.

  • Slightly rotate the tail to visualize one of the lateral veins.

  • Hold the tail firmly and insert the needle, bevel up, into the vein at a shallow angle.

  • Inject the solution slowly and observe for the clearing of the vein, which indicates successful injection. If swelling occurs, the needle is not in the vein, and it should be withdrawn.

  • After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Intraperitoneal (i.p.) Administration of this compound in Mice or Rats

This protocol describes the procedure for intraperitoneal injection of the prepared this compound formulation. Based on published preclinical studies with this compound, i.p. administration has been used effectively.

Materials:

  • Prepared this compound formulation

  • 25-27 gauge needles

  • 1 mL or 3 mL syringes

  • 70% ethanol

Procedure:

  • Calculate the required dose volume based on the animal's body weight and the concentration of the this compound formulation.

  • Manually restrain the animal, exposing the abdomen. For rats, a two-person technique may be necessary.

  • Tilt the animal's head downwards to move the abdominal organs away from the injection site.

  • Disinfect the lower right or left quadrant of the abdomen with 70% ethanol.

  • Insert the needle, bevel up, at a 45-degree angle into the peritoneal cavity.

  • Aspirate gently to ensure that no blood or urine is drawn, which would indicate improper needle placement.

  • Inject the solution smoothly.

  • Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Mandatory Visualizations

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Modulates K_channel->Neurotransmitter_release Modulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response MAPK->Cellular_Response Neurotransmitter_release->Cellular_Response This compound This compound (Antagonist) This compound->CB1R Blocks Cannabinoid_Agonist Cannabinoid Agonist (e.g., THC) Cannabinoid_Agonist->CB1R Activates

Caption: CB1 Receptor Signaling Pathway and Point of this compound Intervention.

Experimental_Workflow cluster_prep Preparation cluster_aco_model ACO Model Induction cluster_intervention Intervention cluster_assessment Assessment Formulation Prepare this compound Injectable Formulation (Protocol 1) Drinabant_Admin Administer Injectable This compound (i.v. or i.p.) (Protocol 2 or 3) Formulation->Drinabant_Admin Animal_Prep Acclimate and Weigh Animal Models (Mice/Rats) THC_Admin Administer THC to Induce Overdose Symptoms Animal_Prep->THC_Admin Behavioral_Baseline Assess Baseline Behavioral and Physiological Parameters THC_Admin->Behavioral_Baseline Behavioral_Baseline->Drinabant_Admin Vehicle_Admin Administer Vehicle Control Behavioral_Baseline->Vehicle_Admin Post_Treatment_Monitoring Monitor Reversal of Overdose Symptoms (Behavioral, Physiological) Drinabant_Admin->Post_Treatment_Monitoring PK_Sampling Collect Blood Samples for Pharmacokinetic Analysis Drinabant_Admin->PK_Sampling Vehicle_Admin->Post_Treatment_Monitoring Data_Analysis Analyze and Compare Data between Groups Post_Treatment_Monitoring->Data_Analysis PK_Sampling->Data_Analysis

Caption: Preclinical Evaluation Workflow for Injectable this compound in an ACO Model.

References

Application Notes and Protocols for Determining the Stability of Drinabant in Physiological Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drinabant (formerly AVE1625) is a selective CB1 receptor antagonist that has been investigated for various therapeutic applications, including obesity, schizophrenia, and other neurological disorders.[1] Understanding the stability of this compound in physiological solutions is a critical aspect of preclinical and clinical development. It provides essential data for predicting its in vivo fate, ensuring accurate interpretation of pharmacological and toxicological studies, and developing suitable formulations. These application notes provide detailed protocols for assessing the stability of this compound in human plasma, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF).

Factors Influencing Drug Stability in Physiological Solutions

The stability of a drug candidate like this compound in physiological environments can be influenced by several factors:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Enzymatic Degradation: Plasma and intestinal fluids contain various enzymes, such as esterases and proteases, that can metabolize drugs.[2]

  • Temperature: Higher temperatures can accelerate the rate of chemical degradation.[3]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible functional groups.[3]

  • Light Exposure: Photodegradation can occur if the compound is sensitive to light.

Data Presentation: Stability of this compound

The following tables summarize representative data for the stability of this compound in human plasma, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF).

Table 1: Stability of this compound (1 µM) in Human Plasma at 37°C

Time (minutes)% this compound Remaining (Mean ± SD, n=3)Half-life (t½) (minutes)
0100 ± 0.0\multirow{6}{*}{185.7}
1594.2 ± 2.1
3088.1 ± 3.5
6076.5 ± 4.2
9065.8 ± 3.9
12057.3 ± 4.5

Table 2: Stability of this compound (10 µM) in Simulated Gastric Fluid (SGF, pH 1.2) at 37°C

Time (minutes)% this compound Remaining (Mean ± SD, n=3)
0100 ± 0.0
3098.5 ± 1.2
6097.1 ± 1.8
12095.8 ± 2.0

Table 3: Stability of this compound (10 µM) in Simulated Intestinal Fluid (SIF, pH 6.8) at 37°C

Time (hours)% this compound Remaining (Mean ± SD, n=3)
0100 ± 0.0
196.2 ± 2.5
291.7 ± 3.1
484.3 ± 3.8

Experimental Protocols

Detailed methodologies for conducting the stability studies are provided below.

Protocol 1: Determination of this compound Stability in Human Plasma

Objective: To determine the in vitro stability of this compound in human plasma.

Materials:

  • This compound

  • Human plasma (pooled, heparinized)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Internal standard (IS) solution (e.g., a structurally similar and stable compound)

  • Water bath or incubator at 37°C

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Prepare a 1 mM stock solution of this compound in DMSO.

  • Pre-warm human plasma to 37°C.

  • Spike the this compound stock solution into the pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should not exceed 0.5%.

  • Incubate the mixture at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Immediately terminate the reaction by adding a 3-fold volume (e.g., 150 µL) of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate plasma proteins.

  • Vortex the samples for 1 minute and then centrifuge at a high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.

  • The percentage of this compound remaining at each time point is calculated relative to the concentration at time zero.

  • The half-life (t½) can be determined by plotting the natural logarithm of the percentage of this compound remaining versus time and fitting the data to a first-order decay model.

Protocol 2: Assessment of this compound Stability in Simulated Gastric and Intestinal Fluids

Objective: To evaluate the chemical stability of this compound in simulated gastrointestinal fluids.

Materials:

  • This compound

  • Simulated Gastric Fluid (SGF), pH 1.2 (USP standard)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (USP standard)

  • Dimethyl sulfoxide (DMSO)

  • Methanol, HPLC grade

  • Water bath or incubator at 37°C

  • Microcentrifuge tubes or vials

  • LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare SGF and SIF according to USP guidelines. Pre-warm the fluids to 37°C.

  • Add the this compound stock solution to the pre-warmed SGF and SIF to reach a final concentration of 10 µM.

  • Incubate the mixtures at 37°C with gentle shaking.

  • At predetermined time points (e.g., for SGF: 0, 30, 60, 120 minutes; for SIF: 0, 1, 2, 4 hours), collect aliquots from each solution.

  • Quench the reaction by diluting the aliquots with an equal volume of ice-cold methanol.

  • Analyze the samples directly or after appropriate dilution using a validated LC-MS/MS method to determine the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point by comparing the concentration to that at time zero.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of a compound in a physiological solution.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare this compound Stock Solution spike Spike this compound into Matrix prep_solution->spike prep_matrix Prepare Physiological Matrix (Plasma, SGF, or SIF) prep_matrix->spike incubate Incubate at 37°C spike->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction (e.g., with Acetonitrile) sample->quench centrifuge Centrifuge to Remove Precipitates quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining and Half-life analyze->calculate G cluster_conditions Physiological Conditions This compound This compound (Parent Compound) Degradation_Products Degradation Products This compound->Degradation_Products Degradation pH pH pH->Degradation_Products Enzymes Enzymes Enzymes->Degradation_Products Temperature Temperature Temperature->Degradation_Products

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Drinabant Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Drinabant (AVE-1625).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a lipophilic compound and is practically insoluble in water.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2]

Q2: I dissolved this compound in DMSO for my in vitro experiment, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening and how can I prevent it?

This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a concentrated organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble. Several factors can contribute to this, and the following troubleshooting steps can help prevent precipitation.

Troubleshooting Guide: this compound Precipitation in Aqueous Media

Issue: Immediate Precipitation Upon Dilution

If you observe immediate cloudiness or precipitate formation when adding your this compound DMSO stock to cell culture media, consider the following causes and solutions:

  • High Final Concentration: The final concentration of this compound in your media may be exceeding its aqueous solubility limit.

    • Solution: Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration of this compound in your specific cell culture medium.

  • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause a rapid solvent exchange, leading to precipitation.

    • Solution: Perform a serial dilution. First, dilute your high-concentration DMSO stock to an intermediate concentration with your cell culture medium. Then, add this intermediate dilution to the final volume of the medium. Adding the stock solution dropwise while gently vortexing can also help.

  • Low Temperature: The solubility of many compounds, including this compound, can be temperature-dependent.

    • Solution: Always use pre-warmed (37°C) cell culture media for your dilutions.

Issue: Precipitation Over Time in Culture

If this compound appears to be soluble initially but precipitates over the course of your experiment (e.g., after several hours or days in an incubator), consider these factors:

  • Media Evaporation: In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially pushing it beyond its solubility limit.

    • Solution: Ensure proper humidification of your incubator and use culture plates with low-evaporation lids.

  • Temperature Fluctuations: Repeatedly removing your culture plates from the incubator can cause temperature cycling, which may affect the solubility of the compound.

    • Solution: Minimize the time that culture vessels are outside the incubator.

  • Interaction with Media Components: this compound may interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes over time.

    • Solution: If you suspect interaction with serum proteins, you could try reducing the serum percentage or using a serum-free medium, if appropriate for your cell line.

Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents.

Solvent/SystemSolubilityReference
DMSO100 mg/mL (201.05 mM)[3]
DMF15 mg/mL[2]
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL
Ethanol0.15 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.03 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.03 mM)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Solvent Selection: Use high-quality, anhydrous DMSO. It is recommended to use a newly opened bottle, as DMSO is hygroscopic and absorbed water can affect solubility.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Solubilization Assistance: If the compound does not dissolve readily, gentle warming and/or sonication can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the solution within one month when stored at -20°C and within six months when stored at -80°C.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
  • Prepare a serial dilution of your this compound DMSO stock solution in DMSO.

  • In a multi-well plate, add a fixed small volume of each DMSO dilution to your pre-warmed cell culture medium. Include a DMSO-only control.

  • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Visually inspect for precipitation immediately and at several time points (e.g., 1, 4, and 24 hours) under a microscope.

  • The highest concentration that remains clear is the maximum working soluble concentration of this compound in your specific medium under your experimental conditions.

Visualizations

This compound Solubility Troubleshooting Workflow

start Start: this compound Precipitation Observed check_stock Check Stock Solution: - Fresh, anhydrous DMSO? - Fully dissolved? start->check_stock immediate_precip Immediate Precipitation in Aqueous Medium? check_stock->immediate_precip precip_over_time Precipitation Over Time in Culture? immediate_precip->precip_over_time No high_conc High Final Concentration? immediate_precip->high_conc Yes evaporation Media Evaporation? precip_over_time->evaporation Yes end End: this compound Solubilized precip_over_time->end No rapid_dilution Rapid Dilution? high_conc->rapid_dilution No sol_decrease_conc Solution: Decrease final concentration. Determine max soluble conc. high_conc->sol_decrease_conc Yes low_temp Cold Medium? rapid_dilution->low_temp No sol_serial_dilution Solution: Perform serial dilution. Add dropwise with mixing. rapid_dilution->sol_serial_dilution Yes sol_warm_media Solution: Use pre-warmed (37°C) media. low_temp->sol_warm_media Yes low_temp->end No temp_fluctuation Temperature Fluctuations? evaporation->temp_fluctuation No sol_humidify Solution: Ensure proper humidification. Use low-evaporation lids. evaporation->sol_humidify Yes media_interaction Interaction with Media Components? temp_fluctuation->media_interaction No sol_min_removal Solution: Minimize removal from incubator. temp_fluctuation->sol_min_removal Yes sol_serum_free Solution: Consider reducing serum or using serum-free media. media_interaction->sol_serum_free Yes media_interaction->end No sol_decrease_conc->end sol_serial_dilution->end sol_warm_media->end sol_humidify->end sol_min_removal->end sol_serum_free->end

Caption: A troubleshooting workflow for addressing this compound solubility issues.

CB1 Receptor Antagonist Signaling Pathway

This compound is a selective CB1 receptor antagonist. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o. As an antagonist, this compound blocks the binding of endogenous cannabinoids (like anandamide and 2-AG) or other agonists, thereby inhibiting the downstream signaling cascade.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor G_protein Gαi/o Gβγ CB1R->G_protein Activates AC Adenylyl Cyclase G_protein:e->AC Inhibits Ca_channel Ca²⁺ Channel G_protein:e->Ca_channel Inhibits K_channel K⁺ Channel G_protein:e->K_channel Activates MAPK MAPK Cascade G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts This compound This compound (Antagonist) This compound->CB1R Blocks Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1R ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release & Gene Expression PKA->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling pathway of a CB1 receptor antagonist like this compound.

References

Technical Support Center: Optimizing Drinabant Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Drinabant concentration for their in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as AVE1625, is a selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2] Its primary mechanism of action is to bind to the CB1 receptor and block its activation by endocannabinoids or other agonists.[3] The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to G i/o proteins to inhibit adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[3][4] CB1 receptor activation also modulates other signaling pathways, including the mitogen-activated protein (MAP) kinase and phosphoinositide 3-kinase (PI3K)/Akt pathways.

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

A2: For initial experiments, a wide dose-response curve is recommended to determine the optimal concentration for your specific cell line and assay. A common starting range is from 1 nM to 10 µM. For many cell-based assays, an effective concentration is often in the low nanomolar range.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) but not in water. For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed 0.5%, as higher concentrations can be cytotoxic.

Q4: What are the known IC50 and Ki values for this compound?

A4: The half-maximal inhibitory concentration (IC50) of this compound for the human CB1 receptor (hCB1-R) is approximately 25 nM, and for the rat CB1 receptor (rCB1-R) it is around 10 nM in agonist-stimulated calcium signal assays. This compound is reported to be ineffective for the CB2 receptor. The inhibitory constant (Ki) for Rimonabant, a similar CB1 antagonist, is 1.8 nM for CB1 and 514 nM for CB2, demonstrating high selectivity for the CB1 receptor.

Data Presentation

Table 1: this compound In Vitro Activity

ParameterReceptorSpeciesValueAssay Type
IC50 CB1Human25 nMAgonist-stimulated calcium signal
IC50 CB1Rat10 nMAgonist-stimulated calcium signal
Ki CB1Not Specified~1.8 nM (Rimonabant)Radioligand binding assay

Note: Ki value is for the similar CB1 antagonist Rimonabant and serves as a reference.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% in a specific cell line.

Materials:

  • This compound

  • Cell line of interest expressing CB1 receptors

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from your DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: CB1 Receptor Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the CB1 receptor

  • Radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

  • Non-specific binding control (a high concentration of a known CB1 ligand, e.g., 10 µM WIN55,212-2)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

  • Total and Non-specific Binding: Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific binding control).

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the this compound concentration. Use a non-linear regression model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in culture medium - Final DMSO concentration is too high.- Solubility limit in the aqueous medium has been exceeded.- Ensure the final DMSO concentration in your culture medium does not exceed 0.5%.- When diluting the DMSO stock, add it to the medium slowly while vortexing or mixing to ensure proper dissolution. If precipitation persists, consider preparing a fresh, lower concentration stock solution.
High variability between replicate wells - Uneven cell seeding.- Edge effects in the microplate.- Pipetting errors.- Ensure a single-cell suspension before plating and mix the cell suspension thoroughly to achieve a uniform cell density.- To minimize edge effects, avoid using the outer wells of the 96-well plate for experimental samples.- Use calibrated pipettes and ensure proper pipetting technique for accurate liquid handling.
No or low antagonist activity observed - this compound has degraded.- The concentration used is too low.- The cells do not express a functional CB1 receptor.- The agonist concentration is too high.- Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment.- Perform a wider dose-response curve, starting from a lower concentration and going up to the micromolar range.- Confirm CB1 receptor expression in your cell line using techniques like Western blot or qPCR.- Optimize the agonist concentration to be near its EC50 to allow for competitive antagonism to be observed.
Observed cytotoxicity at expected effective concentrations - The compound itself is toxic to the specific cell line at the tested concentrations.- Off-target effects.- Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the cytotoxic concentration range of this compound for your cell line.- If cytotoxicity is observed at concentrations required for antagonism, consider using a different cell line or a lower, non-toxic concentration in combination with a more sensitive readout.- Be aware of potential off-target effects, especially at higher concentrations, and consider using a second CB1 antagonist to confirm that the observed effects are CB1-mediated.
Inconsistent results between experiments - Batch-to-batch variability of this compound.- Inconsistent cell culture conditions.- Variation in assay timing or reagents.- If possible, use the same batch of this compound for a series of related experiments. If a new batch is used, it is advisable to re-run key experiments to ensure consistency.- Maintain consistent cell culture practices, including passage number, confluency, and media composition.- Standardize all assay parameters, including incubation times, reagent concentrations, and preparation methods.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor Gi_o G i/o Protein CB1R->Gi_o Activates MAPK_pathway MAP Kinase Pathway CB1R->MAPK_pathway Activates PI3K PI3K CB1R->PI3K Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Produces PLC Phospholipase C ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK Rho Rho MAPK_pathway->Rho PKA PKA cAMP->PKA Activates Akt Akt PI3K->Akt Activates Cellular_Response Cellular Response (e.g., Proliferation, Migration) Akt->Cellular_Response ERK->Cellular_Response JNK->Cellular_Response Rho->Cellular_Response This compound This compound This compound->CB1R Blocks Agonist Agonist (e.g., Anandamide) Agonist->CB1R Activates

Caption: CB1 Receptor Signaling Pathway and this compound's Point of Action.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (DMSO) C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in 96-well Plate D Treat Cells with This compound B->D C->D E Incubate (24-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Solubilize Formazan (DMSO) G->H I Read Absorbance (570 nm) H->I J Calculate % Cell Viability I->J K Determine IC50 J->K

Caption: Experimental Workflow for Determining this compound's IC50 using MTT Assay.

G Start Unexpected Result Q1 Is there precipitation? Start->Q1 A1 Check DMSO concentration. Prepare fresh solution. Q1->A1 Yes Q2 Is variability high? Q1->Q2 No End Problem Resolved A1->End A2 Check cell seeding uniformity. Use calibrated pipettes. Q2->A2 Yes Q3 Is there no activity? Q2->Q3 No A2->End A3 Verify CB1 expression. Check this compound integrity. Optimize agonist concentration. Q3->A3 Yes Q4 Is there cytotoxicity? Q3->Q4 No A3->End A4 Perform cytotoxicity assay. Consider off-target effects. Q4->A4 Yes Q4->End No A4->End

Caption: Troubleshooting Logic for In Vitro this compound Experiments.

References

Drinabant Technical Support Center: Troubleshooting Off-Target & Adverse On-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Drinabant (AVE-1625). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target and adverse on-target effects in your experiments. As a potent and selective CB1 receptor antagonist, the primary concerns with this compound revolve around its mechanism-based central nervous system (CNS) effects, which can confound experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2][3] It binds to CB1 receptors with high affinity, preventing endogenous cannabinoids (like anandamide and 2-AG) and exogenous agonists from activating the receptor. This blockade inhibits the downstream signaling pathways normally modulated by CB1 activation.

Q2: What are the major "off-target" effects of this compound I should be aware of?

Q3: How can I distinguish between a true on-target CB1-mediated effect and an off-target effect in my cell-based assays?

To confirm that your observed effect is mediated by CB1 receptors, consider the following controls:

  • Use a CB1-negative control cell line: Compare the response to this compound in your CB1-expressing cell line with a similar cell line that does not express CB1 receptors.

  • Rescue experiment with a CB1 agonist: After treating with this compound, see if you can reverse the effect by adding a high concentration of a CB1 agonist (e.g., CP 55,940 or WIN 55,212-2).

  • Use a structurally different CB1 antagonist: Replicate the experiment with another selective CB1 antagonist (e.g., Rimonabant, AM251) to see if it produces the same phenotype.

Q4: My in vivo study with this compound shows unexpected behavioral changes. What could be the cause?

Unexpected behavioral changes, such as increased anxiety-like behavior or altered locomotor activity, are likely due to the on-target effects of this compound on CB1 receptors in the brain. It is crucial to include appropriate behavioral control experiments to account for these effects. Refer to the detailed experimental protocols for the Elevated Plus-Maze and Forced Swim Test in this guide.

Quantitative Data Summary

The following table summarizes the known binding affinities and selectivity of this compound.

Parameter Species Value Assay Type
IC₅₀ Human CB125 nMAgonist-stimulated Calcium Signal
IC₅₀ Rat CB110 nMAgonist-stimulated Calcium Signal
Kᵢ CB1 Receptor0.16 - 0.44 nMRadioligand Binding Assay
Selectivity CB1 vs. CB2>400-foldNot Specified

Visualized Signaling Pathway & Workflows

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor Gi Gαi/o CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1 Activates This compound This compound This compound->CB1 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: this compound blocks CB1 receptor activation.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Is_In_Vivo In Vivo Experiment? Start->Is_In_Vivo Is_In_Vitro In Vitro Experiment? Start->Is_In_Vitro Check_Behavior Assess for CNS-mediated behavioral effects (anxiety, locomotion, etc.) Is_In_Vivo->Check_Behavior Yes Check_Cell_Line Is the effect present in a CB1-negative cell line? Is_In_Vitro->Check_Cell_Line Yes Perform_Controls Perform in vivo controls: - Vehicle group - Dose-response - Behavioral assays (EPM, FST) Check_Behavior->Perform_Controls On_Target_Effect Effect is likely ON-TARGET (CB1-mediated) Perform_Controls->On_Target_Effect Rescue_Experiment Can the effect be rescued by a CB1 agonist? Check_Cell_Line->Rescue_Experiment No Off_Target_Effect Effect is potentially OFF-TARGET Check_Cell_Line->Off_Target_Effect Yes Alternative_Antagonist Does a structurally different CB1 antagonist replicate the effect? Rescue_Experiment->Alternative_Antagonist No Rescue_Experiment->On_Target_Effect Yes Alternative_Antagonist->On_Target_Effect Yes Alternative_Antagonist->Off_Target_Effect No

Caption: Workflow for troubleshooting unexpected results.

Troubleshooting Guides

Issue 1: Variability in Animal Behavior During In Vivo Studies

Symptoms:

  • Increased anxiety-like behavior in the treatment group (e.g., reduced time in open arms of the elevated plus-maze).

  • Changes in locomotor activity (hyper- or hypoactivity) that confound the primary endpoint.

  • Signs of depressive-like phenotype (e.g., increased immobility in the forced swim test).

Possible Cause: These are the well-documented on-target CNS effects of CB1 receptor antagonism. Blockade of CB1 receptors in brain regions like the amygdala, hippocampus, and prefrontal cortex can modulate mood and anxiety.

Troubleshooting Steps:

  • Dose-Response Characterization: Determine the minimal effective dose for your desired peripheral or central effect, while also characterizing the dose-response for behavioral side effects. A lower dose might be sufficient for your primary endpoint without inducing significant behavioral changes.

  • Appropriate Behavioral Controls: Always include a battery of behavioral tests to run in parallel with your primary experiment. This allows you to quantify the anxiogenic or depressive-like effects of this compound at the dose used. See the detailed protocols below.

  • Acclimatization and Handling: Ensure all animals are properly habituated to the testing environment and handled consistently to minimize stress-induced variability.

  • Consider a Peripherally Restricted Antagonist: If your target is in the periphery, using a CB1 antagonist with limited brain penetration could be an alternative strategy to avoid CNS side effects.

Issue 2: Unexpected Results in Cell-Based Assays

Symptoms:

  • An effect is observed in a cell line presumed to be CB1-negative.

  • The observed effect does not align with known CB1 signaling pathways.

  • The magnitude of the effect is inconsistent across experiments.

Possible Cause: While this compound is highly selective for CB1 over CB2 receptors, interaction with other unknown proteins (a classical off-target effect) cannot be entirely ruled out without specific profiling data. Alternatively, the cell line may have low, but functionally relevant, levels of CB1 expression.

Troubleshooting Steps:

  • Confirm CB1 Expression: Use qPCR or Western blot to confirm the presence or absence of CB1 receptor mRNA and protein in your cell line.

  • Knockdown/Knockout of CB1: Use siRNA or CRISPR to knock down or knock out the CB1 receptor in your experimental cell line. If the effect of this compound persists, it is likely an off-target effect.

  • Run a Broad Off-Target Screen: If the effect is significant and reproducible, consider screening this compound against a commercial safety pharmacology panel to identify potential off-target interactions.

  • Control for Vehicle Effects: Ensure that the solvent for this compound (e.g., DMSO) is used at the same final concentration in control wells and does not contribute to the observed effect.

Detailed Experimental Protocols

Protocol 1: Elevated Plus-Maze (EPM) for Anxiety-Like Behavior

Objective: To assess the anxiogenic-like effects of this compound in rodents.

Materials:

  • Elevated Plus-Maze apparatus (two open arms, two closed arms, elevated from the floor).

  • Video tracking software (e.g., ANY-maze).

  • This compound and vehicle solution.

  • Experimental animals (mice or rats).

Methodology:

  • Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the trial.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes prior to the test. The exact timing should be determined in pilot studies.

  • Trial Initiation: Gently place the animal in the center of the maze, facing an open arm.

  • Data Acquisition: Allow the animal to explore the maze for a 5-minute period. Record the session using the video tracking software.

  • Apparatus Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.

  • Data Analysis: The primary parameters to analyze are:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (to control for locomotor effects). An anxiogenic-like effect is indicated by a significant decrease in the time spent and/or entries into the open arms compared to the vehicle-treated group.

Protocol 2: Forced Swim Test (FST) for Depressive-Like Behavior

Objective: To assess the potential of this compound to induce a depressive-like phenotype in rodents.

Materials:

  • Cylindrical water tank (e.g., 40 cm high, 20 cm diameter).

  • Water at a controlled temperature (24-26°C).

  • Video camera for recording.

  • This compound and vehicle solution.

  • Experimental animals (rats or mice).

Methodology:

  • Drug Administration: Administer this compound or vehicle. Chronic administration (e.g., over several days or weeks) may be more relevant for inducing depressive-like states than acute dosing.

  • Pre-Swim Session (for rats): On day 1, place the rat in the water tank for a 15-minute pre-swim. This is done to induce a stable level of immobility on the test day. This step is often omitted for mice.

  • Test Session: 24 hours after the pre-swim (or as the single session for mice), place the animal in the water tank for a 5- or 6-minute test session.

  • Recording: Record the entire test session for later scoring.

  • Animal Care: After the swim, remove the animal, dry it thoroughly with a towel, and place it in a warm, dry cage.

  • Data Analysis: A trained observer, blind to the experimental conditions, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water. An increase in the duration of immobility in the this compound-treated group compared to the vehicle group suggests a depressive-like effect.

References

Technical Support Center: Drinabant and Potential Psychiatric Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential psychiatric side effects of Drinabant in animal models. Given the limited publicly available preclinical data specifically for this compound, this guide draws upon the well-documented effects of rimonabant, a structurally similar CB1 receptor antagonist whose adverse psychiatric effects in humans led to its market withdrawal and likely influenced the discontinuation of this compound's development for obesity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the expected psychiatric side effects of this compound in animal models based on its mechanism of action?

A1: this compound is a selective CB1 receptor antagonist.[1][2][3] Blockade of the CB1 receptor in the central nervous system is associated with an increased risk of psychiatric side effects, including anxiety and depression.[4] Therefore, in animal models, this compound is expected to exhibit anxiogenic-like and depressive-like phenotypes. This is based on extensive research on the first-in-class CB1 antagonist, rimonabant, which demonstrated these effects in various behavioral paradigms.

Q2: Which animal models are most appropriate for assessing the anxiogenic-like effects of this compound?

A2: The most commonly used and well-validated animal model for assessing anxiogenic-like behavior is the Elevated Plus Maze (EPM) . This test is based on the natural aversion of rodents to open and elevated spaces. An anxiogenic compound like a CB1 receptor antagonist would be expected to decrease the time spent and the number of entries into the open arms of the maze.

Q3: Which animal models are suitable for evaluating the depressive-like effects of this compound?

A3: The Forced Swim Test (FST) is a widely used model to screen for antidepressant efficacy and to assess depressive-like behavior in rodents. The test is based on the principle of "behavioral despair," where animals cease escape-oriented behaviors when placed in an inescapable, stressful situation. A compound with depressive-like effects might be expected to increase the duration of immobility in this test. However, it is important to note that some studies with the CB1 antagonist rimonabant have shown antidepressant-like effects in the FST, suggesting a complex relationship between CB1 antagonism and this specific behavior.

Q4: Are there any reports of psychosis-like effects of CB1 receptor antagonists in animal models?

A4: The role of the endocannabinoid system in psychosis is complex. While some studies suggest that CB1 receptor agonists can induce psychosis-like symptoms, there is also evidence that CB1 receptor antagonists like rimonabant may have antipsychotic-like properties in certain animal models of schizophrenia. For instance, one abstract mentions that this compound (AVE-1625) was investigated as a co-treatment for schizophrenia and showed improvement in cognitive function in animal models. Therefore, the effects of this compound on psychosis-like behaviors may be model-dependent and require careful investigation.

Troubleshooting Guides

Elevated Plus Maze (EPM)
Issue Possible Cause Troubleshooting Steps
High variability in baseline anxiety levels Inconsistent handling of animals, environmental stressors (noise, light), olfactory cues from previous animals.Ensure consistent and gentle handling for several days prior to testing. Control for lighting and noise levels in the testing room. Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.
Animals fall off the open arms Inexperienced animals, inappropriate maze dimensions for the species/strain.While infrequent, if an animal falls, it should be noted, and the data for that animal may need to be excluded from the analysis. Ensure the maze dimensions are appropriate for the rodent species and strain being used.
"One-trial tolerance" effect on re-testing Animals exhibit decreased open arm exploration upon re-exposure to the maze, which can mask the effects of anxiolytic drugs.Avoid re-testing animals in the EPM. If re-testing is necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room may help to mitigate this effect.
No significant effect of this compound observed Dose selection, timing of administration, low statistical power.Conduct a dose-response study to determine the optimal dose. Ensure the timing of drug administration allows for peak brain exposure during the test. Increase the number of animals per group to enhance statistical power.
Forced Swim Test (FST)
Issue Possible Cause Troubleshooting Steps
High inter-animal variability in immobility time Strain, age, and sex of the animals, water temperature, handling stress.Use a consistent strain, age, and sex of animals for each experiment. Maintain a constant water temperature (typically 24-25°C). Acclimate animals to the testing room and handle them gently.
Animals learn to float too quickly ("behavioral despair" develops rapidly) This is the intended behavior in the FST.The key measure is the change in immobility time following drug treatment compared to a vehicle control group.
Confounding effects on locomotor activity The drug may be causing general motor stimulation or sedation, which can be misinterpreted as an antidepressant or depressant effect.Always include a separate locomotor activity test (e.g., open field test) to rule out confounding effects on motor function.
Difficulty in scoring immobility consistently Subjectivity in defining immobility.Use automated video-tracking software for objective and consistent scoring. If scoring manually, ensure the rater is blinded to the treatment groups and uses a clear, pre-defined definition of immobility.

Quantitative Data Summary

Table 1: Representative Effects of Rimonabant in Behavioral Models

Behavioral Test Animal Model Rimonabant Dose Key Findings Reference
Elevated Plus Maze Mice3.0 mg/kgPrecipitated a reduction in exploration of the open arms.
Forced Swim Test Rats3 and 10 mg/kg, p.o.Produced antidepressant-like effects comparable to fluoxetine.
Vogel Conflict Test Rats0.3-3 mg/kg, i.p.Produced clear anxiolytic-like effects.

Note: The effects of CB1 receptor antagonists can be complex and may vary depending on the specific animal model, species, and experimental conditions.

Experimental Protocols

Elevated Plus Maze (EPM) Protocol

Objective: To assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm), with two open arms and two closed arms (enclosed by high walls).

Procedure:

  • Acclimatize the animal to the testing room for at least 30-60 minutes before the test.

  • Administer this compound or vehicle at the appropriate time before the test to allow for drug absorption and distribution.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze freely for a 5-minute session.

  • Record the session using a video camera mounted above the maze.

  • After the session, return the animal to its home cage.

  • Thoroughly clean the maze with 70% ethanol between each animal.

Parameters Measured:

  • Time spent in the open arms vs. closed arms.

  • Number of entries into the open arms vs. closed arms.

  • Total distance traveled (to assess general locomotor activity).

Forced Swim Test (FST) Protocol

Objective: To assess depressive-like behavior in rodents.

Apparatus: A transparent cylindrical container filled with water (24-25°C) to a depth where the animal cannot touch the bottom.

Procedure:

  • Acclimatize the animal to the testing room.

  • Administer this compound or vehicle.

  • Gently place the animal into the water-filled cylinder.

  • The test duration is typically 6 minutes. The first 2 minutes are often considered a habituation period, and behavior is scored during the last 4 minutes.

  • Record the session with a video camera.

  • After the test, remove the animal, dry it thoroughly, and return it to a clean, warm home cage.

Parameters Measured:

  • Immobility time: The duration for which the animal makes only the movements necessary to keep its head above water.

  • Swimming time: Active swimming movements throughout the cylinder.

  • Climbing time: Active movements with forepaws in and out of the water, usually directed against the walls.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathway involved in the psychiatric side effects of CB1 receptor antagonism and a typical experimental workflow for assessing these effects.

CB1_Antagonism_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Endocannabinoids Endocannabinoids CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Neurotransmitter_Vesicles Neurotransmitter (e.g., GABA, Glutamate) CB1_Receptor->Neurotransmitter_Vesicles Inhibits Release Increased_Neurotransmission Increased Neurotransmitter Release CB1_Receptor->Increased_Neurotransmission Leads to Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Neuron->Endocannabinoids Retrograde Signaling This compound This compound This compound->CB1_Receptor Blocks Anxiety_Depression Anxiety / Depression-like Behaviors Increased_Neurotransmission->Anxiety_Depression Contributes to

Caption: CB1 Receptor Antagonism Signaling Pathway.

Experimental_Workflow Animal_Acclimation Animal Acclimation & Habituation Drug_Administration This compound / Vehicle Administration Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing EPM Elevated Plus Maze (Anxiety-like Behavior) Behavioral_Testing->EPM FST Forced Swim Test (Depressive-like Behavior) Behavioral_Testing->FST Data_Acquisition Video Recording & Automated Tracking EPM->Data_Acquisition FST->Data_Acquisition Data_Analysis Statistical Analysis of Behavioral Parameters Data_Acquisition->Data_Analysis Interpretation Interpretation of Psychiatric Side Effect Profile Data_Analysis->Interpretation

Caption: Experimental Workflow for Assessing Psychiatric Side Effects.

References

Challenges in developing an injectable formulation of Drinabant

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the development of an injectable formulation of Drinabant. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is developing an injectable formulation challenging?

A1: this compound (also known as AVE-1625) is a selective cannabinoid receptor 1 (CB1) antagonist.[1][2] The primary challenge in developing an injectable formulation stems from its physicochemical properties: it is a highly lipophilic molecule with poor aqueous solubility.[2][3] This makes it difficult to formulate a stable and effective sterile solution for parenteral administration. Opiant Pharmaceuticals is currently developing an injectable formulation of this compound for the emergency treatment of acute cannabinoid overdose (ACO).[4]

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: Understanding the physicochemical properties of this compound is crucial for formulation development. Key parameters are summarized in the table below. A precise aqueous solubility, melting point, and pKa are not publicly available and would need to be determined experimentally.

PropertyValueSource
Molecular FormulaC23H20Cl2F2N2O2S
Molecular Weight497.4 g/mol
XLogP3-AA (Calculated)5.6
AppearanceCrystalline solid
SolubilitySoluble in DMSO and DMF; Not soluble in water. In a DMSO:PBS (pH 7.2) (1:2) mixture, the solubility is 0.3 mg/mL. In Ethanol, the solubility is 0.15 mg/mL.

Q3: What are the primary degradation pathways I should be concerned about for a cannabinoid-related molecule like this compound?

A3: While specific degradation pathways for this compound are not extensively published, cannabinoids, in general, are susceptible to degradation through several mechanisms. These include:

  • Oxidation: Exposure to oxygen can lead to the formation of various degradation products.

  • Light Exposure: UV light can cause significant degradation of cannabinoids.

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Both acidic and basic conditions can lead to the degradation of cannabinoids.

It is crucial to conduct forced degradation studies to identify the specific degradation products of this compound and to develop a stability-indicating analytical method.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Media

Problem: You are unable to achieve the desired concentration of this compound in your aqueous-based formulation for injection.

Possible Causes and Solutions:

CauseRecommended Action
High Lipophilicity of this compound: With a calculated XLogP of 5.6, this compound is highly lipophilic and inherently has very low water solubility.Solubility Enhancement Strategies: 1. Co-solvents: Utilize water-miscible organic solvents such as Ethanol, Propylene Glycol, or Polyethylene Glycols (PEGs). A systematic screening of different co-solvents and their concentrations is recommended.2. Surfactants/Solubilizing Agents: Employ non-ionic surfactants like Polysorbate 80 or macrogol 15 hydroxystearate (Solutol® HS 15). A US patent application for a this compound formulation mentions the use of such agents. Micelle formation can significantly increase the solubility of lipophilic drugs.3. Cyclodextrins: Investigate the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with lipophilic drugs to enhance their aqueous solubility.
pH of the Formulation: The ionization state of this compound, if it has an ionizable group, will affect its solubility.pH Adjustment: Although the pKa of this compound is not readily available, it is advisable to conduct a pH-solubility profile to determine the pH of maximum solubility. However, for injectable formulations, the pH must be maintained within a physiologically acceptable range (typically pH 4-9) to minimize injection site irritation.
Incorrect Excipient Selection: The chosen excipients may not be optimal for solubilizing this compound.Systematic Excipient Screening: Conduct a comprehensive screening of various pharmaceutically acceptable excipients for parenteral administration. This should include a range of co-solvents, surfactants, and cyclodextrins.
Issue 2: Precipitation of this compound in the Formulation Upon Storage

Problem: Your this compound formulation appears clear initially but shows precipitation after a period of storage.

Possible Causes and Solutions:

CauseRecommended Action
Supersaturated Solution: The initial formulation may be a supersaturated solution that is not thermodynamically stable.Equilibrium Solubility Determination: Ensure that the concentration of this compound in your formulation is at or below its equilibrium solubility in the chosen vehicle. It is essential to differentiate between kinetic and thermodynamic solubility.Addition of Precipitation Inhibitors: Consider the inclusion of polymers like PVP or HPMC, which can act as precipitation inhibitors.
Temperature Fluctuations: Changes in storage temperature can affect the solubility of this compound, leading to precipitation upon cooling.Temperature Stability Studies: Evaluate the physical stability of your formulation under different temperature conditions, including refrigerated and accelerated conditions (e.g., 4°C, 25°C, 40°C). Freeze-thaw studies are also recommended.
Incompatibility with Container/Closure: Leachables from the container or stopper, or adsorption of a solubilizing agent onto the container surface, could destabilize the formulation.Compatibility Studies: Perform compatibility studies with different types of primary packaging materials (e.g., Type I glass vials, various elastomeric stoppers). Monitor for precipitation, changes in pH, and the appearance of new impurities.
Issue 3: Chemical Degradation of this compound in the Formulation

Problem: You observe a decrease in the concentration of this compound and/or the appearance of new peaks in your chromatogram during stability studies.

Possible Causes and Solutions:

CauseRecommended Action
Oxidative Degradation: this compound may be susceptible to oxidation, especially in the presence of trace metals or peroxides from excipients.Protection from Oxygen: 1. Inert Atmosphere: Manufacture and package the formulation under an inert atmosphere (e.g., nitrogen or argon).2. Antioxidants: Consider the addition of antioxidants such as ascorbic acid or sodium metabisulfite, ensuring their compatibility with this compound.3. Chelating Agents: If metal-catalyzed oxidation is suspected, include a chelating agent like edetate disodium (EDTA).
Hydrolysis: The formulation's pH may be promoting the hydrolytic degradation of this compound.pH Optimization and Buffering: Identify the pH of maximum stability for this compound through a comprehensive pH-stability study. Use a suitable buffer system (e.g., phosphate, citrate) to maintain the optimal pH throughout the product's shelf life.
Photodegradation: Exposure to light, especially UV light, can cause degradation.Light Protection: Formulate and store the drug product in light-protective packaging, such as amber vials or cartons. Conduct photostability studies according to ICH Q1B guidelines.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination of this compound

Objective: To determine the equilibrium solubility of this compound in various aqueous and non-aqueous vehicles.

Methodology:

  • Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of the selected solvent vehicle in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the range of a validated analytical method (e.g., HPLC-UV).

  • Quantify the concentration of this compound in the diluted filtrate.

  • Calculate the solubility of this compound in the test vehicle (e.g., in mg/mL).

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.

Methodology:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at an elevated temperature.

    • Oxidation: Treat a solution of this compound with 3% H2O2 at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of this compound to light as per ICH Q1B guidelines.

  • HPLC Method Development:

    • Column: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Use a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol).

    • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity.

    • Optimization: Adjust the gradient, flow rate, and column temperature to achieve good resolution between the this compound peak and all degradation product peaks.

  • Method Validation:

    • Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

CB1 Receptor Signaling Pathway and the Action of this compound

CB1_Signaling_Pathway Cannabinoid_Agonist Cannabinoid Agonist (e.g., Anandamide, THC) CB1_Receptor CB1 Receptor Cannabinoid_Agonist->CB1_Receptor Binds and Activates This compound This compound (Antagonist) This compound->CB1_Receptor Binds and Blocks G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Influx Ca2+ Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers

Caption: CB1 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for this compound Injectable Formulation Development

Drinabant_Formulation_Workflow cluster_preformulation 1. Pre-formulation cluster_formulation 2. Formulation Development cluster_characterization 3. Characterization and Stability Physicochemical Physicochemical Characterization (Solubility, pKa, logP, Melting Point) Excipient_Screening Excipient Screening (Co-solvents, Surfactants, Cyclodextrins) Physicochemical->Excipient_Screening Guides Forced_Degradation Forced Degradation Studies Analytical_Method Stability-Indicating Analytical Method Development Forced_Degradation->Analytical_Method Informs Stability_Studies ICH Stability Studies (Accelerated and Long-term) Analytical_Method->Stability_Studies Enables Prototype_Formulation Prototype Formulation Development Excipient_Screening->Prototype_Formulation Optimization Formulation Optimization (DoE) Prototype_Formulation->Optimization Container_Compatibility Container-Closure Compatibility Prototype_Formulation->Container_Compatibility Physical_Tests Physical Characterization (pH, Osmolality, Viscosity) Optimization->Physical_Tests Physical_Tests->Stability_Studies

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Drinabant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Drinabant (AVE-1625). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that contribute to its poor oral bioavailability?

A1: this compound's poor oral bioavailability is primarily attributed to its challenging physicochemical properties. It is a crystalline solid that is practically insoluble in water. Key properties are summarized in the table below. The high lipophilicity (indicated by a high LogP) and low aqueous solubility are significant barriers to its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

PropertyValueSource
Molecular FormulaC23H20Cl2F2N2O2S
Molecular Weight497.38 g/mol
AppearanceCrystalline solid
Aqueous SolubilityInsoluble
Solubility in Organic SolventsSoluble in DMSO and DMF
XLogP35.6

Q2: Is there any clinical or preclinical data available on the oral pharmacokinetics of this compound?

A2: While extensive public data is limited, a patent for an injectable formulation of this compound mentions that the oral formulation has a slow onset of action, with a time to maximum plasma concentration (Tmax) of over 3 hours. This slow absorption profile is a key indicator of its poor oral bioavailability and was a motivating factor for developing an injectable formulation for acute cannabinoid overdose. This compound did reach Phase IIb clinical trials for obesity, but development for this and other oral indications was discontinued.

Q3: What are the primary physiological barriers affecting the oral absorption of a lipophilic compound like this compound?

A3: The primary physiological barriers for a lipophilic and poorly soluble compound like this compound include:

  • Dissolution Rate-Limited Absorption: The drug must dissolve in the gastrointestinal fluids before it can be absorbed. Due to its low aqueous solubility, the dissolution of this compound is very slow, which becomes the rate-limiting step for its absorption.

  • First-Pass Metabolism: Like many lipophilic drugs, this compound may be subject to extensive first-pass metabolism in the gut wall and liver. Cytochrome P450 enzymes in these tissues can metabolize the drug before it reaches systemic circulation, thereby reducing its bioavailability.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters present in the intestinal epithelium can actively pump absorbed drug molecules back into the intestinal lumen, further limiting net absorption.

Troubleshooting Guides

Problem 1: Inconsistent or low drug exposure in preclinical in vivo studies.

  • Possible Cause: Poor dissolution of the this compound formulation in the gastrointestinal tract of the animal model.

  • Troubleshooting Steps:

    • Formulation Strategy: Consider formulating this compound using bioavailability enhancement techniques. A logical workflow for selecting a suitable strategy is outlined below.

    • Vehicle Selection: For initial preclinical studies, using a solution or a well-dispersed suspension can help achieve more consistent exposure. Co-solvents such as PEG 300, Tween 80, and corn oil have been used for in vivo administration of this compound.

    • Particle Size Reduction: If using a suspension, ensure the particle size of this compound is minimized and controlled. Micronization or nanosizing can significantly increase the surface area for dissolution.

Problem 2: High variability in pharmacokinetic parameters between subjects.

  • Possible Cause: Food effects or variability in gastrointestinal physiology. The absorption of highly lipophilic drugs can be significantly influenced by the presence of food, particularly fatty meals.

  • Troubleshooting Steps:

    • Standardize Feeding Conditions: Conduct in vivo studies in either fasted or fed states consistently across all subjects to minimize variability.

    • Lipid-Based Formulations: Investigate the use of lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations can help to mimic the effect of a fatty meal and promote more consistent absorption by presenting the drug in a solubilized state.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling

This protocol describes a common method for particle size reduction to the nanometer range, which can enhance the dissolution rate.

  • Preparation of Milling Slurry:

    • Disperse 5% (w/v) of this compound powder in an aqueous solution containing a stabilizer. A combination of stabilizers is often optimal (e.g., 1% w/v hydroxypropyl methylcellulose (HPMC) and 0.2% w/v sodium dodecyl sulfate (SDS)).

    • Stir the mixture at a low speed to ensure the powder is fully wetted.

  • Wet Milling:

    • Transfer the slurry to a laboratory-scale bead mill.

    • Use yttria-stabilized zirconium oxide beads (e.g., 0.5 mm diameter).

    • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 4-8 hours). Monitor the temperature to avoid excessive heat generation.

  • Particle Size Analysis:

    • Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction.

    • Continue milling until the desired particle size (e.g., < 200 nm) is achieved and the size distribution is narrow.

  • Downstream Processing:

    • The resulting nanosuspension can be used directly for in vitro dissolution testing or in vivo oral gavage.

    • Alternatively, it can be spray-dried or lyophilized to produce a solid powder for incorporation into solid dosage forms.

Protocol 2: In Vitro Dissolution Testing of an Amorphous Solid Dispersion of this compound

This protocol outlines how to assess the dissolution advantage of an amorphous solid dispersion (ASD) compared to the crystalline drug.

  • Preparation of Amorphous Solid Dispersion:

    • Prepare an ASD of this compound with a suitable polymer (e.g., polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA) or hydroxypropyl methylcellulose acetate succinate (HPMCAS)) at various drug loadings (e.g., 10%, 25%, 50% w/w) using a method like hot-melt extrusion or spray drying.

  • Dissolution Test Setup:

    • Use a USP II paddle apparatus.

    • The dissolution medium should be a biorelevant medium that simulates the intestinal environment (e.g., Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF)). Maintain the temperature at 37°C ± 0.5°C.

    • Set the paddle speed to 50 or 75 rpm.

  • Procedure:

    • Add a quantity of the ASD powder or a tablet containing the ASD equivalent to a specific dose of this compound to the dissolution vessel.

    • As a control, perform a parallel dissolution test with the unformulated crystalline this compound.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes).

    • Filter the samples immediately using a suitable syringe filter (e.g., 0.22 µm PVDF).

  • Analysis:

    • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

    • Plot the percentage of drug dissolved versus time for both the ASD and the crystalline drug to compare their dissolution profiles.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis start Poorly Soluble this compound API ps Particle Size Reduction (Micronization/Nanosizing) start->ps asd Amorphous Solid Dispersion (with HPMCAS/PVP-VA) start->asd lipid Lipid-Based Formulation (SEDDS/SMEDDS) start->lipid dissolution In Vitro Dissolution (Biorelevant Media) ps->dissolution pk_study In Vivo PK Study (Rodent Model) ps->pk_study asd->dissolution asd->pk_study lipid->dissolution lipid->pk_study permeability In Vitro Permeability (e.g., Caco-2) dissolution->permeability diss_profile Compare Dissolution Profiles dissolution->diss_profile permeability->pk_study bioavailability Calculate Bioavailability (Cmax, AUC) pk_study->bioavailability

Caption: Experimental workflow for developing and testing enhanced oral formulations of this compound.

logical_relationship cluster_cause Primary Causes of Poor Oral Bioavailability cluster_strategy Potential Mitigation Strategies solubility Poor Aqueous Solubility dissolution Slow Dissolution Rate solubility->dissolution ps_reduction Particle Size Reduction dissolution->ps_reduction asd Amorphous Solid Dispersions dissolution->asd lipid_form Lipid-Based Formulations dissolution->lipid_form complexation Cyclodextrin Complexation dissolution->complexation metabolism First-Pass Metabolism inhibitors Use of P-gp/Metabolism Inhibitors metabolism->inhibitors efflux P-gp Efflux efflux->inhibitors

Caption: Logical relationship between the causes of poor bioavailability and mitigation strategies.

signaling_pathway This compound This compound cb1r CB1 Receptor This compound->cb1r gi Gi/o Protein cb1r->gi Activates ac Adenylate Cyclase gi->ac camp cAMP ac->camp Converts ATP to downstream Downstream Effects (e.g., Neurotransmitter Release) camp->downstream

Caption: Simplified signaling pathway of the CB1 receptor and the antagonistic action of this compound.

Interpreting unexpected results in Drinabant experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Drinabant (AVE-1625). The content addresses potential unexpected results and aims to assist in their interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as AVE-1625) is a selective antagonist of the cannabinoid CB1 receptor.[1] It was initially investigated for a variety of conditions, including obesity, schizophrenia, and Alzheimer's disease, before its development was focused on appetite suppression.[1] As a CB1 receptor antagonist, this compound blocks the receptor, preventing its activation by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) or exogenous agonists.

Q2: Why were the clinical trials for this compound in obesity discontinued?

The development of this compound for obesity was halted during Phase IIb clinical trials.[1] This decision was largely influenced by the severe psychiatric side effects observed in patients treated with rimonabant, another CB1 receptor antagonist. These adverse events included anxiety, depression, and suicidal ideation.[1]

Q3: What are the most common unexpected psychiatric side effects observed with CB1 receptor antagonists like this compound?

Clinical trials of CB1 receptor antagonists, such as rimonabant and the more recent monlunabant, have reported a dose-dependent increase in psychiatric adverse events. The most frequently observed side effects include anxiety, depression, irritability, and sleep disturbances.[2]

Q4: Are there any paradoxical effects observed with CB1 receptor antagonists in preclinical studies?

Yes, some preclinical studies have reported seemingly paradoxical anxiolytic or antidepressant-like effects of CB1 receptor antagonists under specific experimental conditions. However, the predominant preclinical evidence, particularly with inverse agonists, points towards anxiogenic-like profiles in animal models such as the elevated plus-maze. The discrepancy in these findings may be attributable to differences in experimental protocols, the specific animal models used, and whether the compound is a neutral antagonist versus an inverse agonist.

Troubleshooting Guide

Unexpected Result 1: Increased Anxiety- or Depressive-Like Behaviors in Animal Models

Problem: You observe an increase in behaviors indicative of anxiety (e.g., reduced time in the open arms of an elevated plus-maze) or depression (e.g., increased immobility in a forced swim test) in animals treated with this compound.

Possible Causes and Interpretation:

  • On-Target CNS Effect: This is the most likely cause. Blockade of CB1 receptors in the central nervous system is known to be associated with anxiogenic and depressive-like effects. The endocannabinoid system plays a crucial role in mood and stress regulation, and its inhibition can disrupt these processes.

  • Inverse Agonism vs. Neutral Antagonism: this compound, like rimonabant, may act as an inverse agonist, meaning it reduces the basal activity of the CB1 receptor. This can produce effects opposite to those of CB1 agonists and may be more likely to induce psychiatric side effects than a neutral antagonist, which would only block the effects of agonists without affecting the receptor's basal activity.

  • Experimental Stressors: The nature of the behavioral assay itself can be a stressor. The anxiogenic-like effects of CB1 antagonists may be more pronounced in stressful experimental paradigms.

Troubleshooting Steps:

  • Confirm On-Target Effect: If possible, include a control group with a structurally different CB1 receptor antagonist to see if the effect is class-wide.

  • Dose-Response Analysis: Conduct a thorough dose-response study to determine if the effect is dose-dependent.

  • Use Multiple Behavioral Assays: Employ a battery of tests for anxiety and depression to confirm the phenotype. For example, supplement the elevated plus-maze with a light-dark box test or the forced swim test with a tail suspension test.

  • Consider a Neutral Antagonist: If the goal is to explore the therapeutic effects of CB1 antagonism while minimizing psychiatric-like behaviors, consider testing a neutral CB1 antagonist in parallel.

Unexpected Result 2: Inconsistent or Contradictory In Vitro and In Vivo Results

Problem: this compound shows high potency and selectivity for the CB1 receptor in in vitro binding and functional assays, but the in vivo results are weaker than expected or show unexpected off-target effects.

Possible Causes and Interpretation:

  • Pharmacokinetics: The compound may have poor oral bioavailability, rapid metabolism, or low brain penetration, leading to insufficient target engagement in vivo.

  • Off-Target Effects: At higher concentrations, this compound may interact with other receptors, ion channels, or enzymes, leading to a complex in vivo pharmacological profile.

  • Metabolites: Active metabolites of this compound could have different pharmacological properties, including off-target activities.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and brain tissue at different time points after administration.

  • Off-Target Screening: Perform a broad in vitro off-target screening panel to identify potential interactions with other proteins.

  • Metabolite Profiling: Analyze plasma and tissue samples to identify major metabolites and test their activity at the CB1 receptor and other potential off-targets.

  • Pairwise Comparisons: When possible, compare the in vivo effects of this compound with a well-characterized CB1 antagonist with a known pharmacokinetic and pharmacodynamic profile.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeTargetSpeciesIC50
Agonist-stimulated Calcium SignalhCB1-RHuman25 nM
Agonist-stimulated Calcium SignalrCB1-RRat10 nM
Agonist-stimulated Calcium SignalhCB2-RHumanIneffective

Data sourced from commercially available information on this compound (AVE1625).

Table 2: Clinical Trial Data for CB1 Receptor Antagonists in Obesity (Illustrative Examples)

CompoundStudyDoseDurationMean Weight Change vs. PlaceboNotable Psychiatric Adverse Events
TaranabantHigh-Dose Study2 mg/day104 weeks-6.4 kgDose-related increase in anxiety and depression
4 mg/day104 weeks-7.6 kg
MonlunabantPhase 2a10 mg/day16 weeks-6.4 kgDose-dependent anxiety, irritability, sleep disturbances
20 mg/day16 weeks-6.9 kg
50 mg/day16 weeks-8.0 kg

Note: Specific Phase IIb clinical trial data for this compound is not publicly available. The data presented here are from clinical trials of other CB1 receptor antagonists, taranabant and monlunabant, to illustrate the typical efficacy and side effect profile of this drug class.

Experimental Protocols

Protocol 1: CB1 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of this compound for the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor.

  • Radioligand (e.g., [³H]CP55,940 or [³H]SR141716A).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

  • Non-specific binding control (a high concentration of a known CB1 ligand).

  • This compound at various concentrations.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: Elevated Plus-Maze (EPM) for Anxiety-Like Behavior in Rodents

Objective: To assess the anxiogenic or anxiolytic potential of this compound.

Apparatus:

  • A plus-shaped maze elevated from the floor with two open arms and two enclosed arms of equal size.

Procedure:

  • Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Administer this compound or vehicle control to the animals at the desired dose and route of administration, with an appropriate pretreatment time.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a set period, typically 5 minutes.

  • Record the animal's behavior using a video camera mounted above the maze.

  • After the test, return the animal to its home cage.

  • Clean the maze thoroughly between each animal to remove olfactory cues.

  • Analyze the video recordings to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • An anxiogenic-like effect is typically indicated by a significant decrease in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

Protocol 3: Forced Swim Test (FST) for Depressive-Like Behavior in Rodents

Objective: To evaluate the potential of this compound to induce depressive-like behavior.

Apparatus:

  • A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

Procedure:

  • Habituate the animals to the testing room.

  • For rats (two-day protocol):

    • Day 1 (Pre-test): Place each rat in the cylinder for 15 minutes.

    • Day 2 (Test): Administer this compound or vehicle control. After the appropriate pretreatment time, place the rat back in the cylinder for 5 minutes.

  • For mice (one-day protocol):

    • Place the mouse in the cylinder for a 6-minute session. The first 2 minutes are considered a habituation period, and the last 4 minutes are the test period.

  • Record the entire session with a video camera.

  • After the session, remove the animal, dry it, and return it to its home cage.

  • Analyze the video recording to score the duration of immobility (floating with only minor movements to keep the head above water).

  • An increase in the duration of immobility in the this compound-treated group compared to the vehicle group is interpreted as a depressive-like effect.

Visualizations

G CB1 Receptor Signaling Pathway and this compound's Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Signaling Cascade cluster_2 Downstream Effects CB1R CB1 Receptor Gi_o Gi/o Protein CB1R->Gi_o Activates This compound This compound This compound->CB1R Blocks Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channels Ca²+ Channels Gi_o->Ca_channels Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channels->Neurotransmitter_Release Therapeutic_Effects Therapeutic Effects (e.g., Appetite Suppression) Neurotransmitter_Release->Therapeutic_Effects Adverse_Effects Adverse Effects (e.g., Anxiety, Depression) Neurotransmitter_Release->Adverse_Effects

Caption: this compound blocks the CB1 receptor, inhibiting downstream signaling and neurotransmitter release.

G Troubleshooting Workflow for Unexpected In Vivo Results Start Unexpected In Vivo Result (e.g., increased anxiety) Check_On_Target Is the effect on-target? Start->Check_On_Target On_Target_Yes Yes: Likely CNS-mediated CB1 antagonism Check_On_Target->On_Target_Yes Yes On_Target_No No: Investigate other possibilities Check_On_Target->On_Target_No No PK_Issue Pharmacokinetic Issue? PK_Yes Yes: Optimize dose, route, or formulation PK_Issue->PK_Yes Yes PK_No No: Consider other factors PK_Issue->PK_No No Off_Target Off-Target Effect? Off_Target_Yes Yes: Conduct off-target screening and validate findings Off_Target->Off_Target_Yes Yes Off_Target_No No: Re-evaluate experimental design Off_Target->Off_Target_No No On_Target_No->PK_Issue PK_No->Off_Target

Caption: A logical workflow for troubleshooting unexpected in vivo results with this compound.

References

Technical Support Center: Drinabant In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving Drinabant (AVE-1625).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as AVE-1625) is a selective antagonist of the Cannabinoid Receptor Type 1 (CB1).[1][2][3][4] It functions by blocking the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), to the CB1 receptor. This receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system and peripheral tissues.[5] this compound has been investigated for its therapeutic potential in treating obesity, schizophrenia, Alzheimer's disease, and nicotine dependence.

Q2: What are the key parameters to consider when designing an in vivo study with this compound?

To ensure robust and reproducible results, careful consideration of the following is crucial:

  • Animal Model: The choice of species and strain can significantly impact outcomes. This compound has been studied in rats, a common model for metabolic and neurological research.

  • Dosage and Administration Route: this compound is orally active. Doses in rodent studies have ranged from 1 mg/kg to 30 mg/kg, administered via oral gavage or intraperitoneal (IP) injection. The optimal dose and route will depend on the specific research question and experimental model.

  • Formulation: As a poorly soluble compound, the formulation of this compound is critical for ensuring consistent absorption and bioavailability.

  • Pharmacokinetics: Be aware of potential inter-individual variability in drug metabolism and clearance, which can affect plasma concentrations and, consequently, the observed effects.

  • Endpoint Measurement: Clearly defined and validated endpoints are essential for accurate data interpretation.

Q3: What are the known off-target effects or potential side effects of this compound?

While this compound is a selective CB1 antagonist, it is important to be aware of potential off-target effects. The development of many CB1 antagonists, including the well-known rimonabant, was halted due to severe psychiatric side effects such as anxiety, depression, and suicidal ideation. Although specific data on this compound's psychiatric side-effect profile in humans is limited due to its discontinued development for obesity, researchers should carefully monitor for any behavioral changes in animal models that could indicate similar adverse effects.

Troubleshooting Guides

Issue 1: High Variability in Animal Body Weight or Food Intake Data

Possible Causes:

  • Inconsistent Drug Administration: Improper gavage technique can lead to stress, injury, or incomplete dosing.

  • Variable Drug Formulation: Poorly prepared formulations can result in inconsistent solubility and absorption.

  • Animal Stress: Stress from handling, housing conditions, or experimental procedures can influence feeding behavior and metabolism.

  • Inter-individual Pharmacokinetic Differences: Natural variations in drug absorption, distribution, metabolism, and excretion (ADME) among animals can lead to different plasma concentrations of this compound.

Solutions:

  • Standardize Administration Technique: Ensure all personnel are proficient in oral gavage or the chosen administration route. Consider alternative, less stressful methods of oral dosing if possible.

  • Optimize and Validate Formulation: Develop a standardized protocol for preparing the this compound formulation. For poorly soluble compounds, consider using a vehicle that enhances solubility and stability.

  • Acclimatize Animals: Allow sufficient time for animals to acclimate to their housing and handling procedures before the experiment begins.

  • Monitor Plasma Concentrations: If feasible, collect satellite blood samples from a subset of animals to correlate plasma this compound levels with the observed effects. This can help identify outliers with unusually high or low drug exposure.

Issue 2: Lack of Expected Efficacy or Inconsistent Results

Possible Causes:

  • Suboptimal Dosage: The selected dose may be too low to achieve sufficient CB1 receptor occupancy for the desired effect.

  • Poor Bioavailability: The formulation may not be delivering an adequate amount of the drug into systemic circulation.

  • Target Engagement Issues: The drug may not be reaching the target tissue in sufficient concentrations.

  • Tolerance Development: Chronic administration of CB1 antagonists can sometimes lead to receptor desensitization or downregulation, although this is more commonly observed with agonists.

Solutions:

  • Conduct a Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal dose for your specific model and endpoint.

  • Evaluate Formulation and Route of Administration: Re-assess the vehicle and administration route to ensure they are appropriate for this compound.

  • Assess Target Engagement: If possible, use techniques like ex vivo receptor binding assays to confirm that this compound is binding to CB1 receptors in the target tissues at the administered dose.

  • Consider Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD modeling can help to understand the relationship between drug concentration and effect, and to predict the optimal dosing regimen.

Data Presentation

Table 1: this compound In Vitro Potency

ParameterSpeciesValue
IC50Human CB1-R25 nM
IC50Rat CB1-R10 nM
ActivityHuman CB2-RIneffective

Source: MedchemExpress.com

Table 2: Reported In Vivo Dosages of this compound in Rodent Models

Animal ModelDosageAdministration RouteObserved EffectReference
Rats1, 3, and 10 mg/kgIntraperitoneal (IP)Reversal of abnormally persistent latent inhibition
Rats10 mg/kgOral (once daily)Attenuation of olanzapine-induced body weight gain
Rats30 mg/kgOral gavage (single dose)Pronounced reduction of food intake

Experimental Protocols

Detailed Methodology: this compound Administration for an In Vivo Obesity Study in Rats

This protocol is a generalized example based on common practices and should be adapted to specific experimental designs.

1. Materials:

  • This compound (AVE-1625) powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

  • Oral gavage needles (flexible-tipped, appropriate size for rats)

  • Syringes

  • Balance

  • Vortex mixer and/or sonicator

2. Formulation Preparation (Example for a 1 mg/mL solution):

  • Weigh the required amount of this compound powder.

  • Prepare the 0.5% CMC vehicle by slowly adding CMC to sterile water while stirring.

  • Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension.

  • Prepare the formulation fresh daily to ensure stability.

3. Animal Handling and Dosing Procedure:

  • Acclimatize rats to handling and the gavage procedure for at least one week prior to the start of the study.

  • Gently restrain the rat.

  • Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.

  • Insert the gavage needle gently and steadily into the esophagus. Do not force the needle.

  • Administer the calculated volume of the this compound suspension slowly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress or injury after the procedure.

Mandatory Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Endocannabinoids Endocannabinoids (e.g., 2-AG, Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates This compound This compound This compound->CB1_Receptor Blocks G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces Neurotransmitter_Release Neurotransmitter Release cAMP->Neurotransmitter_Release Modulates Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitter_Release->Postsynaptic_Receptors Binds to Neuronal_Activity Neuronal Activity Postsynaptic_Receptors->Neuronal_Activity Modulates

Caption: this compound's Mechanism of Action at the Synapse.

G start Start: High Variability in In Vivo Data q1 Is the this compound formulation consistent? start->q1 sol1 Develop and validate a standardized formulation protocol. q1->sol1 No q2 Is the drug administration technique standardized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Train all personnel on proper administration techniques. q2->sol2 No q3 Are animals properly acclimatized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Implement a sufficient acclimatization period. q3->sol3 No q4 Consider inter-individual pharmacokinetic variability. q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Measure plasma concentrations in a subset of animals. q4->sol4

Caption: Troubleshooting High Variability in this compound Studies.

G start Animal Acclimatization (1 week) baseline Baseline Measurements (Body Weight, Food Intake) start->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Daily this compound Administration (Oral Gavage) randomization->treatment monitoring Daily Monitoring (Body Weight, Food Intake, Clinical Signs) treatment->monitoring monitoring->treatment Repeat for study duration endpoint Endpoint Measurements (e.g., Body Composition, Plasma Metabolites) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

Caption: Experimental Workflow for a this compound Obesity Study.

References

Technical Support Center: Drinabant Enantiomers and Their Respective Activities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the enantiomers of Drinabant (AVE-1625), a selective CB1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its enantiomers?

This compound (also known as AVE-1625) is a potent and selective antagonist of the cannabinoid 1 (CB1) receptor.[1] As a chiral molecule, this compound exists as a pair of enantiomers: (R)-Drinabant and (S)-Drinabant. While this compound was often studied as a racemic mixture (a 1:1 mixture of both enantiomers), the individual enantiomers can exhibit different pharmacological properties.

Q2: What is the difference in activity between the enantiomers of this compound?

Q3: Is this compound a neutral antagonist or an inverse agonist?

CB1 receptor antagonists can be classified as either neutral antagonists or inverse agonists.

  • Neutral antagonists bind to the receptor and block the action of agonists (like endocannabinoids) without affecting the basal (constitutive) activity of the receptor.

  • Inverse agonists not only block the action of agonists but also reduce the basal activity of the receptor.

The classification of this compound's enantiomers as neutral antagonists or inverse agonists would require specific functional assays that measure the basal activity of the CB1 receptor in their presence. Without specific experimental data on the individual enantiomers, a definitive classification cannot be provided.

Q4: What are the reported binding affinities and functional potencies for racemic this compound?

The following table summarizes the reported in vitro activities for the racemic mixture of this compound.

CompoundTargetAssay TypeValueSpeciesReference
Racemic this compoundCB1 ReceptorBinding Affinity (Ki)0.16-0.44 nMNot Specified[2]
Racemic this compoundhCB1-RFunctional Antagonism (IC50)25 nMHuman[3]
Racemic this compoundrCB1-RFunctional Antagonism (IC50)10 nMRat[3]

Troubleshooting Guides

Issue 1: High variability in radioligand binding assay results.

  • Possible Cause: Inconsistent membrane preparation.

    • Solution: Ensure a standardized protocol for membrane preparation with consistent homogenization and centrifugation steps. Perform protein quantification for each batch of membranes to ensure equal amounts are used in each assay.

  • Possible Cause: Radioligand degradation.

    • Solution: Aliquot the radioligand upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Protect from light.

  • Possible Cause: High non-specific binding.

    • Solution: Optimize the washing steps by increasing the number of washes or the volume of wash buffer. The inclusion of 0.1% Bovine Serum Albumin (BSA) in the wash buffer can also help reduce non-specific binding.

Issue 2: Difficulty in distinguishing between neutral antagonism and inverse agonism in a cAMP functional assay.

  • Possible Cause: High basal cAMP levels in the cells.

    • Solution: Serum-starve the cells for a few hours before the assay to reduce basal receptor activation. Ensure the use of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, but be aware that high concentrations can sometimes elevate basal levels.

  • Possible Cause: Assay window is too small.

    • Solution: Optimize the concentration of forskolin used to stimulate adenylyl cyclase. A full dose-response curve for forskolin should be performed to determine a concentration that gives a robust but not maximal stimulation (typically EC80), which will allow for the detection of both increases (inverse agonism) and decreases (agonist contamination) in cAMP levels.

  • Possible Cause: Cell line not suitable.

    • Solution: Use a cell line with a good expression level of the CB1 receptor and a low level of constitutive activity if you are primarily looking for neutral antagonists.

Experimental Protocols

Protocol 1: CB1 Receptor Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay using [3H]-SR141716A (a well-characterized CB1 antagonist) to determine the binding affinity (Ki) of this compound enantiomers.

Materials:

  • Cell membranes expressing the human CB1 receptor.

  • [3H]-SR141716A (radioligand).

  • Unlabeled SR141716A (for determining non-specific binding).

  • This compound enantiomers (test compounds).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

  • GF/B glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Prepare serial dilutions of the this compound enantiomers in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of 10 µM unlabeled SR141716A (for non-specific binding).

    • 50 µL of each dilution of the this compound enantiomer.

  • Add 50 µL of [3H]-SR141716A to all wells at a final concentration close to its Kd (e.g., 1 nM).

  • Add 100 µL of the CB1 receptor membrane preparation (typically 10-20 µg of protein) to all wells.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each enantiomer. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay

This protocol outlines a method to assess the functional activity of this compound enantiomers as inverse agonists or neutral antagonists.

Materials:

  • CHO or HEK293 cells stably expressing the human CB1 receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Forskolin.

  • This compound enantiomers.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • On the day of the assay, replace the culture medium with serum-free medium and incubate for 2-4 hours.

  • Aspirate the medium and add 50 µL of Stimulation Buffer containing the desired concentration of each this compound enantiomer. To test for inverse agonism, add the compounds alone. To test for antagonism, a CB1 agonist will also need to be added.

  • Incubate for 15-30 minutes at 37°C.

  • Add 50 µL of Stimulation Buffer containing forskolin at a pre-determined EC80 concentration. For inverse agonist testing, a parallel set of wells without forskolin should be run to assess basal cAMP levels.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Inverse Agonism: Compare the cAMP levels in the presence of the this compound enantiomer to the basal cAMP level (no forskolin). A significant increase in cAMP indicates inverse agonism.

    • Neutral Antagonism: In an antagonist experiment, a neutral antagonist will shift the dose-response curve of a CB1 agonist to the right without affecting the maximal response.

Signaling Pathways and Experimental Workflows

Below are diagrams generated using the DOT language to visualize key concepts and processes related to this compound's activity.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream This compound This compound Enantiomer This compound->CB1 Binds to (Antagonist) Agonist CB1 Agonist (e.g., Anandamide) Agonist->CB1 Activates

Caption: Canonical CB1 receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment prep_membranes Prepare CB1-expressing cell membranes run_binding_assay Perform competitive radioligand binding assay with this compound enantiomers prep_membranes->run_binding_assay calc_ki Calculate Ki values run_binding_assay->calc_ki end End calc_ki->end culture_cells Culture CB1-expressing cells run_camp_assay Conduct forskolin-stimulated cAMP accumulation assay culture_cells->run_camp_assay analyze_data Analyze for inverse agonism or neutral antagonism run_camp_assay->analyze_data analyze_data->end start Start start->prep_membranes start->culture_cells

Caption: General experimental workflow for characterizing this compound enantiomers.

References

Technical Support Center: CB1 Receptor Antagonist Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered in Cannabinoid Receptor 1 (CB1) antagonist research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Unexpected In Vivo Behavioral Effects (Anxiety, Depression-like Phenotypes)

Question: My CB1 receptor antagonist, which shows good in vitro binding affinity, is causing anxiety-like behaviors in my animal models. Is this a common off-target effect?

Answer: While off-target effects are a possibility, a more likely explanation is the intrinsic property of your antagonist. Many first-generation CB1 antagonists, such as rimonabant, are not just antagonists but also inverse agonists .

  • Neutral Antagonists bind to the receptor and block the action of agonists, without affecting the receptor's basal activity.

  • Inverse Agonists bind to the receptor and reduce its constitutive (basal) activity. This suppression of the endocannabinoid system's natural tone, particularly in the central nervous system, is thought to be responsible for the anxiogenic and depressive-like side effects observed with compounds like rimonabant.[1][2][3][4]

Troubleshooting Steps:

  • Characterize the antagonist's functional activity: Perform a functional assay, such as a cAMP accumulation assay, in the absence of an agonist. An inverse agonist will produce an effect opposite to that of an agonist (e.g., increase cAMP levels), while a neutral antagonist will have no effect on its own.[5]

  • Consider a neutral antagonist: If your research goals do not require inverse agonism, consider using a well-characterized neutral antagonist, such as AM4113, which has been shown to have fewer of these behavioral side effects in preclinical studies.

  • Evaluate peripherally restricted antagonists: If your research focuses on peripheral effects of CB1 receptor blockade (e.g., metabolic disorders), consider using a peripherally restricted antagonist. These are designed to have limited brain penetration, thereby avoiding CNS-mediated side effects.

Discrepancies Between Binding Affinity (Ki) and Functional Potency (IC50/EC50)

Question: My compound has a high binding affinity (low Ki) for the CB1 receptor, but its functional potency in a cell-based assay is much lower than expected. What could be the issue?

Answer: This discrepancy can arise from several factors, a key one being biased agonism . CB1 receptors can signal through multiple downstream pathways, primarily G-protein-dependent (e.g., inhibition of adenylyl cyclase) and β-arrestin-dependent pathways. A ligand may preferentially block one pathway over another.

Troubleshooting Steps:

  • Assess multiple signaling pathways: Test your antagonist's potency in different functional assays that measure distinct downstream signaling events, such as:

    • cAMP accumulation (G-protein pathway)

    • GTPγS binding (G-protein activation)

    • β-arrestin recruitment assays

    • ERK1/2 phosphorylation

  • Consider assay conditions: The choice of cell line, receptor expression level, and the specific agonist used can all influence the measured functional potency. Ensure these are consistent and well-characterized.

  • Investigate species differences: CB1 receptors can have species-specific differences in their amino acid sequences, which may affect ligand binding and function. If you are using rodent models and human cell lines, be aware of potential discrepancies.

High Non-Specific Binding in Radioligand Binding Assays

Question: I am performing a radioligand binding assay with my CB1 antagonist and observing high non-specific binding, which is affecting the reliability of my results. How can I troubleshoot this?

Answer: High non-specific binding is a common issue in radioligand binding assays. It can be caused by the radioligand or your test compound binding to components other than the receptor, such as the filter membrane or lipids in the cell membrane preparation.

Troubleshooting Steps:

  • Optimize radioligand concentration: Use a concentration of the radioligand that is at or below its Kd for the CB1 receptor. Higher concentrations can lead to increased non-specific binding.

  • Choose the right blocking agent: Ensure you are using an appropriate concentration of a well-characterized, structurally distinct, non-radiolabeled ligand to define non-specific binding (e.g., a high concentration of an established CB1 agonist or antagonist).

  • Pre-soak filters: Pre-soaking the filter mats in a solution like polyethyleneimine (PEI) can help to reduce the non-specific binding of the radioligand to the filter itself.

  • Optimize washing steps: Increase the number of washes with ice-cold buffer after filtration to more effectively remove unbound radioligand and reduce non-specific binding.

  • Consider a different assay format: If high non-specific binding persists, consider using a non-radioactive method like a Time-Resolved Fluorescence Energy Transfer (TR-FRET) binding assay, which can have a better signal-to-noise ratio.

Quantitative Data of Common CB1 Receptor Antagonists

The following tables summarize key quantitative data for commonly used CB1 receptor antagonists. Note that values can vary depending on the specific assay conditions.

Table 1: Binding Affinities (Ki) for Human CB1 Receptor

CompoundKi (nM)Ligand TypeReference(s)
Rimonabant~0.43 - 5.4Inverse Agonist
AM4113~0.80Neutral Antagonist
TaranabantVariesInverse Agonist
MRI-1891VariesBiased Antagonist

Table 2: Functional Potencies (IC50) of Selected Antagonists

CompoundAssayIC50 (nM)Reference(s)
RimonabantG-protein activation~6.0
MRI-1891G-protein activation~6.0
MRI-1891β-arrestin-2 recruitment~0.021

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a general guideline for determining the binding affinity of a test antagonist for the CB1 receptor using a filtration-based assay with a radiolabeled ligand (e.g., [³H]CP-55,940).

Materials:

  • Cell membranes expressing the CB1 receptor (from cell lines like HEK-293 or CHO, or brain tissue homogenates)

  • Radioligand: [³H]CP-55,940

  • Test antagonist at various concentrations

  • Non-specific binding control: High concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (ice-cold)

  • GF/B filter plates

  • Scintillation cocktail and counter

Procedure:

  • Prepare reagents: Dilute the cell membranes, radioligand, test antagonist, and non-specific binding control to their final concentrations in the assay buffer.

  • Set up the assay plate (96-well):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and cell membranes.

    • Competition Binding: Add assay buffer, radioligand, varying concentrations of the test antagonist, and cell membranes.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test antagonist.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol provides a general method to assess the functional effect of a CB1 antagonist on agonist-induced inhibition of adenylyl cyclase.

Materials:

  • CHO or HEK-293 cells stably expressing the human CB1 receptor

  • Forskolin (to stimulate adenylyl cyclase)

  • CB1 receptor agonist (e.g., CP-55,940)

  • Test antagonist at various concentrations

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Culture: Plate the CB1-expressing cells in a suitable format (e.g., 96-well plate) and grow to confluence.

  • Pre-treatment with antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period.

  • Agonist Stimulation: Add a fixed concentration of the CB1 agonist (typically the EC80) in the presence of forskolin.

  • Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the antagonist.

    • Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Visualizations

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor Gi_o Gi/o Protein CB1R->Gi_o Couples to BetaArrestin β-Arrestin CB1R->BetaArrestin Recruits Antagonist CB1 Antagonist Antagonist->CB1R Blocks Agonist CB1 Agonist Agonist->CB1R Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Internalization Receptor Internalization BetaArrestin->Internalization

Caption: Canonical CB1 receptor signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays (cAMP, GTPγS, β-arrestin) (Determine IC50) Binding->Functional Confirm functional activity PK Pharmacokinetics (Brain Penetration) Functional->PK Select lead compounds Behavior Behavioral Models (Anxiety, Feeding) PK->Behavior Correlate exposure with effects

Caption: General workflow for CB1 antagonist evaluation.

References

Technical Support Center: Assessing Drinabant's Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the blood-brain barrier (BBB) penetration of Drinabant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its BBB penetration important?

This compound (formerly AVE-1625) is a selective antagonist of the cannabinoid 1 (CB1) receptor.[1][2] The CB1 receptor is highly expressed in the central nervous system (CNS), and its modulation is a target for treating various neurological and psychiatric disorders.[3][4] Assessing this compound's ability to cross the BBB is critical to determine its potential efficacy for CNS-related indications and to understand its possible centrally-mediated side effects.[2]

Q2: What are the primary methods to assess this compound's BBB penetration?

The main approaches include in vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based Transwell models, and in vivo methods like microdialysis and brain tissue concentration measurements in animal models.

Q3: What in vitro models are suitable for initial screening of this compound's BBB permeability?

For high-throughput screening, the PAMPA-BBB assay is a cost-effective first step to evaluate passive diffusion. For more detailed analysis, including the potential for active transport, cell-based models using brain microvascular endothelial cells (BMECs), such as the bEnd.3 or hCMEC/D3 cell lines, in a Transwell setup are recommended.

Q4: How can I determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?

The efflux ratio (ER) can be determined using a bidirectional Transwell assay with MDCK-MDR1 cells, which overexpress P-gp. An ER significantly greater than 2 suggests that this compound is actively transported out of the brain by P-gp.

Q5: What do the quantitative parameters Papp, Kp, and Kp,uu,brain represent?

  • Papp (Apparent Permeability Coefficient): An in vitro measure of a compound's permeability across a membrane (e.g., in a PAMPA or Transwell assay). It is typically measured in cm/s.

  • Kp (Brain-to-Plasma Concentration Ratio): An in vivo measure representing the total concentration of a compound in the brain tissue relative to its total concentration in the plasma at steady-state.

  • Kp,uu,brain (Unbound Brain-to-Unbound Plasma Partition Coefficient): This is considered the most accurate measure of BBB penetration as it accounts for protein binding in both the brain and plasma. It reflects the extent of active transport and is a key parameter for predicting CNS drug efficacy.

Quantitative Data Summary

Disclaimer: The following tables are for illustrative purposes only. Specific experimental data for this compound's blood-brain barrier penetration is not publicly available. Researchers should determine these values experimentally.

Table 1: In Vitro Permeability and Efflux of this compound (Illustrative)

AssayParameterValueInterpretation
PAMPA-BBBPe (10⁻⁶ cm/s)5.0High passive permeability
Caco-2Papp (A-B) (10⁻⁶ cm/s)3.5Moderate to high absorptive permeability
MDCK-MDR1Efflux Ratio (B-A / A-B)3.2Potential P-gp substrate

Table 2: In Vivo Brain Penetration of this compound in Rodents (Illustrative)

SpeciesParameterValueInterpretation
RatKp1.8Readily enters the brain
MouseKp,uu,brain0.4Moderate net BBB penetration

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using PAMPA

Objective: To determine the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a phosphate-buffered saline (PBS) solution to the final desired concentration (e.g., 10 µM).

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form the artificial membrane.

  • Assay Setup:

    • Add the this compound solution to the donor wells of the filter plate.

    • Add fresh PBS to the acceptor wells of a 96-well acceptor plate.

    • Carefully place the filter plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    Where:

    • [Drug]acceptor is the concentration in the acceptor well.

    • [Drug]equilibrium is the concentration at equilibrium.

    • VA and VD are the volumes of the acceptor and donor wells.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

Protocol 2: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination

Objective: To determine the extent of this compound distribution into the brain from the blood in an animal model.

Methodology:

  • Animal Dosing: Administer this compound to a cohort of rodents (e.g., rats or mice) at a specified dose and route (e.g., intravenous or oral).

  • Sample Collection: At a predetermined time point (to approximate steady-state), collect blood and brain samples.

  • Sample Processing:

    • Process the blood to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis: Determine the concentration of this compound in the plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the Kp value using the following formula:

    Where:

    • C_brain is the concentration of this compound in the brain homogenate.

    • C_plasma is the concentration of this compound in the plasma.

Troubleshooting Guides

Issue 1: High variability in in vitro permeability (Papp) values.

Possible CauseTroubleshooting StepRationale
Inconsistent cell monolayer integrity.Regularly measure Transendothelial Electrical Resistance (TEER) to ensure monolayer confluence and tightness before and after the experiment.TEER is a direct measure of the integrity of the tight junctions in cell-based BBB models.
This compound adsorbs to the plate material.Use low-binding plates and include control wells without cells to quantify non-specific binding.This helps to differentiate between low permeability and loss of compound due to adsorption.
Inaccurate pipetting.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.Ensures accurate and reproducible concentrations in donor and acceptor wells.

Issue 2: Low brain-to-plasma ratio (Kp) in vivo.

Possible CauseTroubleshooting StepRationale
This compound is a substrate for efflux transporters (e.g., P-gp).Co-administer this compound with a known P-gp inhibitor (e.g., verapamil or elacridar) and compare the Kp values.A significant increase in Kp in the presence of an inhibitor confirms that this compound is subject to active efflux.
High plasma protein binding.Determine the unbound fraction of this compound in plasma (fu,plasma) using equilibrium dialysis or ultrafiltration.Only the unbound fraction of a drug is available to cross the BBB.
Rapid metabolism in the brain.Analyze brain tissue for this compound metabolites.High metabolic clearance within the brain can lead to an underestimation of its penetration.

Visualizations

Experimental_Workflow_for_BBB_Penetration cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment PAMPA PAMPA-BBB Assay (Passive Permeability) Transwell Cell-Based Transwell Assay (Active/Passive Transport) PAMPA->Transwell Further Investigation Efflux MDCK-MDR1 Assay (Efflux Ratio) Transwell->Efflux Mechanistic Study Microdialysis Microdialysis (Unbound Brain Concentration) Efflux->Microdialysis In Vivo Confirmation Tissue_Conc Brain Tissue Homogenate (Total Brain Concentration) This compound This compound This compound->PAMPA Initial Screening This compound->Tissue_Conc Direct Measurement CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates This compound This compound (Antagonist) This compound->CB1 Blocks AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Ca²⁺ Channel Gi->Ca_Channel Inhibits cAMP cAMP AC->cAMP Produces Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release PKA PKA cAMP->PKA Activates

References

Validation & Comparative

A Comparative Guide to Drinabant and Rimonabant: Two Generations of CB1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Drinabant (AVE1625) and Rimonabant (SR141716A), two selective cannabinoid receptor 1 (CB1) antagonists. While both compounds were developed for similar therapeutic indications, including obesity, they exhibit distinct pharmacological profiles. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological and experimental workflows.

Introduction to this compound and Rimonabant

Rimonabant, the first-in-class selective CB1 receptor antagonist, was initially approved for the treatment of obesity.[1][2][3][4][5] However, it was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety. This compound was developed subsequently, also as a selective CB1 receptor antagonist, with research exploring its potential in treating obesity, schizophrenia, and other conditions. Ultimately, the development of this compound for obesity was also discontinued, likely due to similar concerns over psychiatric adverse events observed with other CB1 antagonists.

Both molecules act by blocking the CB1 receptor, which is a key component of the endocannabinoid system involved in regulating appetite, energy metabolism, and mood. Many CB1 receptor antagonists, including Rimonabant, also exhibit inverse agonist properties, meaning they can reduce the basal activity of the receptor in the absence of an agonist.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo pharmacological data for this compound and Rimonabant based on published studies. It is important to note that the data are compiled from various sources and experimental conditions may differ.

Table 1: In Vitro Pharmacological Profile

ParameterThis compound (AVE1625)Rimonabant (SR141716A)References
Binding Affinity (Ki)
Human CB1 ReceptorNot explicitly found2 nM
Rat CB1 ReceptorNot explicitly found0.61 nM
Human CB2 ReceptorIneffective>1000 nM
Functional Activity (IC50)
hCB1-R (agonist-stimulated calcium signal)25 nMNot explicitly found
rCB1-R (agonist-stimulated calcium signal)10 nMNot explicitly found
hCB1 transfected HEK 293 membraneNot explicitly found13.6 nM
Inverse Agonist Activity Possible inverse agonismDemonstrated

Table 2: In Vivo Efficacy in Preclinical Models (Rodents)

ParameterThis compound (AVE1625)Rimonabant (SR141716A)References
Reduction of Food Intake DemonstratedDose-dependent reduction
Reduction of Body Weight DemonstratedSignificant reduction
Anxiogenic-like Effects Not observed in some studiesObserved

Table 3: Clinical Efficacy in Overweight/Obese Patients (Rimonabant)

ParameterRimonabant (20 mg/day)PlaceboReferences
Mean Weight Loss (1 year) 4.6 - 6.3 kg1.6 kg
Waist Circumference Reduction SignificantModest
HDL Cholesterol IncreasedLess significant increase
Triglycerides DecreasedIncreased

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the CB1 receptor signaling pathway and a typical preclinical workflow for comparing CB1 antagonists.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_ion Ca2+ Ca_channel->Ca_ion Blocks Influx Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) PKA->Cellular_Response Modulates Ca_ion->Cellular_Response Modulates This compound This compound This compound->CB1R Blocks Rimonabant Rimonabant Rimonabant->CB1R Blocks

CB1 Receptor Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki for CB1 and CB2) Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Functional_Assay Functional Assay (e.g., cAMP) (Determine IC50 and mode of action) Functional_Assay->Data_Analysis PK_studies Pharmacokinetic Studies (Determine bioavailability, half-life, etc.) PD_studies Pharmacodynamic Studies (e.g., Food intake, body weight in animal models) PK_studies->PD_studies Safety_studies Safety and Toxicology Studies (Assess potential adverse effects) PD_studies->Safety_studies Conclusion Conclusion on Comparative Profile Safety_studies->Conclusion Start Compound Synthesis (this compound & Rimonabant) Start->Binding_Assay Start->Functional_Assay Data_Analysis->PK_studies

Preclinical Comparison Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from multiple sources and may require optimization for specific laboratory conditions.

Radioligand Binding Assay for CB1 Receptor

Objective: To determine the binding affinity (Ki) of this compound and Rimonabant for the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing the human or rat CB1 receptor.

  • Radioligand: [3H]-SR141716A or [3H]-CP55,940.

  • Test compounds: this compound and Rimonabant.

  • Non-specific binding control: A high concentration of an unlabeled CB1 ligand (e.g., 1 µM CP55,940).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.

  • Glass fiber filters (e.g., GF/B).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and Rimonabant).

  • In a 96-well plate, add the membrane preparation (typically 5-20 µg of protein per well).

  • For total binding wells, add the assay buffer and the radioligand at a concentration near its Kd.

  • For non-specific binding wells, add the assay buffer, radioligand, and a high concentration of the unlabeled control ligand.

  • For competition binding wells, add the assay buffer, radioligand, and varying concentrations of the test compounds.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters, which have been pre-soaked in wash buffer.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for CB1 Receptor Antagonism

Objective: To determine the functional potency (IC50) of this compound and Rimonabant in inhibiting agonist-induced changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the CB1 receptor (e.g., CHO-K1 or HEK-293 cells).

  • CB1 receptor agonist (e.g., CP55,940).

  • Adenylyl cyclase activator (e.g., Forskolin).

  • Test compounds: this compound and Rimonabant.

  • cAMP assay kit (e.g., HTRF, BRET, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Plate the CB1 receptor-expressing cells in a suitable multi-well plate and grow to confluence.

  • Pre-incubate the cells with varying concentrations of the test compounds (this compound or Rimonabant) for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of a CB1 receptor agonist (e.g., CP55,940) in the presence of an adenylyl cyclase activator like Forskolin. The agonist will inhibit the Forskolin-stimulated cAMP production.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the antagonist that restores the agonist-inhibited cAMP level by 50%.

Conclusion

Both this compound and Rimonabant are potent and selective antagonists of the CB1 receptor. Rimonabant has been more extensively studied, with a well-documented clinical profile that includes significant efficacy in promoting weight loss and improving metabolic parameters, but also unacceptable psychiatric side effects that led to its market withdrawal. Preclinical data for this compound also suggest efficacy in reducing food intake and body weight, with some studies indicating a potentially better safety profile regarding anxiety-like behaviors. However, its clinical development for obesity was also halted.

The data presented in this guide highlight the therapeutic potential of CB1 receptor antagonism while underscoring the challenges associated with central nervous system-penetrant antagonists of this class. Future research in this area is focused on developing peripherally restricted CB1 antagonists or allosteric modulators to retain the metabolic benefits while avoiding the central adverse effects. This comparative guide serves as a valuable resource for researchers in the field of cannabinoid pharmacology and drug development.

References

A Comparative Guide to Drinabant and Other Selective CB1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid receptor 1 (CB1) has been a focal point of extensive research for its therapeutic potential in a variety of disorders, including obesity, metabolic syndrome, and substance abuse. This has led to the development of several selective CB1 receptor antagonists. This guide provides a detailed comparison of Drinabant (AVE1625) with other notable selective CB1 antagonists such as Rimonabant, Taranabant, and Surinabant, focusing on their performance backed by experimental data.

Comparative Efficacy and Potency

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of this compound and its counterparts against the human CB1 receptor, as well as their selectivity for the CB1 receptor over the CB2 receptor.

CompoundCB1 Ki (nM)CB1 IC50 (nM)CB2 Ki (nM)Selectivity (CB2/CB1 Ki)
This compound Not explicitly found25 (hCB1)[1]Ineffective[1]High
Rimonabant 2[2]~1.5-2.9 (ACAT inhibition)[3]>1000[2]>500
Taranabant 0.13 - 0.94Not explicitly found170~1308
Surinabant 3.5 (hCB1)9.6 (MAPK inhibition)400~114

Mechanism of Action: The CB1 Receptor Signaling Pathway

Selective CB1 receptor antagonists, including this compound, exert their effects by blocking the canonical signaling pathway of the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by endogenous cannabinoids (e.g., anandamide, 2-AG) or exogenous agonists, the Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA).

Furthermore, CB1 receptor activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. By binding to the CB1 receptor, antagonists like this compound prevent the initiation of this signaling cascade, thereby blocking the physiological effects mediated by the receptor.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o Protein CB1->G_protein Activates MAPK MAPK Pathway CB1->MAPK Modulates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Inhibits Endocannabinoid Endocannabinoid (e.g., Anandamide, 2-AG) Endocannabinoid->CB1 Activates This compound This compound (Antagonist) This compound->CB1 Blocks ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Leads to MAPK->Response

CB1 Receptor Antagonism by this compound

Experimental Protocols

Radioligand Binding Assay for CB1 Receptor

This protocol is a standard method to determine the binding affinity (Ki) of a compound for the CB1 receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells) or from brain tissue.

  • The cells or tissue are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the membrane preparation, a radiolabeled CB1 receptor ligand (e.g., [3H]SR141716A), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • For determining non-specific binding, a high concentration of a known unlabeled CB1 ligand is added.

  • The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The binding reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) to separate the bound from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters is then measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

CB1 Receptor Functional Assay (cAMP Assay)

This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cAMP production, providing a measure of its functional potency (IC50).

1. Cell Culture and Plating:

  • Use a cell line stably expressing the human CB1 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement.

  • Plate the cells in a 96-well plate and grow to confluence.

2. Assay Procedure:

  • The cells are first pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a specific period.

  • Subsequently, a known CB1 receptor agonist (e.g., CP55,940) is added to the wells to stimulate the receptor, along with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • The cells are then stimulated with forskolin to increase basal cAMP levels.

3. cAMP Measurement:

  • After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based assays).

4. Data Analysis:

  • The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined.

  • The IC50 value, representing the concentration of the antagonist that produces 50% of its maximal effect, is calculated by plotting the antagonist concentration against the percentage of inhibition of the agonist effect.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B1 Prepare CB1 Receptor Membranes B2 Incubate Membranes with Radioligand & Test Compound B1->B2 B3 Separate Bound from Free Ligand via Filtration B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate Ki Value B4->B5 F1 Culture CB1-Expressing Cells F2 Pre-incubate with Antagonist F1->F2 F3 Stimulate with Agonist & Forskolin F2->F3 F4 Measure Intracellular [cAMP] F3->F4 F5 Calculate IC50 Value F4->F5

Workflow for CB1 Antagonist Characterization

Clinical Development and Outcomes

While this compound and other selective CB1 antagonists showed promise in preclinical studies for the treatment of obesity, their clinical development has been challenging.

  • This compound (AVE1625): Development for obesity was discontinued in Phase II trials. This decision was likely influenced by the severe psychiatric side effects, including anxiety and depression, observed with Rimonabant. This compound is now being repurposed for the treatment of acute cannabinoid overdose.

  • Rimonabant (SR141716A): Was approved in Europe for the treatment of obesity but was later withdrawn from the market due to an increased risk of psychiatric adverse events, including depression and suicidal ideation.

  • Taranabant (MK-0364): Clinical development for obesity was terminated in Phase III trials due to a high incidence of central nervous system-related side effects, particularly anxiety and depression.

  • Surinabant (SR147778): Investigated for smoking cessation, Surinabant did not demonstrate efficacy in helping smokers quit but did show a modest effect in reducing post-cessation weight gain. Its development was also discontinued.

The shared fate of these first-generation CB1 antagonists highlights the significant challenge of dissociating the therapeutic metabolic benefits from the adverse psychiatric effects mediated by central CB1 receptor blockade. Current research efforts are focused on developing peripherally restricted CB1 antagonists that do not cross the blood-brain barrier, aiming to provide the metabolic benefits without the central nervous system side effects.

References

Validating Drinabant's Mechanism in Synthetic Cannabinoid Overdose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of synthetic cannabinoid (SC) use has led to a surge in acute overdose cases, presenting significant challenges to emergency medicine. These potent, full agonists of the cannabinoid receptor 1 (CB1R) can induce severe and life-threatening symptoms, including psychosis, seizures, and cardiovascular instability.[1][2] Currently, there is no FDA-approved antidote for SC overdose, with treatment being primarily supportive.[3][4] This guide provides a comparative analysis of Drinabant, a selective CB1 receptor antagonist, against current and potential alternative treatments for synthetic cannabinoid overdose, supported by available experimental data and detailed methodologies.

Mechanism of Action: this compound as a Direct Antidote

Synthetic cannabinoids induce their profound effects by acting as full agonists at the CB1 receptor, leading to overstimulation of the endocannabinoid system.[5] this compound (formerly AVE1625) is a selective CB1 receptor antagonist that directly counteracts this by blocking the receptor, thereby preventing or reversing the toxic effects of SCs. Opiant Pharmaceuticals (now part of Indivior) is developing an injectable formulation of this compound for the emergency treatment of acute cannabinoid overdose (ACO). Early clinical work by Sanofi, who initially developed this compound for other indications, demonstrated that oral administration could block both subjective and objective effects of inhaled THC and showed a strong safety profile.

Comparative Analysis of Treatment Strategies

The management of synthetic cannabinoid overdose currently relies on supportive care. This guide compares the targeted mechanism of this compound with these existing and proposed interventions.

Treatment/AlternativeMechanism of ActionSupporting Experimental Data HighlightsLimitations & Considerations
This compound Selective CB1 Receptor AntagonistPreclinical studies with other CB1R antagonists (e.g., rimonabant, AM-251) demonstrate reversal of SC-induced effects like hypothermia and seizures in animal models. Early clinical data with oral this compound showed blockage of THC effects.Specific quantitative data on this compound's efficacy against synthetic cannabinoids in preclinical or clinical settings is not yet publicly available.
Benzodiazepines (e.g., Diazepam, Midazolam) Positive allosteric modulators of the GABA-A receptor, enhancing GABAergic inhibition.Effective in managing seizures and agitation, common symptoms of SC overdose. Case series report their use for sedation in agitated patients.Does not reverse the underlying CB1R overstimulation. Can cause respiratory depression, especially in polysubstance overdose.
Naloxone Opioid Receptor AntagonistCase reports suggest potential efficacy in reversing CNS and respiratory depression in some SC overdose cases. This may be due to interactions between the opioid and cannabinoid systems.Mechanism in SC overdose is not fully understood and its efficacy is not consistently reported. Not a standard treatment and may not be effective in all cases.
Supportive Care Symptom managementStandard of care, focusing on maintaining vital functions (airway, breathing, circulation).Does not address the root cause of the toxicity and may require prolonged hospitalization.

Signaling Pathways and Experimental Workflows

To validate the mechanism of this compound and compare its efficacy, specific in vitro and in vivo experimental models are utilized.

Cannabinoid Receptor 1 (CB1R) Signaling Pathway

Synthetic cannabinoids act as agonists, activating the CB1 receptor and leading to a cascade of intracellular events. This compound, as an antagonist, blocks this initial activation.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation SC Synthetic Cannabinoid SC->CB1R Agonist Binding This compound This compound This compound->CB1R Antagonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition MAPK ↑ MAPK Pathway G_protein->MAPK Ion_Channels Ion Channel Modulation G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

CB1R Signaling Pathway Activation by Synthetic Cannabinoids and Blockade by this compound.
Experimental Workflow for In Vivo Validation

A typical preclinical workflow to assess the efficacy of a CB1R antagonist in reversing synthetic cannabinoid-induced effects in a rodent model.

G cluster_setup Experimental Setup cluster_assessment Assessment of Overdose Symptoms cluster_intervention Intervention cluster_outcome Outcome Measurement Animal_Model Rodent Model (e.g., Mice) SC_Admin Synthetic Cannabinoid Administration Animal_Model->SC_Admin Behavioral Behavioral Monitoring (e.g., Tetrad Assay: catalepsy, hypothermia, analgesia, locomotor suppression) SC_Admin->Behavioral Physiological Physiological Monitoring (e.g., Heart Rate, Seizure Activity) SC_Admin->Physiological Drinabant_Admin This compound Administration Behavioral->Drinabant_Admin Alternative_Admin Alternative Treatment Administration (e.g., Benzodiazepine, Naloxone) Behavioral->Alternative_Admin Control_Admin Vehicle Control Behavioral->Control_Admin Physiological->Drinabant_Admin Physiological->Alternative_Admin Physiological->Control_Admin Reversal_Assessment Assessment of Symptom Reversal Drinabant_Admin->Reversal_Assessment Alternative_Admin->Reversal_Assessment Control_Admin->Reversal_Assessment Data_Analysis Quantitative Data Analysis Reversal_Assessment->Data_Analysis

In Vivo Experimental Workflow for Validating this compound's Efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are generalized protocols based on common practices in cannabinoid research.

In Vitro: CB1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the CB1 receptor.

Materials:

  • Cell membranes expressing human CB1 receptors.

  • Radiolabeled CB1 receptor agonist (e.g., [³H]CP55,940).

  • This compound at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare a series of dilutions of this compound.

  • In a multi-well plate, incubate the CB1 receptor-expressing cell membranes with the radiolabeled agonist and varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to calculate the inhibition constant (Ki) of this compound, which represents its binding affinity.

In Vivo: Reversal of Synthetic Cannabinoid-Induced Effects in Rodents

Objective: To assess the ability of this compound to reverse the physiological and behavioral effects of a synthetic cannabinoid.

Animal Model: Male C57BL/6J mice.

Materials:

  • Synthetic cannabinoid (e.g., JWH-018).

  • This compound.

  • Vehicle solution.

  • Equipment for measuring core body temperature, nociception (e.g., tail-flick test), and locomotor activity.

Protocol:

  • Acclimatize mice to the experimental environment.

  • Administer a pre-determined dose of the synthetic cannabinoid (e.g., JWH-018) via intraperitoneal injection.

  • At the time of peak SC effects (e.g., 20-30 minutes post-injection), assess baseline overdose symptoms, including:

    • Hypothermia: Measure rectal temperature.

    • Analgesia: Perform a tail-flick test to measure pain response latency.

    • Locomotor Suppression: Measure movement in an open field arena.

    • Catalepsy: Assess the time the mouse remains in an imposed posture.

  • Administer this compound, a comparator (e.g., diazepam), or vehicle control.

  • Monitor and record the reversal of the assessed symptoms at regular intervals post-treatment.

  • Analyze the data to compare the extent and time course of symptom reversal between treatment groups.

Conclusion

This compound, as a selective CB1 receptor antagonist, holds promise as a targeted antidote for the growing public health concern of synthetic cannabinoid overdose. Its mechanism of action directly addresses the pathophysiology of SC toxicity. While direct comparative clinical data is still forthcoming, preclinical evidence with similar compounds strongly supports its potential efficacy. Further research, including randomized controlled trials, is necessary to definitively establish the clinical utility of this compound in comparison to current supportive care measures and other potential interventions like naloxone. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this compound's role in managing this challenging clinical scenario.

References

A Comparative Analysis of Drinabant and Naloxone for Overdose Reversal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, objective comparison of Drinabant and Naloxone, two critical antagonists in the context of substance overdose. While both are utilized for overdose reversal, their targets and primary indications differ significantly. Naloxone is the established standard of care for opioid overdose, whereas this compound is an investigational drug for the reversal of acute cannabinoid overdose (ACO). This document outlines their mechanisms of action, presents available quantitative data from preclinical and clinical studies, details experimental methodologies, and visualizes their respective signaling pathways.

Executive Summary

Naloxone is a competitive antagonist of mu-opioid receptors, effectively and rapidly reversing the life-threatening respiratory depression caused by opioids like fentanyl and heroin.[1][2][3] this compound, a selective cannabinoid 1 (CB1) receptor antagonist, is under development to treat the symptoms of acute cannabinoid overdose, which can include extreme lethargy, anxiety, and psychosis.[4][5] This guide aims to provide a clear, data-driven comparison of these two compounds to inform research and development in the field of overdose reversal agents.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Naloxone. It is crucial to note that direct comparison of potencies is challenging due to their different target receptors and overdose contexts.

Parameter This compound Naloxone Receptor Target
Primary Receptor Cannabinoid Receptor 1 (CB1)Mu-Opioid Receptor (MOR)-
Binding Affinity (Ki) ~1.8-18 nM (for human CB1)~1.1-57.4 nM (for mu-opioid)-
Functional Potency (IC50) 10 nM (rat CB1), 25 nM (human CB1) for inhibition of agonist-stimulated calcium signal11.28 nM (antagonist property in the presence of 1 µM morphine)-
In Vivo Efficacy (ED50) Not established for overdose reversal. Oral doses of 20-120 mg reduced THC effects in humans.1.95 nmol (i.t.) and 50.6 nmol/kg (s.c.) for precipitating withdrawal jumping in morphine-dependent mice.-

Table 1: Comparative quantitative data for this compound and Naloxone.

Mechanism of Action and Signaling Pathways

Naloxone: As a competitive antagonist at the mu-opioid receptor (MOR), naloxone displaces opioids from these receptors, thereby reversing their effects. Opioid binding to MOR, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and the modulation of ion channels, resulting in reduced neuronal excitability and respiratory depression. Naloxone's binding blocks these downstream effects.

This compound: this compound is a selective antagonist of the CB1 receptor, another GPCR. Cannabinoid agonists like THC activate CB1 receptors, leading to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels, which alters neurotransmitter release. By blocking the CB1 receptor, this compound is intended to reverse the psychoactive and physiological effects of cannabinoid overdose.

Signaling Pathway Diagrams

MOR_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o MOR->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_channel K+ Channel K_efflux ↑ K+ Efflux K_channel->K_efflux Opioid Opioid (e.g., Fentanyl) Opioid->MOR Binds & Activates Naloxone Naloxone Naloxone->MOR Binds & Blocks Reversal Reversal of Respiratory Depression G_protein->AC Inhibits G_protein->Ca_channel Inhibits G_protein->K_channel Activates Resp_Depression Respiratory Depression cAMP->Resp_Depression Ca_influx->Resp_Depression K_efflux->Resp_Depression

Caption: Mu-Opioid Receptor Signaling and Naloxone Antagonism.

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o CB1->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_channel K+ Channel K_efflux ↑ K+ Efflux K_channel->K_efflux Cannabinoid Cannabinoid (e.g., THC) Cannabinoid->CB1 Binds & Activates This compound This compound This compound->CB1 Binds & Blocks Reversal Reversal of ACO Symptoms G_protein->AC Inhibits G_protein->Ca_channel Inhibits G_protein->K_channel Activates ACO_Symptoms Acute Cannabinoid Overdose Symptoms cAMP->ACO_Symptoms Ca_influx->ACO_Symptoms K_efflux->ACO_Symptoms

Caption: CB1 Receptor Signaling and this compound Antagonism.

Experimental Protocols

Naloxone: In Vivo Opioid Antagonism (Hot-Plate Test)

This protocol is a standard method for assessing the antagonist effects of naloxone against opioid-induced analgesia in animal models.

  • Model: Male Swiss-Webster mice.

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., paw lick, jump) is determined by placing the mouse on a hot plate maintained at a constant temperature (e.g., 55°C). A cut-off time is established to prevent tissue damage.

    • An opioid agonist (e.g., morphine, 10 mg/kg, s.c.) is administered.

    • At the time of peak opioid effect, the latency to the nociceptive response is measured again to confirm analgesia.

    • Naloxone is administered (e.g., 0.1-10 mg/kg, s.c.) and the latency is measured at various time points to determine the reversal of the analgesic effect.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated, and the dose-response curve for naloxone's antagonism is generated to determine the ED50.

This compound: Antagonism of THC-Induced Effects in Humans

This protocol describes a clinical study to evaluate the efficacy of this compound in blocking the effects of inhaled THC.

  • Subjects: Healthy male, experienced cannabis users.

  • Design: Double-blind, placebo-controlled.

  • Procedure:

    • Subjects receive an oral dose of this compound (20, 60, or 120 mg) or placebo.

    • Three hours post-dose, subjects inhale a cumulative dose of 18 mg of THC vapor over a four-hour period.

    • Objective measures (heart rate, body sway) and subjective measures (visual analog scales for "feeling high") are recorded throughout the session.

  • Data Analysis: The effects of this compound on THC-induced changes are compared to placebo to assess the degree of antagonism.

Experimental Workflow Diagram

Experimental_Workflow cluster_naloxone Naloxone Antagonism Protocol cluster_this compound This compound Antagonism Protocol N_Start Start N_Baseline Measure Baseline Nociceptive Response N_Start->N_Baseline N_Opioid Administer Opioid Agonist N_Baseline->N_Opioid N_Confirm Confirm Analgesia N_Opioid->N_Confirm N_Naloxone Administer Naloxone N_Confirm->N_Naloxone N_Measure Measure Reversal of Analgesia N_Naloxone->N_Measure N_End End N_Measure->N_End D_Start Start D_Admin Administer this compound or Placebo D_Start->D_Admin D_THC Administer THC Vapor D_Admin->D_THC D_Measure Measure Objective & Subjective Effects D_THC->D_Measure D_End End D_Measure->D_End

Caption: Workflow for In Vivo Antagonism Studies.

Conclusion

Naloxone is a well-established, life-saving medication for opioid overdose with a clear mechanism of action and extensive clinical data supporting its use. This compound is an investigational compound with a distinct mechanism targeting the cannabinoid system. While both are antagonists for overdose reversal, they are not interchangeable and address different public health challenges. The development of an injectable formulation of this compound for acute cannabinoid overdose highlights a growing need for treatments in this area. Further research, including head-to-head studies in polysubstance overdose scenarios, may be warranted to fully understand the potential therapeutic applications and limitations of these and other overdose reversal agents.

References

Off-target screening of Drinabant against other receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drinabant: Known Selectivity

This compound is recognized as a potent and selective antagonist of the CB1 receptor.[1] It inhibits agonist-stimulated calcium signaling with IC50 values of 25 nM for the human CB1 receptor and 10 nM for the rat CB1 receptor.[1] Importantly, it is reported to be ineffective at the human CB2 receptor, indicating a high degree of selectivity between these two major cannabinoid receptor subtypes.[1] However, its interaction with a wider array of other potential off-target proteins has not been extensively published.

Importance of Off-Target Screening

Off-target interactions are a significant consideration in drug development, as they can lead to unforeseen side effects or provide opportunities for drug repositioning. Comprehensive screening of a compound against a panel of receptors, enzymes, and ion channels is a critical step to build a detailed safety and selectivity profile. This process helps in the early identification of potential liabilities and reduces the risk of late-stage clinical failures.

Data Presentation: A Template for Off-Target Screening Results

To facilitate a clear and objective comparison of a compound's activity across various potential off-targets, quantitative data should be summarized in a structured format. The following table provides a template that would be used to present such data for this compound, were it publicly available.

Target Assay Type This compound Activity (IC50/Ki/EC50 in µM) Reference Compound Reference Activity (IC50/Ki/EC50 in µM)
Hypothetical Data
Adrenergic α1ABinding Assay> 10Prazosin0.001
Dopamine D2Binding Assay> 10Haloperidol0.002
Serotonin 5-HT2AFunctional Assay> 10Ketanserin0.003
hERGElectrophysiology> 10Dofetilide0.01
...............

Caption: This table illustrates a hypothetical off-target screening summary for this compound, showcasing its potential interactions with a panel of receptors and ion channels. The data would typically be presented as IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), or EC50 (half-maximal effective concentration).

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of off-target screening data. The following are examples of standard protocols used in the industry.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a test compound for a specific receptor.

  • Membrane Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand with high affinity and specificity for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, which represents the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux Assay)

Functional assays measure the biological response of a cell upon receptor activation or inhibition.

  • Cell Culture: Cells stably expressing the receptor of interest are cultured in microplates.

  • Loading with Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (e.g., this compound) is added to the cells at various concentrations and incubated for a specific period.

  • Agonist Stimulation: A known agonist for the receptor is added to stimulate a cellular response, such as an increase in intracellular calcium.

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a plate reader.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) is calculated.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes. The following are Graphviz (DOT language) representations of a typical off-target screening workflow and a generic G-protein coupled receptor (GPCR) signaling pathway.

OffTargetScreeningWorkflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) BindingAssay Radioligand Binding Assays Compound->BindingAssay FunctionalAssay Functional Assays (e.g., Calcium Flux) Compound->FunctionalAssay ReceptorPanel Panel of Off-Target Receptors ReceptorPanel->BindingAssay ReceptorPanel->FunctionalAssay Data Raw Data Acquisition BindingAssay->Data FunctionalAssay->Data Analysis IC50/Ki Determination Data->Analysis Profile Selectivity Profile Generation Analysis->Profile

Caption: A generalized workflow for in vitro off-target screening of a test compound.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Ligand Ligand (Agonist) Ligand->GPCR Binds Downstream Downstream Signaling SecondMessenger->Downstream Activates

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling cascade.

Conclusion

While specific off-target screening data for this compound is not publicly available, the principles and methodologies for conducting such an evaluation are well-established. A thorough understanding of a drug candidate's selectivity profile is paramount for ensuring its safety and efficacy. The templates and protocols provided in this guide offer a framework for the systematic evaluation of potential off-target interactions for any compound in development, including the ongoing assessment of molecules like this compound. Researchers are encouraged to consult specialized screening services to obtain comprehensive and reliable off-target data for their compounds of interest.

References

A Head-to-Head Comparison of Drinabant and Other ACO Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anti-obesity (ACO) therapeutics has been significantly shaped by the exploration of cannabinoid 1 receptor (CB1R) antagonists and inverse agonists. These compounds target the endocannabinoid system, a key regulator of appetite and energy homeostasis. While promising for their efficacy in weight reduction, this class of drugs has been beset by challenges, most notably adverse psychiatric effects. This guide provides a detailed head-to-head comparison of Drinabant (AVE1625) with other notable CB1R antagonists, Rimonabant and Taranabant, focusing on their performance, underlying mechanisms, and the experimental data that defined their development.

Introduction to CB1R Antagonism in Obesity

The overactivation of the endocannabinoid system is associated with obesity and metabolic syndrome. CB1R antagonists were developed to counteract this by blocking the receptor, leading to decreased appetite, reduced food intake, and consequently, weight loss. Rimonabant was the first in this class to be approved for clinical use in Europe, but was later withdrawn due to severe psychiatric side effects, including depression and suicidal ideation.[1][2] This set a precedent for the evaluation of other drugs in this class, including this compound and Taranabant, both of which were ultimately discontinued during clinical development for similar safety concerns.[3][4]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound, Rimonabant, and Taranabant, providing a comparative overview of their preclinical potency and clinical efficacy.

Table 1: Preclinical and In Vitro Data

ParameterThis compound (AVE1625)Rimonabant (SR141716A)Taranabant (MK-0364)
Mechanism of Action Selective CB1 Receptor AntagonistSelective CB1 Receptor Antagonist/Inverse AgonistSelective CB1 Receptor Inverse Agonist
IC50 (hCB1-R) 25 nM[5]--
IC50 (rCB1-R) 10 nM--
Ki (CB1R) -1.98 ± 0.13 nM0.13 ± 0.01 nM
Selectivity Ineffective for hCB2-R~25-fold more selective for mouse CB1 vs. mouse CB2-

Table 2: Clinical Efficacy in Obesity Trials (at 1 year)

ParameterThis compound (AVE1625)Rimonabant (20 mg/day)Taranabant (2 mg/day)
Mean Weight Loss (Placebo-Subtracted) Development discontinued in Phase IIb, limited data available2.6 to 6.3 kg~5.0 kg
Waist Circumference Reduction (Placebo-Subtracted) -~4.2 cmSignificant reduction vs. placebo
HDL Cholesterol Increase -~16.4% (vs. baseline)No significant effect vs. placebo
Triglyceride Reduction -~6.9% (vs. baseline)Significant reduction vs. placebo

Table 3: Key Adverse Events in Clinical Trials

Adverse Event ProfileThis compound (AVE1625)RimonabantTaranabant
Psychiatric Discontinued due to psychiatric side effects similar to RimonabantIncreased risk of depression, anxiety, and suicidal ideationDose-related increases in irritability, anger/aggression, and depression-related events
Gastrointestinal -NauseaDiarrhea and nausea
Nervous System -DizzinessDizziness

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate the CB1 receptor signaling pathway and a typical workflow for preclinical obesity studies.

CB1R_Signaling_Pathway CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor Gi_alpha Gαi CB1R->Gi_alpha Activates G_beta_gamma Gβγ CB1R->G_beta_gamma Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Ca_Channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Allows Endocannabinoid Endocannabinoid (Agonist) Endocannabinoid->CB1R Activates ACO ACO (this compound, etc.) Antagonist/Inverse Agonist ACO->CB1R Blocks Gi_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits Neurotransmitter_release Reduced Neurotransmitter Release Ca_influx->Neurotransmitter_release Triggers

Caption: CB1 Receptor Signaling Pathway.

Preclinical_Obesity_Study_Workflow Preclinical Obesity Study Workflow start Animal Model Selection (e.g., C57BL/6J mice) diet Induction of Obesity (High-Fat Diet for 15 weeks) start->diet randomization Randomization into Treatment Groups diet->randomization treatment Daily Administration (Vehicle, this compound, etc.) randomization->treatment monitoring Daily Monitoring (Body Weight, Food Intake) treatment->monitoring metabolic_tests Metabolic Assessments (Glucose Tolerance, Insulin Resistance) monitoring->metabolic_tests analysis Data Analysis and Interpretation monitoring->analysis tissue_collection Tissue Collection (Adipose, Liver) metabolic_tests->tissue_collection tissue_collection->analysis

References

Validating the Therapeutic Window of Drinabant for Acute Cannabinoid Overdose (ACO): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial research into "Drinabant for ACO" revealed that in this specific pharmacological context, "ACO" refers to Acute Cannabinoid Overdose , not Asthma-COPD Overlap. This compound, a cannabinoid receptor 1 (CB1) antagonist, is being developed as a targeted treatment for the reversal of symptoms associated with the overconsumption of Δ⁹-tetrahydrocannabinol (THC) and synthetic cannabinoids.[1][2][3][4] This guide, therefore, focuses on the therapeutic potential of this compound for Acute Cannabinoid Overdose, comparing it with the current standard of care.

There are currently no FDA-approved treatments specifically for Acute Cannabinoid Overdose.[2] The current standard of care is supportive, focusing on managing the symptoms until the effects of the cannabinoids subside.

Comparative Analysis of Treatment Approaches for Acute Cannabinoid Overdose

The following table summarizes the key differences between the investigational drug this compound and the current standard of supportive care for the management of ACO.

FeatureThis compound (Investigational)Supportive Care (Current Standard)
Primary Mechanism Targeted pharmacological intervention: Selective CB1 receptor antagonist that competitively blocks the binding of THC and synthetic cannabinoids.Symptom management: Non-specific interventions to alleviate clinical signs of overdose.
Therapeutic Goal Rapid reversal of the central nervous system effects of cannabinoid intoxication.Patient safety and comfort; mitigation of complications such as psychosis, anxiety, and cardiovascular stress.
Route of Administration Intended as a parenteral (injectable) formulation for rapid onset in an emergency setting.Varied; includes oral medications (e.g., benzodiazepines), intravenous fluids, and physical reassurance.
Key Intervention Administration of this compound (OPNT004).Observation, reassurance, and administration of sedatives (e.g., benzodiazepines) for agitation or psychosis.
Onset of Action Expected to be rapid (within minutes) due to the injectable formulation.Varies depending on the intervention; reassurance is immediate, while medications may take 30-60 minutes for full effect.
Treatment Duration Single or repeated doses as needed to counteract the cannabinoid effects.Potentially hours of observation and symptomatic treatment until the intoxication resolves.
Clinical Status Preclinical development; clinical trials are planned.Established standard of care in emergency medicine.

This compound: Mechanism of Action in Acute Cannabinoid Overdose

This compound is a selective antagonist of the cannabinoid receptor 1 (CB1). In an overdose situation, THC and synthetic cannabinoids act as agonists at CB1 receptors, leading to the characteristic symptoms of intoxication. This compound is designed to competitively block these receptors, thereby displacing the agonists and reversing their effects.

This compound Mechanism of Action cluster_neuron Presynaptic Neuron CB1 CB1 Receptor Effects Intoxication Effects (Anxiety, Paranoia, etc.) CB1->Effects Triggers THC THC / Synthetic Cannabinoid (Agonist) THC->CB1 Binds & Activates This compound This compound (Antagonist) This compound->CB1 Binds & Blocks

Caption: this compound competitively antagonizes the CB1 receptor, blocking THC binding.

Experimental Protocols

As this compound for ACO is in the preclinical stage, detailed clinical trial protocols are not yet published. However, a potential Phase I/II clinical trial design can be outlined based on standard practices for such investigations.

Hypothetical Phase I/II Clinical Trial Protocol: A Randomized, Double-Blind, Placebo-Controlled Study of Injectable this compound for Acute Cannabinoid Overdose

  • Objective: To evaluate the safety, tolerability, and efficacy of injectable this compound in reversing the symptoms of moderate to severe Acute Cannabinoid Overdose.

  • Study Population: Adults presenting to an emergency department with symptoms of ACO, confirmed by history and clinical presentation.

  • Methodology:

    • Screening and Enrollment: Patients meeting inclusion criteria (e.g., significant agitation, paranoia, hallucinations, tachycardia) will be enrolled after providing informed consent.

    • Randomization: Participants will be randomly assigned to one of several cohorts: placebo, or a low, medium, or high dose of intravenous this compound.

    • Treatment: A single dose of the assigned treatment will be administered.

    • Assessments:

      • Primary Endpoint: Change from baseline in a composite score of ACO symptoms (e.g., a visual analog scale for "feeling high," anxiety levels, and heart rate) at 30 minutes post-administration.

      • Secondary Endpoints: Time to resolution of symptoms, need for rescue medication (e.g., benzodiazepines), and incidence of adverse events.

      • Pharmacokinetics: Blood samples will be collected at various time points to determine the pharmacokinetic profile of this compound.

    • Safety Monitoring: Continuous monitoring of vital signs and regular assessment for adverse events, with particular attention to potential psychiatric side effects, given the history of the CB1 antagonist class.

Clinical Trial Workflow Start Patient Presents to ED with ACO Symptoms Screening Inclusion/Exclusion Criteria Met Start->Screening Consent Informed Consent Obtained Screening->Consent Randomization Randomization Consent->Randomization Dose_A This compound (Low Dose) Randomization->Dose_A Group 1 Dose_B This compound (High Dose) Randomization->Dose_B Group 2 Placebo Placebo Randomization->Placebo Group 3 Assessment Primary & Secondary Endpoint Assessment Dose_A->Assessment Dose_B->Assessment Placebo->Assessment Safety Safety Monitoring Assessment->Safety End End of Study Safety->End

Caption: A potential workflow for a clinical trial of this compound in ACO patients.

Logical Comparison of Therapeutic Strategies

The development of this compound represents a shift from a supportive care model to a targeted intervention for ACO. This diagram illustrates the logical differences in these approaches.

Therapeutic Strategy Comparison cluster_supportive Supportive Care cluster_this compound This compound Therapy ACO Acute Cannabinoid Overdose Event Observe Observation ACO->Observe Antagonize Administer this compound to Block CB1 Receptors ACO->Antagonize Reassure Reassurance Sedate Symptomatic Treatment (e.g., Benzodiazepines) Outcome_Supportive Gradual Symptom Resolution (Hours) Sedate->Outcome_Supportive Outcome_this compound Rapid Reversal of Intoxication (Minutes) Antagonize->Outcome_this compound

References

Comparative Pharmacokinetics of Drinabant and Rimonabant: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the pharmacokinetic profiles of two selective CB1 receptor antagonists, Drinabant and Rimonabant, to inform preclinical and clinical research.

This compound (AVE-1625) and Rimonabant (SR141716) are selective cannabinoid receptor 1 (CB1) antagonists.[1] While both were developed to modulate the endocannabinoid system, their clinical development trajectories have diverged. Rimonabant was briefly approved in Europe for the treatment of obesity but was later withdrawn due to severe psychiatric side effects.[2][3] this compound was also investigated for obesity and other conditions but its development was discontinued, likely due to similar safety concerns.[1] Understanding the comparative pharmacokinetics of these compounds is crucial for interpreting existing data and guiding the development of future CB1 receptor modulators with improved safety profiles.

Pharmacokinetic Parameters

A direct quantitative comparison of the pharmacokinetic parameters of this compound and Rimonabant is challenging due to the limited publicly available preclinical data for this compound. However, data from a human study provides some insight into their comparative profiles.

ParameterThis compoundRimonabantSpeciesNotes
Model Two-compartmentTwo-compartmentHuman[3]
IC₅₀ (Heart Rate) 12.1 - 376 ng/mL6.42 - 202 ng/mLHuman
IC₅₀ (VAS "Feeling High") 12.1 - 376 ng/mL6.42 - 202 ng/mLHuman

IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the THC-induced effect. VAS: Visual Analogue Scale

Absorption

Both this compound and Rimonabant are orally active. Preclinical data for Rimonabant indicates a long duration of action following oral administration.

Distribution

Pharmacokinetic modeling suggests that both this compound and Rimonabant fit a two-compartment model, indicating distribution from a central compartment (bloodstream) into a peripheral compartment (tissues). Rimonabant has been shown to distribute widely into brown fat in rats. The potential for central nervous system (CNS) penetration is a critical factor for CB1 antagonists, as central receptor engagement is believed to be linked to the psychiatric side effects observed with Rimonabant.

Metabolism

The metabolism of Rimonabant has been more extensively studied than that of this compound.

Rimonabant:

  • Primary Pathways: The major biotransformation pathways for Rimonabant include oxidative dehydrogenation of the piperidinyl ring to form an iminium ion, hydroxylation of the piperidinyl ring, and cleavage of the amide linkage.

  • CYP450 Involvement: Rimonabant is a substrate and an irreversible, time-dependent inhibitor of Cytochrome P450 3A4 (CYP3A4). This interaction is significant as CYP3A4 is a major enzyme in drug metabolism. The formation of a reactive iminium ion metabolite by CYP3A4 has been linked to cytotoxicity in in-vitro studies.

This compound:

  • Publicly available information on the specific metabolic pathways and CYP450 enzyme involvement for this compound is limited.

Excretion

Experimental Protocols

The following describes a general methodology for a preclinical oral pharmacokinetic study, which would be applicable for compounds like this compound and Rimonabant.

Objective: To determine the pharmacokinetic profile of a test compound after a single oral dose in rodents.

Materials:

  • Test compound (e.g., this compound or Rimonabant)

  • Vehicle for oral administration (e.g., 0.5% sodium carboxymethyl cellulose)

  • Sprague-Dawley rats (or other appropriate rodent model)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the study.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: The test compound is formulated in the vehicle at the desired concentration. A single oral dose is administered to each animal via gavage.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via a suitable route, such as the tail vein or retro-orbital sinus. To maintain blood volume, sterile saline may be administered.

  • Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma. The plasma is then transferred to labeled tubes and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the test compound are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental or compartmental analysis.

Visualizations

Below are diagrams illustrating a typical experimental workflow for a pharmacokinetic study and the CB1 receptor signaling pathway.

G cluster_pre_study Pre-Study cluster_study_execution Study Execution cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Dosing (Gavage) fasting->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing bioanalysis LC-MS/MS Analysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Experimental workflow for a preclinical oral pharmacokinetic study.

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1 Activates Antagonist This compound / Rimonabant Antagonist->CB1 Blocks G_protein->AC Inhibits ATP ATP ATP->AC Cellular_Response Decreased Neuronal Excitability cAMP->Cellular_Response Leads to

Caption: Simplified CB1 receptor signaling pathway showing antagonist action.

References

A Comparative Cross-Validation of Drinabant's Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of Drinabant, a selective cannabinoid CB1 receptor antagonist, across various animal models of obesity, pain, and addiction. While this compound's clinical development for obesity was halted, its potential therapeutic applications continue to be explored, necessitating a clear understanding of its preclinical profile. This document summarizes key experimental data, details methodologies for pivotal studies, and visually represents associated biological pathways and workflows to facilitate objective evaluation against other CB1 receptor antagonists, primarily Rimonabant, a well-characterized compound in this class.

Data Presentation: Quantitative Comparison of this compound and Rimonabant

The following tables summarize the quantitative effects of this compound and the comparator compound, Rimonabant, in animal models of obesity, neuropathic pain, and cocaine addiction.

Table 1: Effects on Obesity in Diet-Induced Obese (DIO) Rodent Models

CompoundAnimal ModelDoseDurationKey Findings
This compound Female Hanover Wistar rats10 mg/kg (oral, once daily)12 daysMarked weight reduction within the first 3 days, with animals maintaining a lower body weight. Resulted in a 7.3 ± 1.3 g fat loss over the 12-day treatment period.[1]
Rimonabant Male C57BL/6J mice (DIO)10 mg/kg/day (oral)28 daysSignificantly reduced body weight and adiposity. Reversed high-fat diet-induced fatty liver and improved plasma lipid profiles.[2]
Rimonabant Male C57BL/6J mice (DIO)10 mg/kg/day (oral)4 weeksInduced weight loss through both diet-intake-dependent and -independent mechanisms. Reduced inflammation in adipose tissue and liver.[3][4]
Rimonabant Mice (DIO)10 mg/kg/day (oral)6 weeksImproved liver and adipose tissue lipid metabolism.[5]

Table 2: Effects on Neuropathic Pain in Rodent Models

CompoundAnimal ModelDoseDurationKey Findings
Rimonabant Rats (Chronic Constriction Injury of sciatic nerve)1, 3, and 10 mg/kg (oral, once daily)1 weekDose-dependently attenuated both thermal and mechanical hyperalgesia. The effects were associated with a reduction in pro-inflammatory mediators.
Rimonabant Mice (Chronic Constriction Injury)Not specifiedNot specifiedA CB1 antagonist blocked the anti-allodynic effect of myrcene, indicating CB1 receptor involvement in pain modulation.

Table 3: Effects on Cocaine Self-Administration in Rat Models

CompoundAnimal ModelDoseKey Findings
Rimonabant RatsNot specifiedReduces breakpoints for cocaine self-administration under a progressive ratio schedule in rats with escalated intake.
AM251 (CB1 antagonist) Male Sprague-Dawley rats1, 3 µ g/side (intra-NAc/VTA) or 1 mg/kg (i.p.)Attenuated cocaine intake and reinstatement of cocaine-seeking behavior only in rats with a history of stress-induced escalation of drug use.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Diet-Induced Obesity (DIO) Model in Mice

Objective: To evaluate the effect of CB1 receptor antagonists on body weight, adiposity, and metabolic parameters in a model that mimics human obesity.

Protocol:

  • Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.

  • Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet: After a period of acclimatization on a standard chow diet, mice are switched to a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 14-19 weeks to induce obesity. A control group is maintained on a standard diet.

  • Treatment: Obese mice are then treated daily with the test compound (e.g., this compound or Rimonabant) or vehicle via oral gavage. Doses typically range from 1 to 10 mg/kg.

  • Measurements:

    • Body weight and food intake: Measured daily or several times per week.

    • Body composition: Adiposity (fat mass) and lean mass are assessed at the beginning and end of the treatment period using techniques like dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing specific fat pads.

    • Metabolic parameters: At the end of the study, blood samples are collected to measure plasma levels of glucose, insulin, triglycerides, and cholesterol. Liver triglyceride content is also often measured to assess hepatic steatosis.

  • Statistical Analysis: Data are typically analyzed using ANOVA followed by post-hoc tests to compare treatment groups with the vehicle control group.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

Objective: To assess the analgesic effects of CB1 receptor antagonists on neuropathic pain, characterized by hyperalgesia and allodynia.

Protocol:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Surgery: Under anesthesia, the common sciatic nerve is exposed at the level of the mid-thigh. Four loose ligatures are tied around the nerve at 1 mm intervals. This procedure induces a chronic nerve compression that leads to the development of neuropathic pain symptoms.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

    • Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) directed at the plantar surface of the hind paw. The latency to paw withdrawal is recorded.

  • Treatment: Once neuropathic pain is established (typically 7 days post-surgery), animals are treated with the CB1 antagonist (e.g., Rimonabant at 1, 3, or 10 mg/kg) or vehicle, usually via oral administration, once daily for a specified period (e.g., one week).

  • Data Collection: Behavioral tests are performed before and at multiple time points during and after the treatment period to evaluate the onset, magnitude, and duration of the analgesic effect.

  • Biochemical Analysis: At the end of the study, nerve tissue and spinal cord samples may be collected to measure levels of inflammatory and nociceptive mediators.

Cocaine Self-Administration Model in Rats

Objective: To evaluate the effect of CB1 receptor antagonists on the reinforcing properties of cocaine and the motivation to seek the drug.

Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on the back.

  • Self-Administration Training:

    • Rats are placed in operant conditioning chambers equipped with two levers.

    • Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 or 0.75 mg/kg/infusion) and the presentation of drug-associated cues (e.g., a light and a tone).

    • Pressing the "inactive" lever has no programmed consequences.

    • Training sessions are conducted daily until a stable pattern of self-administration is established.

  • Treatment: The CB1 antagonist (e.g., Rimonabant or AM251) or vehicle is administered systemically (e.g., intraperitoneally) or directly into specific brain regions (e.g., nucleus accumbens or ventral tegmental area) before the self-administration session.

  • Testing Paradigms:

    • Fixed-Ratio (FR) Schedule: The effect of the antagonist on the number of cocaine infusions earned is measured.

    • Progressive-Ratio (PR) Schedule: The "breakpoint," or the number of lever presses an animal is willing to make for a single infusion, is determined to assess the motivation for the drug.

    • Reinstatement Model: After extinction of the drug-seeking behavior (lever pressing no longer delivers cocaine), the ability of a drug-associated cue or a priming injection of cocaine to reinstate lever pressing is assessed following pretreatment with the CB1 antagonist.

Mandatory Visualizations

CB1 Receptor Signaling Pathway

CB1_Signaling_Pathway CB1R CB1 Receptor Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway Gi_o->MAPK Activates Ca_channel Ca2+ Channels Gi_o->Ca_channel Inhibits K_channel K+ Channels Gi_o->K_channel Activates cAMP cAMP PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release Reduced Influx Inhibits K_channel->Neurotransmitter_Release Increased Efflux Inhibits This compound This compound (Antagonist) This compound->CB1R

Caption: Simplified CB1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

Preclinical_Workflow start Hypothesis: This compound shows efficacy in a specific disease model model_selection Animal Model Selection (e.g., DIO mice, CCI rats, Cocaine self-admin rats) start->model_selection acclimatization Acclimatization & Baseline Measurements model_selection->acclimatization randomization Randomization into Treatment Groups (Vehicle, this compound doses, Comparator) acclimatization->randomization treatment Chronic Dosing Administration (e.g., Oral gavage) randomization->treatment data_collection In-life Data Collection (Body weight, behavior, etc.) treatment->data_collection end_point End-point Measurements (Blood analysis, tissue collection) treatment->end_point data_collection->end_point analysis Data Analysis & Interpretation data_collection->analysis end_point->analysis conclusion Conclusion on Efficacy & Safety Profile analysis->conclusion

Caption: General experimental workflow for preclinical evaluation of this compound in animal models.

References

Drinabant's Efficacy Against Synthetic Cannabinoids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CB1 receptor antagonist Drinabant's potential efficacy against various synthetic cannabinoids. The data presented is compiled from multiple in vitro and in vivo studies to offer a comparative overview.

This compound (AVE-1625) is a selective cannabinoid 1 (CB1) receptor antagonist that has been investigated for its therapeutic potential in treating acute cannabinoid overdose, including those caused by potent synthetic cannabinoids.[1][2] Synthetic cannabinoids represent a large and structurally diverse class of compounds that often exhibit higher affinity and efficacy at the CB1 receptor compared to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[[“]][4] This heightened activity is associated with a greater risk of severe adverse effects.[4] Understanding the efficacy of a CB1 antagonist like this compound against these synthetic compounds is crucial for the development of effective overdose treatments.

Comparative Efficacy Data

Direct comparative studies evaluating this compound against a wide array of synthetic cannabinoids are limited. However, by collating data from various sources, we can establish an indirect comparison of their potencies at the CB1 receptor.

Table 1: In Vitro Antagonist Activity of this compound at CB1 Receptors

CompoundReceptorAssay TypeParameterValue (nM)
This compoundHuman CB1Agonist-stimulated Calcium SignalIC₅₀25
This compoundRat CB1Agonist-stimulated Calcium SignalIC₅₀10

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of an antagonist required to inhibit 50% of the maximal response induced by an agonist.

Table 2: CB1 Receptor Binding Affinity and Functional Potency of Selected Synthetic Cannabinoids

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Efficacy (% of full agonist)
JWH-018Human CB19.00 ± 5.0014.7 - 102Full agonist
CP-47,497Human CB1~2.24.4Full agonist
AM-2201Human CB1~1.0~3.0Full agonist
XLR-11Human CB1~5.0~20.0Full agonist
UR-144Human CB1~150~40.0Full agonist

Kᵢ (Inhibition constant) represents the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect.

The data suggests that this compound is a potent CB1 receptor antagonist. The selected synthetic cannabinoids are all full agonists at the CB1 receptor with high binding affinities, in some cases significantly higher than that of THC. For this compound to be an effective antidote, its ability to displace these potent agonists from the CB1 receptor is critical. While a direct comparison of IC₅₀ and EC₅₀ values can be complex due to differing experimental conditions, the low nanomolar potency of this compound suggests it has the potential to effectively antagonize the effects of these synthetic cannabinoids.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of experimental data. Below are summaries of common protocols used to assess the efficacy of cannabinoid receptor ligands.

In Vitro Methodologies

1. CB1 Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Kᵢ) of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • Assay Components:

    • Cell membranes containing CB1 receptors.

    • A radiolabeled CB1 receptor agonist or antagonist (e.g., [³H]CP55,940 or [³H]SR141716A).

    • The unlabeled test compound (e.g., a synthetic cannabinoid or this compound) at various concentrations.

  • Procedure:

    • The cell membranes, radioligand, and test compound are incubated together to allow for competitive binding.

    • The mixture is then filtered to separate the receptor-bound radioligand from the unbound radioligand.

    • The amount of radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

2. cAMP Functional Assay

This assay measures the ability of a compound to either inhibit (agonist) or block the inhibition of (antagonist) the production of cyclic adenosine monophosphate (cAMP), a second messenger involved in CB1 receptor signaling.

  • Cell Culture: Cells expressing the human CB1 receptor are cultured and treated with forskolin, a substance that stimulates cAMP production.

  • Agonist Testing:

    • Cells are incubated with varying concentrations of a test agonist (e.g., a synthetic cannabinoid).

    • The level of cAMP is measured using a detection kit (e.g., enzyme immunoassay).

    • A dose-response curve is generated to determine the EC₅₀ and maximal efficacy (Eₘₐₓ).

  • Antagonist Testing:

    • Cells are pre-incubated with the antagonist (e.g., this compound) at various concentrations.

    • A known CB1 agonist is then added.

    • The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is measured to determine its IC₅₀ or pA₂ value.

In Vivo Methodology

Cannabinoid Tetrad Test in Mice

This is a series of four behavioral and physiological tests used to characterize the in vivo effects of cannabinoid agonists and the ability of antagonists to block these effects.

  • Hypolocomotion: Spontaneous activity is measured by placing a mouse in an open field and counting the number of line crossings over a set period.

  • Catalepsy: The "bar test" is used, where the mouse's forepaws are placed on a raised bar. The time the mouse remains immobile is recorded.

  • Hypothermia: Core body temperature is measured using a rectal probe.

  • Analgesia: The hot plate or tail-flick test is used to assess the mouse's response to a thermal stimulus.

For antagonist studies, the antagonist (e.g., this compound) is administered prior to the agonist (e.g., a synthetic cannabinoid), and the degree to which the tetrad effects are prevented is quantified.

Visualizations

Signaling Pathway of CB1 Receptor Activation and Antagonism

CB1 Signaling Pathway cluster_agonist Agonist Action cluster_antagonist Antagonist Action SC Synthetic Cannabinoid CB1_active CB1 Receptor (Active) SC->CB1_active Binds and Activates G_protein Gi/o Protein Activation CB1_active->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Cellular_Effects Cellular Effects (e.g., altered neurotransmission) cAMP_decrease->Cellular_Effects This compound This compound CB1_inactive CB1 Receptor (Inactive) This compound->CB1_inactive Binds and Blocks CB1_inactive->G_protein Prevents Activation

Caption: CB1 receptor signaling pathway illustrating activation by synthetic cannabinoids and blockade by this compound.

Experimental Workflow for In Vitro Efficacy Testing

In Vitro Efficacy Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50/IC50) b1 Prepare CB1 Receptor Membranes b2 Incubate Membranes with Radioligand and Test Compound b1->b2 b3 Filter and Quantify Bound Radioactivity b2->b3 b4 Calculate IC50 and Ki b3->b4 end End b4->end f1 Culture CB1-Expressing Cells f2 Stimulate cAMP with Forskolin f1->f2 f3 Treat with Agonist (SC) or Antagonist (this compound) + Agonist f2->f3 f4 Measure cAMP Levels f3->f4 f5 Determine EC50 or IC50 f4->f5 f5->end start Start start->b1 start->f1

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Drinabant

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory materials. The proper disposal of investigational compounds like Drinabant (also known as AVE-1625), a selective CB1 receptor antagonist, is a critical component of laboratory safety, environmental protection, and regulatory compliance. This guide provides essential safety and logistical information for the operational handling and disposal of this compound.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below to inform handling and disposal protocols.

PropertyValue
Molecular Formula C₂₃H₂₀Cl₂F₂N₂O₂S
Molar Mass 497.38 g/mol
Solubility Soluble in DMSO, not in water.[1]
Storage Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[1]

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) outlining the hazards of this compound is not publicly available, it is prudent to handle it as a potentially hazardous substance. As a research chemical, its toxicological properties are not fully characterized. Standard laboratory precautions should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat.

In the event of exposure, follow these first-aid measures:

  • After inhalation: Move to fresh air.

  • After skin contact: Wash off with soap and plenty of water.

  • After eye contact: Rinse thoroughly with plenty of water.

  • After ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Disposal Protocol for this compound

The disposal of this compound must comply with federal, state, and local environmental regulations. As a chemical compound used in research, it should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

The following step-by-step procedure is based on standard laboratory practices for chemical waste disposal:

  • Waste Identification and Classification :

    • This compound waste should be classified as non-hazardous pharmaceutical waste unless institutional or local regulations require a more stringent classification. It is not currently listed as a P- or U-listed hazardous waste by the EPA.

  • Waste Segregation :

    • Solid Waste : Unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.).

    • Liquid Waste : Solutions containing this compound.

    • Sharps Waste : Contaminated needles, syringes, or other sharp objects.

  • Containerization :

    • Solid Waste : Place in a clearly labeled, sealable hazardous waste container.

    • Liquid Waste : Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. Avoid overfilling containers.

    • Sharps Waste : Dispose of in a designated, puncture-resistant sharps container.

  • Labeling :

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "N-(1-(bis(4-chlorophenyl)methyl)azetidin-3-yl)-N-(3,5-difluorophenyl)methanesulfonamide"), and the specific hazards if known.

  • Storage :

    • Store sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment.

  • Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The preferred method of disposal for pharmaceutical waste is typically high-temperature incineration at a permitted facility.[2]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below.

Drinabant_Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_final Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Solid Waste B->C D Liquid Waste B->D E Sharps Waste B->E F Seal in Labeled Hazardous Waste Container C->F G Seal in Labeled Leak-Proof Container D->G H Place in Puncture-Resistant Sharps Container E->H I Store in Designated Secure Area F->I G->I H->I J Contact EHS for Waste Pickup I->J K Dispose via Licensed Hazardous Waste Vendor J->K

This compound Disposal Workflow

This procedural guidance is intended to ensure the safe handling and disposal of this compound in a laboratory setting. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations.

References

Essential Safety and Handling Guide for Drinabant (AVE-1625)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe Handling, Operation, and Disposal of Drinabant.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound (also known as AVE-1625), a selective CB1 receptor antagonist. By adhering to these guidelines, you can ensure a safe laboratory environment and maintain the integrity of your research.

Understanding the Compound: Key Safety Data

While a specific Safety Data Sheet (SDS) for this compound was not directly accessible for textual analysis, information from suppliers and related compounds allows for a comprehensive safety profile. This compound is a potent research compound and should be handled with care.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Formal Name N-[1-[bis(4-chlorophenyl)methyl]-3-azetidinyl]-N-(3,5-difluorophenyl)-methanesulfonamideCayman Chemical[1]
CAS Number 358970-97-5Cayman Chemical[1]
Molecular Formula C₂₃H₂₀Cl₂F₂N₂O₂SCayman Chemical[1]
Formula Weight 497.4 g/mol Cayman Chemical[1]
Appearance Crystalline solidCayman Chemical[1]
Purity ≥98%Cayman Chemical

Table 2: Solubility and Storage of this compound

SolventSolubilityStorage of Stock Solution
DMF 15 mg/mL-20°C for up to 1 month (under nitrogen)
DMSO 15 mg/mL-80°C for up to 6 months (under nitrogen)
DMSO:PBS (pH 7.2) (1:2) 0.3 mg/mLPrepare fresh for use
Ethanol 0.15 mg/mLPrepare fresh for use
General Storage Store at -20°CStability of ≥ 4 years at -20°C

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the handling of similar potent research compounds, the following PPE is mandatory when working with this compound in solid or solution form.

Table 3: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact with the compound.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from splashes and airborne particles.
Body Protection Fully buttoned laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood. An N95 respirator may be necessary for handling bulk powder.Minimizes inhalation of the compound, especially in powder form.

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural guidance for the safe handling of this compound from receipt to preparation of solutions.

Experimental Workflow for this compound Handling

Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure safety first Weigh Solid this compound Weigh Solid this compound Prepare Workspace->Weigh Solid this compound In a fume hood Prepare Stock Solution Prepare Stock Solution Weigh Solid this compound->Prepare Stock Solution Use appropriate solvent Perform Experiment Perform Experiment Prepare Stock Solution->Perform Experiment Follow protocol Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace After experiment completion Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Segregate waste streams Doff PPE Doff PPE Dispose of Waste->Doff PPE Last step Figure 2: this compound Waste Disposal Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal Unused this compound Unused this compound Solid Chemical Waste Solid Chemical Waste Unused this compound->Solid Chemical Waste Contaminated Labware Contaminated Labware Liquid Chemical Waste Liquid Chemical Waste Contaminated Labware->Liquid Chemical Waste Contaminated PPE Contaminated PPE Contaminated Solid Waste Contaminated Solid Waste Contaminated PPE->Contaminated Solid Waste Label Waste Containers Label Waste Containers Solid Chemical Waste->Label Waste Containers Liquid Chemical Waste->Label Waste Containers Contaminated Sharps Contaminated Sharps Contaminated Sharps->Label Waste Containers Contaminated Solid Waste->Label Waste Containers Store in Designated Area Store in Designated Area Label Waste Containers->Store in Designated Area Arrange for Professional Disposal Arrange for Professional Disposal Store in Designated Area->Arrange for Professional Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Drinabant
Reactant of Route 2
Reactant of Route 2
Drinabant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.